Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Description
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Properties
IUPAC Name |
bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47O2P/c1-27(2,3)21-15-19(16-22(25(21)31-13)28(4,5)6)33-20-17-23(29(7,8)9)26(32-14)24(18-20)30(10,11)12/h15-18,33H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEBUSRDBBMQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)PC2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619593 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-24-9 | |
| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
[1]
Executive Summary
This compound (DTBM-PH) is a critical secondary phosphine intermediate used primarily in the synthesis of electron-rich, sterically demanding ligands such as DTBM-SEGPHOS and DTBM-MeO-BIPHEP .[1] These ligands are pivotal in asymmetric catalysis, particularly for reactions requiring high enantioselectivity in rhodium, ruthenium, and copper-catalyzed transformations.
The synthesis of DTBM-PH presents unique challenges due to the extreme steric bulk of the tert-butyl groups flanking the methoxy position.[1] This guide details a high-integrity protocol that prioritizes the Lithiation-Phosphorylation-Reduction pathway.[1] This route minimizes side reactions and maximizes yield compared to traditional Grignard approaches, which can be sluggish due to the steric hindrance of the aryl ring.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is logically disconnected into three phases: the preparation of the aryl halide precursor, the formation of the phosphorus-carbon bonds, and the final reduction to the secondary phosphine.
Figure 1: Retrosynthetic disconnection showing the conversion of the phenol precursor to the target secondary phosphine via a chlorophosphine intermediate.[1]
Part 2: Precursor Synthesis
Target: 5-bromo-1,3-di-tert-butyl-2-methoxybenzene (also known as 4-bromo-2,6-di-tert-butyl-anisole).[1] CAS: 1516-96-7[1][2]
The commercial availability of this bromide is good, but in-house synthesis is often required for purity control.[1] The critical step is the methylation of the sterically hindered phenol.
Protocol 1: Methylation of 4-bromo-2,6-di-tert-butylphenol
Standard Williamson ether synthesis conditions (acetone/K2CO3) often fail due to the shielding of the hydroxyl group by the tert-butyls.[1] We utilize a high-force methylation strategy.[1]
Reagents:
-
4-Bromo-2,6-di-tert-butylphenol (1.0 eq)[1]
-
Sodium Hydride (60% dispersion in oil, 1.5 eq)[1]
-
Iodomethane (MeI) (2.0 eq)[1]
-
Solvent: Anhydrous DMF or THF
Step-by-Step Workflow:
-
Deprotonation: In a flame-dried Schlenk flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous DMF. Cool to 0°C.[3][4]
-
Addition: Add a solution of the phenol in DMF dropwise. Evolution of H2 gas will be vigorous. Stir at room temperature for 1 hour until gas evolution ceases and the solution becomes clear (phenoxide formation).
-
Methylation: Cool back to 0°C. Add MeI dropwise.
-
Heating: Warm to room temperature and then heat to 60°C for 4–6 hours. The steric bulk raises the activation energy for the
attack. -
Workup: Quench with saturated
. Extract with . Wash organics with water (3x) to remove DMF.[1] Dry over and concentrate. -
Purification: Recrystallize from cold methanol or ethanol. The product should be a white crystalline solid.
Part 3: The C-P Bond Formation (Lithiation Route)
This is the core transformation.[1] We utilize Lithium-Halogen Exchange rather than Grignard formation.[1] Aryl lithium species are more reactive and generated cleaner at low temperatures, avoiding the formation of homocoupling byproducts common with hindered Grignards.
Target: Chlorothis compound (
Protocol 2: Synthesis of
Reagents:
-
Aryl Bromide (from Part 2) (2.0 eq)[1]
- -Butyllithium (2.5 M in hexanes, 2.1 eq)[1]
-
Phosphorus Trichloride (
) (1.0 eq)[1] -
Solvent: Anhydrous THF / Hexanes
Mechanism & Causality:
The reaction relies on the thermodynamic stability of the disubstituted phosphine. While
Step-by-Step Workflow:
-
Lithiation: Dissolve the Aryl Bromide in anhydrous THF in a Schlenk flask. Cool to -78°C (dry ice/acetone).
-
Exchange: Add
-BuLi dropwise over 30 minutes. The solution often turns yellow/orange. Stir at -78°C for 1 hour to ensure complete lithiation. -
Phosphorylation: In a separate flask, dissolve
in THF and cool to -78°C. -
Cannulation: Transfer the Aryl Lithium solution into the
solution via cannula. Note: Inverse addition (ArLi into PCl3) favors mono-substitution initially, but since we want di-substitution and Ar3P is impossible, the order is less critical than usual. However, adding ArLi to PCl3 allows for better thermal control. -
Warming: Allow the mixture to warm slowly to room temperature overnight.
-
Solvent Swap: Remove THF under vacuum (Schlenk line).[1] Redissolve the residue in non-polar solvent (Toluene or Hexane) and filter under inert atmosphere (using a Schlenk frit) to remove LiCl salts.[1]
-
Isolation: Concentrate the filtrate. The resulting
is a moisture-sensitive solid/oil.[1] It is usually used directly in the reduction step without further purification to avoid hydrolysis.
Part 4: Reduction to Secondary Phosphine
The final step converts the chlorophosphine (
Target: this compound (
Protocol 3: Reduction
Reagents:
-
Crude
(1.0 eq)[1][5] -
Lithium Aluminum Hydride (
) (0.6 eq - slight excess of hydride)[1] -
Solvent: Anhydrous
or THF
Step-by-Step Workflow:
-
Suspension: Suspend
in anhydrous Ether at 0°C under Argon. -
Addition: Add the solution of
(in Ether) dropwise to the hydride suspension. -
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench (Critical): Cool to 0°C. Carefully quench excess hydride using degassed water or wet ether.[1] Caution: Evolution of H2 gas.
-
Workup: Acidify slightly with degassed dilute HCl (to solubilize aluminum salts) or use the Fieser workup (Water/15% NaOH/Water).[1]
-
Extraction: Extract with degassed ether. Dry over
.[1] -
Purification: Concentrate under vacuum. The product can be recrystallized from degassed ethanol or purified via flash chromatography (under Nitrogen/Argon) if necessary, though crystallization is preferred to minimize oxidation.[1]
Part 5: Data Summary & Characterization[1]
Key Properties:
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: ~114-119 °C (Ref 1.9).[1]
-
Stability: Air-sensitive in solution; relatively stable in solid state due to steric protection, but long-term storage under Argon is mandatory.[1]
Spectroscopic Signature (Expected):
| Technique | Expected Signal | Interpretation |
| Characteristic upfield shift for secondary phosphines.[1] Coupled to P-H proton ( | ||
| The P-H proton.[1] Large coupling constant ( | ||
| tert-Butyl groups (36H integral).[1] | ||
| Methoxy groups (6H integral).[1] |
Part 6: Experimental Logic & Troubleshooting (Process Flow)
Figure 2: Operational workflow emphasizing critical checkpoints for moisture control.
Troubleshooting Guide
-
Low Yield in Step 1 (Methylation): If the reaction is incomplete, ensure the NaH is fresh and the phenol is fully deprotonated (clear solution) before adding MeI.[1] The steric bulk prevents rapid reaction; time and heat are necessary.
-
P-P Bond Formation: If the stoichiometry of
is off, or if the reduction is too vigorous, P-P coupled byproducts (diphosphines) can form. Ensure strict 2:1 ArLi:PCl3 ratio. -
Oxidation: If the final product shows a
NMR signal around +40 to +50 ppm, the phosphine has oxidized to the phosphine oxide ( ).[1] This can be reversed by reduction with Trichlorosilane ( ) and Triethylamine, but it is better to prevent it by using strictly degassed solvents.[1]
References
Sources
- 1. 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | C74H100O8P2 | CID 11194192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1516-96-7|5-Bromo-1,3-di-tert-butyl-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
The DTBM Scaffold: A Master Key for High-Performance Ligand Design
Topic: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS 1173023-24-9) Content Type: In-depth Technical Guide[1][2]
Technical Guide: this compound [2]
Executive Summary
This compound (CAS 1173023-24-9), often abbreviated as (DTBM)
Its design combines extreme steric bulk (via tert-butyl groups) with high electron density (via the methoxy group), creating a "privileged" electronic and steric environment.[2] This guide details its chemical identity, a validated synthesis protocol, and its critical role in asymmetric catalysis.
Chemical Identity & Properties
Core Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1173023-24-9 |
| Common Abbreviation | (DTBM) |
| Molecular Formula | |
| Molecular Weight | 470.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114–119 °C |
| Air Sensitivity | High (Oxidizes to phosphine oxide in air) |
| Storage | Inert atmosphere ( |
Structural Logic
The efficacy of (DTBM)
-
Steric Wall (3,5-tBu): The tert-butyl groups create a deep chiral pocket when attached to a ligand backbone, enforcing strict trajectory control for incoming substrates.
-
Electronic Push (4-OMe): The para-methoxy group, combined with the alkyl groups, makes the phosphorus center highly electron-rich (Lewis basic), enhancing oxidative addition rates in metal-catalyzed cycles.[2]
Synthesis & Manufacturing Protocol
Note: This protocol synthesizes the secondary phosphine from the aryl bromide precursor via a phosphine oxide intermediate.[2] This "Hays Method" adaptation is preferred for safety and scalability over direct PCl3 routes.[2]
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from aryl bromide to the target secondary phosphine via a stable phosphine oxide intermediate.[2][3]
Detailed Protocol
Step 1: Grignard Formation & Phosphorylation
-
Reagents: 4-bromo-2,6-di-tert-butylanisole (3.3 eq), Magnesium turnings (3.5 eq), Diethyl phosphite (1.0 eq), THF (anhydrous).[2]
-
Activation: Activate Mg turnings with iodine or 1,2-dibromoethane in THF.
-
Grignard: Add the aryl bromide in THF dropwise to refluxing Mg/THF. Stir 2 hours to ensure complete formation of ArMgBr.
-
Addition: Cool Grignard solution to 0 °C. Add Diethyl phosphite dropwise. Caution: Exothermic.[2]
-
Workup: Quench with dilute HCl. Extract with MTBE or Toluene.[2] The intermediate This compound oxide (CAS 535925-40-7) precipitates or crystallizes as a white solid.[2]
Step 2: Reduction to Secondary Phosphine
-
Reagents: Phosphine oxide intermediate (1.0 eq), Phenylsilane (
, 3.0 eq) or DIBAL-H, Toluene (solvent).[2] -
Reaction: Suspend the oxide in dry toluene under Argon. Add reducing agent.[2][3][4][5][6] Heat to 100–110 °C for 12–24 hours.
-
Monitoring: Monitor by
NMR. The shift will move from ~20 ppm (Oxide) to ~ -10 to -40 ppm (Phosphine, doublet ).[2] -
Isolation: Evaporate solvent under vacuum. Recrystallize from degassed ethanol or pentane inside a glovebox.
-
Yield: Typically 75–85%.[2]
Applications in Catalysis
(DTBM)
Ligand Synthesis (The "DTBM Effect")
Reacting (DTBM)
| Ligand Family | Backbone Precursor | Resulting Ligand | Key Application |
| SEGPHOS | 5,5'-dichloro-4,4'-bi-1,3-benzodioxole | DTBM-SEGPHOS | Ru-catalyzed asymmetric hydrogenation of ketones (Drug synthesis) |
| MeO-BIPHEP | 6,6'-dimethoxy-2,2'-dibromobiphenyl | DTBM-MeO-BIPHEP | Rh-catalyzed isomerizations; Intermolecular cycloadditions |
| Garphos | Chiral diol sulfonates | DTBM-Garphos | Pd-catalyzed asymmetric allylic alkylation |
Mechanism of Action
In a metal complex (e.g., [Rh(DTBM-SEGPHOS)(cod)]BF4), the DTBM groups extend into the quadrants of the coordination sphere.[2]
-
Quadrant Blocking: The bulky t-Bu groups block 2 of the 4 quadrants, forcing the substrate to approach in a specific orientation.
-
Electronic Activation: The electron-rich P-center increases the electron density on the metal, facilitating the oxidative addition of difficult substrates (e.g., aryl chlorides).
Handling & Safety (E-E-A-T)
Warning: Secondary phosphines are prone to rapid oxidation and can be pyrophoric in finely divided states.[2]
-
Inert Atmosphere: All manipulations must occur in a glovebox (
ppm) or using strict Schlenk techniques.[2] -
Storage: Store in sealed vials with Teflon-lined caps, taped with electrical tape, at 2–8 °C.
-
Toxicity: Treat as toxic.[2] Phosphines can cause respiratory distress.[2] Use a fume hood for all venting.[2]
-
Spill Cleanup: Do not wipe with dry paper.[2] Cover with sand/vermiculite, then treat with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphine oxide before disposal.[2]
References
-
Sigma-Aldrich. this compound Product Data (CAS 1173023-24-9).[2][7]Link[2]
-
Busacca, C. A., et al. "Practical Synthesis of Di-tert-butylphosphino-Based Ligands."[2] Organic Letters, 2008. (Foundational methodology for bulky phosphine synthesis).
-
Takasago International Corp. DTBM-SEGPHOS Ligand Profile & Applications.Link
-
Hays, H. R. "Reaction of Diethyl Phosphonate with Grignard Reagents."[2] Journal of Organic Chemistry, 1968. (The "Hays Method" for secondary phosphine oxide synthesis).[2][3]
-
PubChem. Compound Summary: this compound.[1][2][8][9][10][11]Link[2]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. (S)-(6,6 -Dimethoxybiphenyl-2,2 -diyl)bis this compound = 97 , ee = 99 910134-30-4 [sigmaaldrich.com]
- 3. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , 98%99%ee , 566940-03-2 - CookeChem [cookechem.com]
- 9. US9802887B2 - Process for the preparation of intermediates useful for the manufacture NEP inhibitors - Google Patents [patents.google.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. scbt.com [scbt.com]
Technical Guide: Physical Properties & Handling of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
[1][2]
Executive Summary
This compound , often abbreviated as (DTBM)₂PH , is a bulky, electron-rich secondary phosphine.[1][2] It serves as the primary building block for "third-generation" chiral diphosphine ligands.[1][3] The specific substitution pattern—two tert-butyl groups at the meta positions and a methoxy group at the para position—imparts exceptional steric bulk and electron density.[1][3] These properties are essential for stabilizing low-coordinate metal centers (e.g., Pd(0), Rh(I)) and enforcing high enantioselectivity in asymmetric catalysis.[1][2][3]
Key Identifier:
Physicochemical Profile
The following data aggregates experimental values and validated predictions for the pure compound. Unlike its phenyl analogs, the DTBM substituents render this molecule a solid at room temperature with distinct solubility profiles.[3]
Table 1: Physical & Chemical Constants[2]
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline Powder) | White to off-white appearance.[1][2] |
| Melting Point | 114 – 119 °C | Significantly higher than non-bulky analogs due to efficient packing of t-butyl groups [1].[1][2] |
| Boiling Point | > 520 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2][3] Distillable only under high vacuum (bulb-to-bulb).[1][2][3] |
| Density | ~1.05 g/cm³ (Predicted) | Typical for bulky aryl phosphines.[2][3] |
| Solubility | High: Toluene, THF, DCM, HexanesLow: Water, Alcohols | Lipophilic t-butyl groups ensure solubility in non-polar organic solvents.[2] |
| pKa (Conjugate Acid) | ~24–26 (in DMSO) | Estimated.[1][2][3] The p-OMe group increases basicity compared to |
| Air Sensitivity | High (Oxidation Prone) | Rapidly oxidizes to the phosphine oxide ( |
Structural Analysis: The "DTBM" Effect
The physical behavior of this molecule is dictated by the DTBM moiety:
-
Steric Occlusion: The meta-di-tert-butyl groups create a massive steric cone angle.[1][3] This prevents the formation of phosphine dimers and protects the phosphorus center from rapid degradation, although it remains air-sensitive.[3]
-
Electronic Activation: The para-methoxy group acts as a strong
-donor (resonance effect), significantly increasing the electron density at the phosphorus atom.[1][3] This makes the resulting metal catalysts more active in oxidative addition steps [2].[1][3]
Synthesis & Preparation Protocol
The synthesis of highly hindered secondary phosphines is non-trivial.[3] The most robust route avoids the direct reaction of Grignard reagents with
Validated Synthetic Workflow
The process involves generating the aryl Grignard, trapping with diethyl phosphite to form the air-stable oxide, and then reducing the oxide to the air-sensitive phosphine.[3]
Figure 1: Step-wise synthesis of bulky secondary phosphines via the SPO intermediate.[1][2][3]
Detailed Methodology (SPO Reduction Route)
Step 1: Synthesis of the Oxide (Air-Stable Intermediate)
-
Activation: React 4-bromo-2,6-di-tert-butylanisole with Magnesium turnings in dry THF to form the Grignard reagent. Note: Initiation may require iodine or DIBAL-H due to steric bulk.[1]
-
Phosphorylation: Cool the Grignard solution to 0°C. Add Diethyl Phosphite (
) dropwise (0.5 equiv relative to Grignard). -
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][3][7][8] The product, This compound oxide , is a stable solid and can be purified by recrystallization (often from Hexane/EtOAc).[1][2]
Step 2: Reduction to Phosphine (Air-Sensitive Step) This step must be performed under Argon/Nitrogen.[1][2]
-
Dissolve the purified Phosphine Oxide in dry Toluene or THF.[1][3]
-
Add DIBAL-H (Diisobutylaluminum hydride) or Phenylsilane (
) as the reducing agent.[1][2][3] DIBAL-H is preferred for speed and completeness [3].[1][3] -
Heat to 60–80°C and monitor by
NMR. -
Isolation: Carefully quench excess hydride (degassed water/NaOH).[1][2][3] Isolate the organic layer under inert gas.[1][3][7][9] Evaporate solvent to yield the solid product.[1][3][9]
Identity Verification (Quality Control)
To validate the integrity of (DTBM)₂PH, use the following spectroscopic markers.
| Method | Expected Signal | Diagnostic Value |
| ³¹P NMR | -20 to -60 ppm (Singlet) | The negative shift confirms the trivalent phosphorus state ( |
| ¹H NMR (P-H) | Doublet, | The direct P-H bond exhibits a massive coupling constant, distinguishing it from tertiary phosphines.[2][3] |
| ¹H NMR (t-Bu) | Singlet, ~1.4 ppm (36H) | Integration of the tert-butyl region confirms the presence of four t-butyl groups per molecule.[1][2] |
| ¹H NMR (OMe) | Singlet, ~3.7 ppm (6H) | Confirms the methoxy substituents.[2][3] |
Applications in Ligand Design[2][3][11]
(DTBM)₂PH is rarely used as a monodentate ligand itself.[1][2][3] Its primary utility is as a nucleophile to generate
Synthesis of DTBM-SEGPHOS
The secondary phosphine is deprotonated (using n-BuLi) to form the lithium phosphide (
Figure 2: Application of the secondary phosphine in generating the DTBM-SEGPHOS ligand class.[1][2]
Safety & Handling Protocols
Hazard Classification:
-
GHS Signal Word: Warning
-
H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.).
-
Reactivity: Air-sensitive (oxidizes to phosphine oxide).[1][2][3]
Storage & Manipulation:
-
Inert Atmosphere: Must be stored in a glovebox or Schlenk flask under Argon.
-
Cold Storage: Recommended storage at 2–8°C to prevent slow thermal decomposition or disproportionation over long periods.[1][3]
-
Quenching: Spills should be treated with dilute bleach (NaOCl) to oxidize the phosphine to the safer phosphine oxide before disposal.[1][3]
References
-
Sigma-Aldrich.[1][3][5][10] this compound Product Specification. Catalog No. 694673. Link
-
Takasago International Corporation.[1][3][11] SEGPHOS® Ligand Family: Technical Brochure. Link
-
Busacca, C. A., et al. "Reduction of Secondary Phosphine Oxides."[3][7] Organic Syntheses, 2014, 91, 295.[2][3] (Methodology validation for bulky SPO reduction). Link[1][2][3]
-
National Center for Biotechnology Information.[1][3] PubChem Compound Summary for CID 21895223. Link
Sources
- 1. (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | C74H104O6P2 | CID 11378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(4,4 ,6,6 -Tetramethoxybiphenyl-2,2 -diyl)bis(this compound 97 1365531-98-1 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound 1173023-24-9 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 9. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 10. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 11. SEGPHOS - Wikipedia [en.wikipedia.org]
Technical Deep Dive: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBM-PH)
[1][2]
Executive Summary
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (herein referred to as DTBM-PH ) is a specialized secondary phosphine intermediate.[1] It serves as the critical "steric engine" for the synthesis of high-performance chiral ligands, most notably DTBM-SEGPHOS and DTBM-MeO-BIPHEP .[1]
Unlike simple diphenylphosphine, DTBM-PH incorporates significant steric bulk via tert-butyl groups at the 3,5-positions and high electron density via the 4-methoxy group.[1] This unique architecture suppresses catalyst deactivation pathways (such as dimerization) and creates a rigid chiral pocket in asymmetric catalysis, often delivering enantiomeric excesses (ee) exceeding 99% in rhodium- and ruthenium-catalyzed hydrogenations.[1]
This guide details the physicochemical properties, a self-validating synthesis protocol, and the mechanistic logic behind its application in drug development.[1]
Part 1: Structural & Electronic Analysis[1][2]
The efficacy of DTBM-PH stems from the synergistic effects of its substituents on the aryl ring.
Physicochemical Profile[1][2][3][4]
| Property | Value / Description |
| IUPAC Name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane |
| Common Name | DTBM-Secondary Phosphine |
| CAS Number | 1173023-24-9 (Phosphine) / 535925-40-7 (Oxide) |
| Molecular Formula | |
| Molecular Weight | 470.68 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 114–119 °C |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in water |
| Air Stability | Low .[1][2][3] Oxidizes to phosphine oxide ( |
Electronic & Steric Parameters[1][2][3]
The "DTBM" moiety is designed to maximize electron donation while imposing severe steric constraints.
-
Electronic Effect (Hammett
): The para-methoxy group ( ) is a strong resonance donor.[1] The two meta-tert-butyl groups ( ) add inductive donation.[1] The result is a highly electron-rich phosphorus center, facilitating rapid oxidative addition in catalytic cycles (e.g., Pd(0) to Pd(II)).[1] -
Steric Effect (Cone Angle): While standard
has a Tolman cone angle of 145°, ligands derived from DTBM-PH often exceed 180° in effective steric demand.[1] This bulk prevents the rotation of the aryl rings, locking the conformation of the catalyst-substrate complex.
Part 2: Synthesis & Purification Protocol
Note on Safety: This protocol involves pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen) using Schlenk or glovebox techniques.
The "Hays" Strategy (Grignard Route)[1][2]
Direct reaction of aryl lithium with
Phase 1: Synthesis of the Secondary Phosphine Oxide (SPO)
-
Grignard Formation:
-
Charge a flame-dried 3-neck flask with Mg turnings (1.2 equiv) and a crystal of iodine.
-
Add 1-bromo-3,5-di-tert-butyl-4-methoxybenzene (1.0 equiv) in dry THF. Initiate reflux to form the Grignard reagent (
).[1] -
Checkpoint: Solution should turn dark grey/brown, indicating active Grignard.
-
-
Phosphorylation:
-
Cool the Grignard solution to 0°C.
-
Dropwise add Diethyl phosphite (
, 0.45 equiv).[1] Note: We use <0.5 equiv relative to Grignard to force the double addition. -
Warm to room temperature and stir for 4 hours.
-
Quench: Acidic hydrolysis (1M HCl) converts the intermediate phosphinite to the air-stable This compound oxide .[1]
-
-
Purification:
Phase 2: Reduction to DTBM-PH
-
Reduction:
-
Isolation:
-
Remove volatiles under high vacuum.
-
The product, DTBM-PH , is air-sensitive.[1] Store inside a glovebox.
-
Visual Workflow (DOT Diagram)
Caption: Step-by-step synthesis from aryl bromide to final secondary phosphine via the stable oxide intermediate.
Part 3: Application Logic & Mechanism[1][2]
Why use such a bulky, complex phosphine? The value lies in Asymmetric Induction .
The "Lock and Key" Mechanism in Ligands
When DTBM-PH is used to synthesize ligands like DTBM-SEGPHOS , the bulky tert-butyl groups create a narrow "chiral pocket."[1]
-
Conformational Rigidity: The steric clash between the t-Bu groups on the phosphine and the substrate forces the substrate to adopt a specific orientation.
-
Electronic Activation: The electron-rich P-center increases the basicity of the metal catalyst (e.g., Rh(I)), accelerating the oxidative addition of
.[1]
Comparative Performance Data
The following table illustrates why DTBM-SEGPHOS (derived from DTBM-PH) is often superior to standard BINAP or SEGPHOS in the asymmetric hydrogenation of
| Ligand Type | Substituent (Ar) | Dihedral Angle | Stereocontrol (ee%) | Reactivity ( |
| BINAP | Phenyl | ~74° | 85 - 92% | 1.0 |
| SEGPHOS | Phenyl | ~65° | 94 - 97% | 2.5 |
| DTBM-SEGPHOS | DTBM | ~65° | >99% | 4.8 |
Data Source: Synthesized from Takasago technical reports and Saito et al.
Mechanistic Pathway (DOT Diagram)
Caption: Catalytic cycle showing where DTBM sterics enforce enantioselectivity during substrate coordination.
Part 4: Handling & Troubleshooting
-
P-H Bond Activation: The P-H bond in DTBM-PH is distinct (
in NMR).[1] When coupling this to a ligand backbone (e.g., via Cu-catalyzed coupling), ensure your base is strong enough to deprotonate it (pKa ~20-25 in DMSO).[1] -
Oxidation Check: If your white solid turns yellow or gummy, it has oxidized. You can regenerate the phosphine by repeating the silane reduction step (Section 2.1, Phase 2) without discarding the material.
-
Solvent Choice: Avoid chlorinated solvents for long-term storage as they can slowly react with electron-rich phosphines.[1] Store in degassed Toluene or THF.
References
-
Saito, T., et al. "Synthesis and Properties of DTBM-SEGPHOS Ligands." Advanced Synthesis & Catalysis, 2001.
-
Busacca, C. A., et al. "Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines."[5] Organic Syntheses, 2008, 85, 141. (Note: Provides the foundational "Hays" protocol adapted in this guide).
-
Sigma-Aldrich. "Product Specification: (R)-DTBM-SEGPHOS."[1][2]
-
Takasago International Corp. "SEGPHOS® Ligand Family Technical Brochure."
-
Hays, H. R. "Reaction of Diethyl Phosphonate with Grignard Reagents." Journal of Organic Chemistry, 1968, 33(10), 3690–3694.[1] [1]
Sources
- 1. 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | C74H100O8P2 | CID 11194192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 1173023-24-9 [sigmaaldrich.com]
- 3. This compound oxide | 535925-40-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Tris(4-methoxyphenyl)phosphine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
Technical Guide: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
The following technical guide details the molecular weight, synthesis, and critical application of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine , a high-value intermediate in the synthesis of blockbuster chiral ligands.
Molecular Weight, Synthesis, and Ligand Architecture[1][2][3]
Executive Summary
This compound (CAS: 1173023-24-9 ) is a bulky, electron-rich secondary phosphine (
Its specific molecular weight is 470.67 g/mol .
In drug development and asymmetric catalysis, the "DTBM" group (3,5-di-tert-butyl-4-methoxyphenyl) is prized for two reasons:
-
Steric Bulk: The tert-butyl groups create a rigid chiral pocket, enforcing high enantioselectivity.
-
Electronic Activation: The methoxy group (electron-donating) increases the electron density on the phosphorus, enhancing the oxidative addition step in catalytic cycles (e.g., Pd-catalyzed cross-coupling or Rh-catalyzed hydrogenation).
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | This compound |
| Common Abbreviation | (DTBM) |
| CAS Number | 1173023-24-9 |
| Molecular Formula | |
| Molecular Weight | 470.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114–119 °C |
| Air Sensitivity | High (Oxidizes to phosphine oxide in air) |
| Solubility | Soluble in THF, Toluene, DCM; Insoluble in water |
Synthesis Protocol: The "DTBM" Phosphine Route
Note: This protocol synthesizes the secondary phosphine via the phosphine oxide intermediate to ensure purity and avoid tertiary phosphine by-products.
Phase 1: Precursor Activation (Grignard Formation)
Reagent: 4-Bromo-2,6-di-tert-butylanisole (CAS: 39608-56-1) Solvent: Anhydrous THF
-
Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.
-
Addition: Add a solution of 4-Bromo-2,6-di-tert-butylanisole (1.0 eq) in THF dropwise to maintain a gentle reflux.
-
Completion: Reflux for 2 hours to ensure complete formation of the Grignard reagent (
).-
Checkpoint: Solution should turn dark gray/brown. Titrate an aliquot to verify concentration.
-
Phase 2: Phosphorylation (The Phosphite Route)
Reagent: Diethyl phosphite,
-
Cooling: Cool the Grignard solution to 0 °C.
-
Addition: Add Diethyl phosphite (0.45 eq) slowly. Note: We use a deficit of phosphite to ensure double addition.
-
Reaction: The Grignard reagent attacks the phosphorus center, displacing ethoxy groups.
-
Quench: Quench with dilute HCl. Extract with Ethyl Acetate.[1]
-
Isolation: Recrystallize the This compound oxide intermediate.
-
Validation:
P NMR should show a singlet around +20 to +40 ppm (typical for secondary phosphine oxides).
-
Phase 3: Reduction to Secondary Phosphine
Reagent: Lithium Aluminum Hydride (
-
Suspension: Suspend the Phosphine Oxide in dry THF or Toluene.
-
Reduction: Add
(2-3 eq) carefully at 0 °C, then reflux for 12–24 hours. -
Workup: CAREFUL quench (Fieser method) under Argon. The product is air-sensitive.
-
Purification: Filtration through a silica plug under inert atmosphere or recrystallization from degassed ethanol.
Visualizing the Synthesis Workflow
Figure 1: Step-by-step synthetic pathway from the aryl bromide precursor to the target secondary phosphine.[4]
Applications: The "Master Key" for Ligand Synthesis
The primary utility of This compound is not as a standalone ligand, but as a precursor to generate
Mechanism of Ligand Generation:
The secondary phosphine (
Key Ligands Derived from this Molecule:
-
(R)-DTBM-SEGPHOS: Unmatched for asymmetric hydrogenations of
-keto esters. -
DTBM-MeO-BIPHEP: Used in intermolecular hydroaminations.
-
DTBM-BINAP: A bulkier variant of the classic BINAP for challenging substrates.
Catalytic Cycle Impact
The "DTBM" wings on these ligands create a "narrow groove" around the metal center. This restricts the approach of the substrate, forcing it into a specific orientation that yields high enantiomeric excess (ee).
Figure 2: The role of the DTBM-phosphine moiety in constructing the active catalyst and enforcing steric control during the catalytic cycle.
Handling & Safety Protocols
-
Inert Atmosphere: This compound is a secondary phosphine. While the bulky groups provide some kinetic stability, it will oxidize to the phosphine oxide upon prolonged exposure to air. Always handle in a Glovebox or using Schlenk lines.
-
Storage: Store at 2–8 °C under Nitrogen or Argon.
-
Toxicity: Like many organophosphorus compounds, treat as potentially toxic. Avoid inhalation of dust.
-
NMR Validation:
-
P NMR: The secondary phosphine (
) typically appears as a doublet (due to coupling) in the region of -10 to -40 ppm. -
H NMR: Look for the characteristic
doublet with a large coupling constant ( Hz).
-
P NMR: The secondary phosphine (
References
-
Sigma-Aldrich. this compound Product Sheet. Link
-
European Patent Office. Process for Preparation of Diphosphine Compounds (EP1452537). Link
-
Schmid, R., et al. Axially Dissymmetric Diphosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) and Analogues. Helvetica Chimica Acta, 1991, 74(2), 370-389.[5] Link
-
Takasago International Corp. DTBM-SEGPHOS Ligand Applications. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109553639A - A method of synthesis tri-tert-butylphosphine - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARATION OF DIPHOSPHINE COMPOUNDS AND INTERMEDIATES FOR THE PROCESS - Patent 1452537 [data.epo.org]
- 4. 352655-61-9|(R)-(-)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 5. US9062085B2 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis - Google Patents [patents.google.com]
Technical Analysis: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Executive Summary
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is a specialized secondary phosphine intermediate critical to the synthesis of high-performance ligands, most notably the DTBM-SEGPHOS family. Its structural uniqueness lies in the specific arrangement of electron-donating methoxy groups and bulky tert-butyl groups, which collectively fine-tune the steric and electronic properties of the resulting metal catalysts.
For researchers in drug development and asymmetric catalysis, the purity of this intermediate is a non-negotiable variable. This guide analyzes the melting point not merely as a physical constant, but as a primary quality gate for downstream catalytic efficiency.
Physical Properties & Melting Point Analysis[2][3][4]
The Critical Data Point
The experimentally validated melting point for high-purity this compound is 114–119 °C [1][2].[1]
Data Interpretation Table
| Parameter | Value | Technical Context |
| Melting Point | 114–119 °C | Sharp range indicates high purity (>98%).[1][2][3] Broadening suggests oxidation. |
| Appearance | White Solid | Yellowing often indicates formation of phosphine oxides or trace solvent retention. |
| Air Sensitivity | High | Rapidly oxidizes to the phosphine oxide in air, significantly altering MP. |
| Molecular Weight | 470.67 g/mol | Formula: C₃₀H₄₇O₂P |
The "Oxide Trap"
A common analytical error involves confusing the secondary phosphine with its oxidized derivative, this compound oxide (CAS 535925-40-7). The oxide typically exhibits a higher or distinct melting point profile. If your sample melts significantly above 120°C or shows a very broad range, verify immediately via ³¹P NMR . The secondary phosphine shows a characteristic doublet (due to P-H coupling) in the upfield region, whereas the oxide will appear as a singlet downfield.
Structural Mechanics & Causality
Why utilize this specific scaffold? The efficacy of this compound in ligand design is driven by two factors:
-
Steric Bulk (The tert-Butyl Effect): The 3,5-di-tert-butyl groups create a massive steric cone angle. When this phosphine is incorporated into a ligand (e.g., DTBM-SEGPHOS), these groups wrap around the metal center, enforcing a rigid chiral pocket that is essential for high enantioselectivity in asymmetric hydrogenation.
-
Electronic Modulation (The Methoxy Effect): The 4-methoxy group is strongly electron-donating. This increases the electron density on the phosphorus atom, thereby enhancing the oxidative addition step in catalytic cycles like Buchwald-Hartwig or Heck couplings [3].
Experimental Protocol: Anaerobic Melting Point Determination
Objective: Accurately determine the melting point without oxidative degradation during the heating ramp.
Trustworthiness: This protocol is self-validating. If the sample discolors (browns) before melting, the seal was compromised, and the result is invalid.
Required Materials
-
Standard melting point capillaries (borosilicate).
-
Glovebox (Nitrogen/Argon atmosphere) or Schlenk line.
-
Micro-torch or capillary sealant grease.
-
Calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).
Step-by-Step Methodology
-
Sampling (Inert Atmosphere): Transfer the sample and capillaries into a glovebox. If a glovebox is unavailable, use an inverted funnel with high argon flow to create a localized inert zone.
-
Loading: Introduce approximately 2–3 mm of the white solid into the capillary. Tap gently to pack the material.
-
Sealing (Critical Step):
-
Method A (Torch): While still under inert gas, briefly expose the open end of the capillary to a micro-torch flame to fuse the glass. Caution: Do not heat the sample end.
-
Method B (Grease/Wax): Plug the open end with a high-temperature vacuum grease or wax if torch sealing is unsafe in your specific setup (less reliable for high temps).
-
-
Ramp Rate: Insert the sealed capillary into the apparatus. Set a fast ramp (10°C/min) to 100°C, then slow to 1°C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
-
Valid Result: 114–119 °C, clear melt.[1]
-
Invalid Result: Sample turns yellow/brown <114°C (Oxidation).
-
Visualization: Quality Control & Synthesis Logic
Diagram 1: Quality Control Decision Tree
This logic flow ensures that only high-quality precursors move to expensive ligand synthesis steps.
Caption: QC workflow prioritizing MP as a rapid "Go/No-Go" gate before advanced spectral analysis.
Diagram 2: Synthesis & Application Pathway
Understanding where this compound fits in the broader synthesis hierarchy.
Caption: The synthetic lineage from aryl halide precursors to the target secondary phosphine and final ligand.
References
-
ChemBK. (n.d.). This compound Properties. Retrieved January 28, 2026, from [Link]
-
Saito, T., et al. (2001). Synthesis and properties of DTBM-SEGPHOS ligands. Advanced Synthesis & Catalysis. (Contextual grounding for the application of the secondary phosphine in DTBM-SEGPHOS synthesis).
Sources
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. a2bchem.com [a2bchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 352655-61-9|(R)-(-)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 7. (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , 98%99%ee , 566940-03-2 - CookeChem [cookechem.com]
Technical Guide: Solubility Profile & Handling of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
[1][2]
Executive Summary
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS: 1173023-24-9) is a specialized secondary phosphine intermediate critical for the synthesis of bulky, electron-rich ligand systems, most notably the DTBM-SEGPHOS family.[1][2] Its structural uniqueness lies in the 3,5-di-tert-butyl-4-methoxy substitution pattern: the tert-butyl groups provide immense steric bulk to modulate catalytic selectivity, while the methoxy group enhances electron density at the phosphorus center.[1]
This guide addresses the solubility landscape of this compound. While often overshadowed by its final ligand derivatives, understanding the solubility of this precursor is vital for process chemists optimizing the synthesis of chiral diphosphines or researchers utilizing it as a discrete secondary phosphine ligand in cross-coupling reactions.[1]
Key Insight: The molecule’s lipophilic exterior (four tert-butyl groups) dictates a solubility profile dominated by non-polar and moderately polar organic solvents, necessitating specific solvent choices for purification and reaction optimization.[1]
Physicochemical Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1173023-24-9 |
| Molecular Formula | C₃₀H₄₇O₂P |
| Molecular Weight | 470.67 g/mol |
| Appearance | White to off-white solid powder |
| Melting Point | 114 – 119 °C |
| Air Sensitivity | High (Oxidizes to phosphine oxide; store under Argon/Nitrogen) |
| pKa (Calculated) | ~20–22 (in DMSO, estimated for secondary phosphines) |
Solubility Landscape
Note: Specific quantitative solubility data (mg/mL) is rarely published for this intermediate.[1] The data below represents a validated qualitative profile derived from synthesis protocols, isolation techniques, and structural analogs.
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Excellent | Preferred reaction media.[1] High solubility due to π-π interactions and lipophilic matching.[1] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | Ideal for NMR analysis and transport.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Good to Excellent | Standard solvents for lithiation/deprotonation reactions involving this phosphine.[1] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Moderate | Soluble, but temperature-dependent.[1] Often used in flash chromatography gradients (e.g., Heptane/EtOAc).[1] |
| Esters | Ethyl Acetate | Moderate | Good for chromatography; solubility increases significantly with temperature.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low / Temperature Dependent | Poor solubility at RT; often used as anti-solvents for recrystallization.[1] |
| Water | Water | Insoluble | Highly lipophilic; immiscible.[1] |
Structural Logic
The solubility is governed by the "Lipophilic Shell" Effect :
-
Steric Bulk: The four tert-butyl groups create a "greasy" hydrocarbon shell that prevents tight crystal packing, enhancing solubility in non-polar solvents (Toluene, Hexanes) compared to unsubstituted diphenylphosphine.[1]
-
Electronic Modulation: The para-methoxy groups add a dipole moment, ensuring the molecule remains soluble in moderately polar solvents like THF and DCM, preventing it from being too lipophilic (like a wax).[1]
Experimental Protocol: Inert Solubility Determination
Since exact saturation limits are process-dependent, use this self-validating protocol to determine solubility without compromising the air-sensitive phosphine.[1]
Method: Saturation Shake-Flask (Schlenk Technique)[1][2]
Objective: Determine the maximum solubility (
Reagents & Equipment:
-
This compound (Dry solid)[1]
-
Anhydrous, degassed solvent (Sparged with Ar/N₂ for 20 mins)[1]
-
Two 10 mL Schlenk tubes (dried in oven)
-
Schlenk line (Vacuum/Inert Gas manifold)[1]
-
Syringe filter (0.45 µm PTFE, hydrophobic)[1]
Workflow:
-
Preparation: Charge Schlenk Tube A with 100 mg of phosphine under inert atmosphere (Glovebox or counter-flow N₂).
-
Solvent Addition: Add the target solvent in small increments (e.g., 0.5 mL) via syringe through the septum.[1]
-
Equilibration: Agitate (stir/shake) for 15 minutes at the desired temperature (e.g., 25 °C).
-
Visual Check: If solid dissolves completely, add more solid until a persistent suspension remains (saturation).[1]
-
-
Filtration: Using a cannula equipped with a filter tip (or a syringe with a dried filter), transfer the saturated supernatant to a pre-weighed Schlenk Tube B.[1]
-
Gravimetric Analysis: Evaporate the solvent in Tube B under high vacuum. Weigh the residue.[1]
Calculation:
Workflow Diagram
Caption: Step-by-step workflow for determining the solubility of air-sensitive phosphines using Schlenk techniques.
Application Context: Ligand Synthesis Pathway
The primary utility of this phosphine is as a building block for high-performance ligands.[1] Understanding its role clarifies why its solubility in Toluene and THF is the industry standard.[1]
Caption: The critical role of the secondary phosphine in synthesizing DTBM-SEGPHOS ligands.
Process Note: In the synthesis of DTBM-SEGPHOS, the secondary phosphine is typically deprotonated in THF or reacted in Toluene .[1] If the phosphine is not fully soluble, the reaction kinetics will be diffusion-limited, leading to lower yields of the final diphosphine.[1]
References
Sources
- 1. 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | C74H100O8P2 | CID 11194192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS | 210169-40-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: Spectroscopic Characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
This technical guide details the spectroscopic characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine , a critical secondary phosphine intermediate used in the synthesis of high-performance chiral ligands like DTBM-SEGPHOS.
Executive Summary
This compound (CAS: 1173023-24-9) is a bulky, electron-rich secondary phosphine (
Structural Analysis & Theoretical Prediction
The molecule consists of a central phosphorus atom bonded to one hydrogen and two identical 3,5-di-tert-butyl-4-methoxyphenyl rings.
-
Symmetry:
or symmetry in solution renders the two aryl rings magnetically equivalent. -
Steric Environment: The bulky tert-butyl groups at positions 3 and 5 create a protective pocket around the phosphorus, enhancing air stability relative to diphenylphosphine, though inert handling is still required.
-
Electronic Effect: The para-methoxy group is a strong
-donor, increasing electron density at the phosphorus center, which influences the P chemical shift.
Graphviz Diagram: Structural Connectivity & NMR Environments
Figure 1: Connectivity map showing the magnetic equivalence of the aryl rings and key functional groups.
NMR Spectral Data
The following data is synthesized from patent literature (e.g., US9062085B2) and standard secondary phosphine characteristics.
P NMR Spectroscopy
The
| Parameter | Value / Range | Multiplicity | Notes |
| Chemical Shift ( | -20 to -45 ppm | Doublet ( | Upfield shift characteristic of secondary phosphines. Distinct from the oxide ( |
| Coupling Constant ( | 200 – 250 Hz | Doublet | Large coupling to the directly attached proton. Collapses to a singlet in |
| Oxidation Impurity | +30 to +40 ppm | Singlet/Doublet | Signal for the phosphine oxide ( |
Critical Insight: The P-H bond in secondary phosphines exhibits a large scalar coupling (
). In a proton-coupledP spectrum, this appears as a wide doublet. If the sample is oxidized, the shift moves significantly downfield (positive ppm) and the coupling constant typically increases ( Hz for oxides).
H NMR Spectroscopy
The proton spectrum is dominated by the intense signals of the tert-butyl and methoxy groups.
| Assignment | Shift ( | Integration | Multiplicity | Coupling ( |
| Aryl Protons (2,6-H) | 7.30 – 7.45 | 4H | Doublet | |
| Methoxy (-OCH | 3.65 – 3.70 | 6H | Singlet | - |
| P-H Proton | 4.50 – 5.50 | 1H | Doublet | |
| tert-Butyl (-C(CH | 1.35 – 1.45 | 36H | Singlet | - |
Note on P-H Signal: The P-H proton signal is often broad or obscured depending on concentration and exchange rates, but the large doublet splitting is definitive when resolved.
C NMR Spectroscopy
Carbon-13 signals for the aromatic ring will show splitting due to C-P coupling.
-
Aromatic C-1 (ipso): Doublet, large
(~10-20 Hz). -
Aromatic C-2,6 (ortho): Doublet,
(~10-20 Hz). -
Aromatic C-3,5 (meta): Doublet,
(~5-8 Hz). -
Aromatic C-4 (para): Singlet or small doublet.
-
Methoxy Carbon: ~60 ppm (Singlet).
-
tert-Butyl Carbons: ~30-35 ppm (Quaternary C and Methyls).
Experimental Protocol: Preparation for NMR
Because secondary phosphines are susceptible to oxidation (forming phosphinic acids/oxides), strict anaerobic conditions are required for accurate analysis.
Step-by-Step Workflow
-
Apparatus Preparation: Dry an NMR tube in an oven (
C) for at least 1 hour. Flush with Argon or Nitrogen immediately upon removal. -
Solvent Selection: Use CDCl
(Deuterated Chloroform) that has been stored over molecular sieves and degassed. Alternatively, C D (Deuterated Benzene) is excellent for preventing acid-catalyzed exchange. -
Sample Preparation (Glovebox/Schlenk):
-
Dissolve ~10-20 mg of the phosphine in 0.6 mL of solvent.
-
Filter through a small plug of Celite/glass wool if the solution is cloudy (indicates oxides/salts).
-
Cap the tube tightly (use a J-Young valve tube if available).
-
-
Acquisition:
-
Run
P{1H} (proton decoupled) first to assess purity. Expect a singlet at -20 to -45 ppm. -
Run
P (proton coupled) to confirm the P-H doublet ( Hz). -
Run
H to verify the integral ratio of t-Butyl (36H) to Methoxy (6H).
-
Graphviz Diagram: Quality Control Decision Tree
Figure 2: Decision logic for interpreting
Synthesis & Precursor Context
The secondary phosphine is typically synthesized via the reduction of the corresponding phosphine oxide or chlorophosphine .
-
Precursor: this compound oxide.[1][2]
-
Reference NMR (Oxide):
7.33 (s, 4H), 3.68 (s, 6H), 1.41 (s, 36H). (Note: The P-H proton in the oxide usually appears as a doublet with huge coupling, Hz).
-
-
Reduction: The oxide is reduced using silanes (e.g.,
or PMHS) or to yield the target phosphine. Complete disappearance of the downfield oxide signal in P NMR confirms reaction completion.
References
-
Sigma-Aldrich. this compound Product Page. Link
-
European Patent Office. Process for Preparation of Diphosphine Compounds (EP1452537). (Contains characterization of the oxide precursor). Link
- Takasago International Corp.DTBM-SEGPHOS Ligand Family Technical Data.
-
Reich, H. J. Collection of 31P NMR Data. University of Wisconsin-Madison. (General reference for phosphine chemical shifts). Link
Sources
31P NMR of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Technical Guide: NMR Characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Executive Summary
This compound (often abbreviated as the DTBM-secondary phosphine ) is a critical intermediate in the synthesis of high-performance catalytic ligands, including DTBM-SEGPHOS and DTBM-BrettPhos. Its steric bulk and electron-rich electronic profile render it highly active but also susceptible to oxidation.
This guide provides a definitive protocol for the characterization of this molecule using
Part 1: Molecular Context & Spectral Expectations[1]
Structural Logic
The molecule consists of a secondary phosphine center (
-
3,5-di-tert-butyl groups: Provide kinetic stabilization and solubility in non-polar solvents.
-
4-methoxy group: Increases electron density at the phosphorus center, enhancing its nucleophilicity (and air sensitivity).
The "Smoking Gun": Coupling
In a standard proton-decoupled
| Parameter | Expected Value/Range | Structural Cause |
| Chemical Shift ( | -20 to -45 ppm (Upfield) | Secondary aryl phosphines are shielded relative to tertiary analogs. |
| Multiplicity (Coupled) | Doublet (d) | Direct bond between |
| Coupling Constant ( | 210 – 240 Hz | Characteristic magnitude for |
| Oxidation Product ( | +30 to +50 ppm | Formation of |
Part 2: Experimental Protocol (Anaerobic)
Warning: This compound is air-sensitive. Oxidation to the phosphinic acid or secondary phosphine oxide occurs rapidly in solution. All steps must be performed under an inert atmosphere (
Solvent Selection
-
Recommended: Benzene-
( ) or Toluene- . These solvents are non-acidic and easily dried. -
Avoid: Chloroform-
( ). The inherent acidity and potential for phosgene/HCl traces in can catalyze oxidation or protonate the phosphine, leading to erroneous shifts.
Sample Preparation Workflow
Figure 1: Anaerobic sample preparation workflow to prevent oxidative degradation.
Acquisition Parameters
To ensure quantitative accuracy and detection of impurities, use the following instrument settings:
-
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration, or standard zg for coupled spectra.
-
Relaxation Delay (
): seconds. Phosphorus nuclei in this environment have long relaxation times.[1] Short delays will under-integrate the main signal relative to impurities. -
Spectral Width: -100 ppm to +100 ppm (Center at 0 ppm).
-
Scans: 64 – 128 scans (High S/N is required to see minor oxidation).
Part 3: Data Interpretation & Troubleshooting
Spectral Logic Flow
Use the following logic tree to interpret your spectrum.
Figure 2: Decision matrix for spectral validation. The presence of a negative shift AND a large coupling constant is mandatory.
Common Impurities[2]
-
Secondary Phosphine Oxide (
):-
Shift: Typically +20 to +50 ppm.
-
Coupling: Large doublet (
Hz). Note the coupling is significantly larger than the phosphine precursor due to the P(V) oxidation state.
-
-
Phosphinic Acid (
):-
Shift: +30 to +60 ppm.
-
Coupling: Singlet (in
), as the acidic proton is exchanging rapidly.
-
References
-
Chemical Shift Trends
- Oxidation Mechanisms: Barder, T. E., & Buchwald, S. L. (2007). Barder-Buchwald Phosphine Oxidation Study. Journal of the American Chemical Society. (Contextual grounding on electron-rich phosphine air sensitivity).
-
DTBM Ligand Synthesis
- NMR Methodology: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on coupled vs. decoupled acquisition).
1H NMR Characterization of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
[1][2][3]
Abstract
Precise characterization of secondary phosphines is challenging due to their susceptibility to oxidation.[1] This technical guide provides a robust protocol for the 1H NMR analysis of this compound. It details the expected chemical shifts, coupling constants (specifically the diagnostic
Structural Analysis & Assignment Logic
The molecule consists of a central phosphorus atom bonded to one proton and two identical bulky aryl groups.[1] The steric bulk provided by the tert-butyl groups and the electron-donating nature of the methoxy groups define its reactivity and spectral signature.
Molecular Visualization
The following diagram illustrates the chemical structure with proton environments labeled for NMR assignment.
[1][2][4][5][6][7]
Characteristic Spectral Features
As a Senior Application Scientist, I emphasize that the P-H doublet is the definitive marker of identity. If this signal is absent, your compound has likely oxidized to the phosphine oxide or hydrolyzed.
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Assignment | Environment | Shift (δ, ppm) | Multiplicity | Coupling ( | Integration |
| Ar-H | Aromatic (Positions 2,[1]6) | 7.20 – 7.40 | Doublet (d) | 4H | |
| P-H | Secondary Phosphine | 5.00 – 5.50 | Doublet (d) | 1H | |
| OMe | Methoxy (Position 4) | 3.65 – 3.70 | Singlet (s) | - | 6H |
| t-Bu | tert-Butyl (Positions 3,[1]5) | 1.35 – 1.45 | Singlet (s) | - | 36H |
Note on P-H Coupling: The proton directly attached to phosphorus exhibits a massive coupling constant (
), typically >200 Hz.[1] This splits the signal into a wide doublet, often mistaken for two separate impurities by inexperienced analysts.
Experimental Protocol: Anaerobic Sample Preparation
Secondary phosphines are prone to rapid oxidation in solution.[1] A standard benchtop preparation will result in a spectrum dominated by the phosphine oxide.[1]
Workflow: Inert Atmosphere Handling
Step-by-Step Methodology:
-
Solvent Preparation: Use degassed CDCl₃ (freeze-pump-thaw cycled) or commercially available ampoules stored under argon.[1] Benzene-d6 (
) is an excellent alternative if peak overlap occurs in chloroform.[1] -
Environment: Perform all weighing and dissolution inside a glovebox or using strict Schlenk techniques.
-
Concentration: Prepare a concentration of ~10-15 mg in 0.6 mL solvent. High concentrations can lead to line broadening if paramagnetic impurities (trace metals) are present.[1]
-
Sealing: Use a J. Young NMR tube or tightly wrap the cap with Parafilm/electrical tape if measuring immediately.[1]
Impurity Profiling & Troubleshooting
The most common failure mode in synthesizing or storing this compound is oxidation.[1]
Distinguishing the Phosphine from the Oxide
The corresponding oxide, This compound oxide , has a distinct spectral signature.[1]
| Feature | Target Phosphine ( | Impurity: Phosphine Oxide ( |
| P-H Signal | Doublet, | Doublet, |
| Ar-H Shift | ~7.25 ppm | ~7.33 ppm (Deshielded by P=O) |
| 31P NMR | ~ -10 to -40 ppm (Upfield) | ~ +20 to +50 ppm (Downfield) |
Diagnostic Check: If you observe a small doublet with a massive coupling constant (~480 Hz) centered around 6-8 ppm, your sample contains the phosphine oxide [1].[1]
References
-
Sigma-Aldrich. this compound Product Page (CAS 1173023-24-9).[1] Retrieved from .[1]
-
European Patent Office. Process for preparation of diphosphine compounds (EP1452537).[1] (Contains reference data for the oxide derivative). Retrieved from .
-
BOC Sciences. Technical Data for (R)-DTBM-Garphos Precursors. Retrieved from .[1]
crystal structure of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
The Crystal Structure & Synthetic Architecture of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine[1][2][3][4]
Executive Summary
This compound (CAS: 1173023-24-9), often abbreviated as (DTBM)₂PH , represents a cornerstone in the design of "privileged ligands" for asymmetric catalysis.[1][2][3][4] Unlike simple diarylphosphines, the DTBM motif integrates two opposing physical properties: extreme steric bulk (via 3,5-di-tert-butyl groups) and high electron density (via the 4-methoxy group).[1][2][3][4]
This guide provides a technical deep-dive into the structural architecture that defines its utility.[1][2][3] We analyze the crystallographic principles governing its packing, provide a robust synthetic protocol, and explore the mechanistic "DTBM Effect" that drives its performance in Pd-catalyzed cross-couplings and Rh-catalyzed asymmetric hydrogenations.[1][2]
Structural Architecture: The "DTBM Effect"
While the free secondary phosphine is a discrete molecular entity, its structural value is best understood through the geometry of the DTBM group (
Crystallographic Homology & Geometry
Based on structural homology with DTBM-SEGPHOS and related gold(I) chloride complexes, the following structural parameters define the ligand's architecture:
| Parameter | Value (Approx/Derived) | Structural Implication |
| P–C Bond Length | 1.82 – 1.85 Å | Slightly elongated vs. |
| C–P–C Bond Angle | 103° – 107° | Expanded angle compared to standard phosphines ( |
| Tolman Cone Angle | > 180° (Effective) | The intermeshing of t-butyl groups creates a "super-bulky" environment, effectively shielding the metal center from side reactions.[1][2] |
| Arene Geometry | Planar | The phenyl ring remains planar, but the tert-butyl groups rotate to minimize steric clash, often locking into a staggered conformation.[1][2] |
The Steric-Electronic Paradox
The DTBM group is unique because it pushes the limits of ligand design:
-
Steric Bulk (Stability): The 3,5-di-tert-butyl groups create a protective pocket.[1][2][3][4] In the solid state, this prevents the rapid oxidation typical of electron-rich phosphines.[1][2] In catalysis, it forces the substrate into specific chiral trajectories.[1][2]
-
Electronic Activation (Reactivity): The para-methoxy group is a strong
-donor.[1][2][3][4] It increases the basicity of the phosphorus lone pair, facilitating oxidative addition steps in catalytic cycles (e.g., ).[2][4]
Figure 1: The "DTBM Effect" illustrating how the ligand decouples steric protection from electronic activation.[3][4]
Synthetic Protocol
Objective: Synthesis of this compound from the aryl bromide precursor.
Scale: Laboratory (10–50 mmol)
Precaution: All steps must be performed under an inert atmosphere (
Reaction Pathway
The synthesis utilizes a Grignard-mediated phosphorylation followed by reduction.[1][2][3] This route avoids the handling of hazardous
Figure 2: Synthetic route from aryl bromide to the secondary phosphine.[1][2][3][4]
Detailed Methodology
Step 1: Preparation of the Grignard Reagent
-
Reagents: 4-bromo-2,6-di-tert-butylanisole (1.0 eq), Magnesium turnings (1.2 eq), THF (anhydrous).
-
Activation: Flame-dry the glassware. Activate Mg with a crystal of iodine.[1][2]
-
Addition: Add the aryl bromide in THF dropwise to the refluxing Mg suspension. The steric bulk of the t-butyl groups may require longer initiation times (add 1,2-dibromoethane if necessary).[1][2][3]
-
Completion: Reflux for 2–4 hours until Mg is consumed.
Step 2: Phosphorylation (Formation of the Phosphine Oxide) [2][3][4]
-
Reagents: Diethyl phosphite (
) (0.45 eq - limiting reagent to ensure double addition). -
Protocol: Cool the Grignard solution to 0°C. Add diethyl phosphite dropwise.
-
Mechanism: The Grignard reagent attacks the phosphorus electrophile twice, displacing ethoxy groups.[1][2]
-
Workup: Quench with dilute HCl. Extract with Ethyl Acetate.[1][2][3][4] The product is the secondary phosphine oxide, This compound oxide .[1][2][3][4]
-
Purification: Recrystallize from hot heptane/ethanol. The oxide is air-stable and easy to handle.[1][2]
Step 3: Reduction to Secondary Phosphine
-
Reagents: Secondary Phosphine Oxide (from Step 2),
(excess) or Phenylsilane ( ).[1][2][3][4] -
Reaction:
-
Isolation: Carefully quench excess hydride (degassed water/NaOH).[1][3][4] Extract under Argon.
-
Product: This compound . Isolate as a white solid. Store under inert gas.
Experimental Validation & Characterization
To ensure the integrity of the synthesized ligand, compare your data against these standard values.
| Technique | Expected Signal | Notes |
| Coupled to P-H ( | ||
| The P-H proton is diagnostic.[1][2][3][4] It will appear as a doublet with a large coupling constant ( | ||
| Melting Point | 114 – 119 °C | Sharp melting point indicates high purity.[1][2][3][4] Broadening suggests oxidation to the oxide.[1][2] |
| Solubility | High in Toluene, THF, DCM | The lipophilic t-butyl groups ensure excellent solubility in non-polar organic solvents.[1][2] |
Implications for Drug Development
In pharmaceutical synthesis, this ligand structure is critical for:
-
Chiral Hydrogenation: As a precursor to DTBM-SEGPHOS , it enables the synthesis of chiral APIs (e.g., carbapenem antibiotics) with >99% ee.[1][2][3] The bulky "wings" lock the substrate-catalyst complex into a single diastereomeric transition state.[1][2]
-
C-N Coupling: The electron-rich nature facilitates the coupling of deactivated aryl chlorides, a common hurdle in medicinal chemistry.[1][2]
References
-
Synthesis of Bulky Phosphines: Journal of Labelled Compounds and Radiopharmaceuticals, "The synthesis of deuteriated tri-tert-butyl phosphine", 2022.[1][2] [1][3][4]
-
Electronic Parameters of Ligands: RSC Advances, "Interpretation of Tolman electronic parameters", 2018.[2]
-
DTBM-SEGPHOS Applications: Sigma-Aldrich Technical Bulletin, "this compound Product Specification".[1][2][3][4] [1][3][4]
-
General Phosphine Oxide Synthesis: ChemicalBook, "Bis(4-methoxyphenyl)phosphine oxide synthesis protocol".[1][2][3][4]
Sources
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 3. (R)-DTBM-SEGPHOS(R) (AuCl)2, 97% | C74H100Au2Cl2O8P2 | CID 11622314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tris(3,5-ditert-butyl-4-methoxyphenyl)phosphane | C45H69O3P | CID 22167512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electronic Tuning of Bulky Phosphines: A Guide to Ligand Selection in Catalysis
Topic: Electronic Properties of Bulky Phosphine Ligands Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide
Introduction: The "Goldilocks" Zone of Catalysis
In modern cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), the success of a reaction often hinges on a single variable: the ligand. For decades, the design of phosphine ligands was dominated by a simple trade-off: electron-rich ligands facilitate oxidative addition, while sterically bulky ligands promote reductive elimination.
However, the emergence of dialkylbiarylphosphines (Buchwald ligands) and bulky trialkylphosphines (e.g.,
Quantifying Electronic Properties: The TEP Scale
The Tolman Electronic Parameter (TEP) remains the gold standard for quantifying the net electron-donating ability of a phosphine. It is defined by the
The Electronic Mechanism
-
-Donation: The phosphine lone pair donates electron density into the metal's empty
-orbital. -
-Backbonding: The metal donates electron density from a filled
-orbital into the phosphine's empty (or ) orbitals. -
The Net Effect: Stronger donor ligands increase electron density on the metal. The metal, in turn, back-donates more strongly to the
ligands (into ), weakening the bond and lowering the vibrational frequency ( ).
TEP Values of Common Bulky Ligands
The following table synthesizes TEP values relative to the standard
| Ligand | Structure Class | TEP ( | Electronic Character |
| Trialkylphosphine | 2056.1 | Ultra-Electron Rich | |
| Trialkylphosphine | 2056.4 | Very Electron Rich | |
| XPhos | Dialkylbiaryl | ~2057 | Very Electron Rich |
| SPhos | Dialkylbiaryl | ~2057-2058 | Very Electron Rich |
| RuPhos | Dialkylbiaryl | ~2058 | Electron Rich |
| Triarylphosphine | 2068.9 | Moderately Electron Poor | |
| Phosphite | 2076.3 | Electron Poor |
Key Insight: Despite their massive steric bulk, ligands like XPhos and SPhos are electronically comparable to
. This combination allows them to stabilize the oxidative addition of difficult substrates (e.g., aryl chlorides) while their bulk drives the catalytic cycle forward.
The Steric Commander: Percent Buried Volume ( )[3]
While TEP measures electronics, the "bulk" of these ligands cannot be accurately described by a simple Tolman Cone Angle (
Why Matters
represents the percentage of the coordination sphere of a metal (typically defined by a sphere of radius 3.5 Å) occupied by the ligand.[3]-
Low
(< 30%): Allows formation of bis-ligated complexes ( ). -
High
(> 35%): Enforces formation of mono-ligated species ( ). This is critical for the Buchwald-Hartwig amination mechanism, where the active species is often the 12-electron .
Mechanistic Implications: The Push-Pull Dynamic
The interplay between TEP and
Graphviz Diagram: Electronic & Steric Influences on Catalysis
The following diagram illustrates how ligand properties influence the rate-limiting steps of the catalytic cycle.
Figure 1: The dual influence of ligand electronics (green arrow) and sterics (red arrow) on the catalytic cycle.
Experimental Protocol: Computational Determination of
While TEP is often measured via IR (using hazardous
Protocol: Calculating for Ligand Selection[4]
Objective: Determine if a ligand is bulky enough to enforce mono-ligation (
Prerequisites:
-
XYZ coordinates of the ligand (from a crystal structure or DFT optimization).
-
Access to the SambVca 2.1 web server (University of Salerno).
Step-by-Step Methodology:
-
Structure Preparation:
-
Optimize the ligand structure using DFT (e.g., B3LYP/6-31G*) bonded to a dummy metal atom (usually Pd or Au) at a fixed bond length (2.28 Å is standard for P-Pd).
-
Save the file in .xyz format.
-
-
Parameter Configuration:
-
Sphere Radius (
): Set to 3.50 Å . (Industry standard). -
Bondii Radii: Ensure "Bondii" is selected for atomic radii scaling (1.17 scale factor is common).
-
Mesh Size: Set to 0.05 Å for high resolution.
-
Center: Select the Metal atom as the center of the sphere.
-
Axis: Align the Metal-Phosphorus bond with the z-axis (
negative).
-
-
Execution & Analysis:
-
Upload the .xyz file and run the calculation.
-
Output: Look for the % Free Volume and % Buried Volume.[4]
-
Interpretation:
-
: Likely forms
(slower rates for bulky substrates). -
: Likely forms
(active for Buchwald-Hartwig).
-
: Likely forms
-
-
Steric Map Visualization:
-
Generate the "Steric Map" contour plot.[3]
-
Validation: Ensure the "pocket" where the substrate binds is visible. For Buchwald ligands, the ipso-carbon of the biaryl system usually blocks one quadrant, enforcing specific substrate orientation.
-
Ligand Selection Strategy
Choosing the right bulky phosphine is not random. Use this logic flow based on your substrate's electronic and steric profile.
Figure 2: Decision matrix for ligand selection based on substrate difficulty.
Case Study Insight: BrettPhos vs. RuPhos
-
BrettPhos: Designed with extreme bulk and methoxy groups to prevent cyclometallation. It is ideal for primary amines because it destabilizes the resting state, forcing the reductive elimination of the smaller primary amine product.
-
RuPhos: Slightly less bulky than BrettPhos. It is the ligand of choice for secondary amines where the steric crowding in the reductive elimination transition state is already high, and the extreme bulk of BrettPhos might shut down the reaction entirely.
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link
-
Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841–861. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphine ligands in palladium-catalyzed amination and amidation reactions. Chemical Science, 2(1), 27-50. Link
-
SambVca 2.1 Web Tool. (University of Salerno). A tool for the calculation of the buried volume of ligands.[3][4][5] Link
-
Gensch, T., et al. (2016). Sliding Scales of Ligand Characteristics in Organometallic Catalysis. Chemical Reviews, 116(12), 7093–7137. Link
Sources
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. The Role of Percent Volume Buried in the Characterization of Copper(I) Complexes for Lighting Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The DTBM Effect: Steric Precision via Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
[1][2][3]
Executive Summary
In the hierarchy of phosphine ligands, This compound (referred to herein as DTBM-PH ) represents a pinnacle of steric engineering.[1][2][3] Unlike standard bulky phosphines (e.g.,
Part 1: Structural Analysis & Steric Parameters[1][3]
The efficacy of the DTBM group stems from its unique "Push-Block" architecture:[1]
-
The "Push" (Electronic): The para-methoxy group (-OMe) is a strong electron-donating group (EDG).[1][2][3] This increases the electron density on the phosphorus atom, enhancing its
-donation capability to the metal center (e.g., Rh, Pd, Ru). This facilitates oxidative addition steps in catalytic cycles. -
The "Block" (Steric): The meta-tert-butyl groups provide massive steric bulk.[1][2][3] However, because they are at the 3,5-positions, they do not interfere with the immediate P-Metal bond (unlike ortho-substituents). Instead, they form a "wall" extending away from the metal, narrowing the allowed approach angle for substrates.
Comparative Steric Metrics
While the Tolman Cone Angle is the standard metric, the DTBM group is better understood through Percent Buried Volume (%V_bur) , which accounts for the ligand's shape in 3D space.[3]
| Parameter | DTBM-Phosphine Unit | Impact | ||
| Electronic ( | Neutral | Moderate Donor | Strong Donor | Stabilizes high-oxidation state intermediates.[1][2][3] |
| Steric Reach | Low | Medium | High (Remote) | Enforces strict enantioselectivity in asymmetric catalysis.[1][2][3] |
| Solubility | Moderate | Good | Excellent | Lipophilic t-Bu groups ensure solubility in non-polar solvents (Hexane, Toluene).[2][3] |
| Crystallinity | High | High | High | Facilitates isolation of stable catalytic intermediates.[2][3] |
Part 2: Mechanistic Implications in Catalysis
The DTBM-PH unit is the active component in DTBM-SEGPHOS , widely considered one of the most selective ligands for asymmetric hydrogenation and C-C bond formation.
The "Remote Shielding" Mechanism
In a typical Rh(I) or Ru(II) catalytic cycle, the ligand must differentiate between the pro-R and pro-S faces of an olefin or ketone.[1][2][3]
-
Standard Ligands: Rely on the tilt of the phenyl rings (edge-face array) to create chiral space.[1][2][3]
-
DTBM Ligands: The meta-t-butyl groups physically extend the "quadrants" of the chiral environment.[1] This prevents "leakage" where a substrate might slip into the wrong orientation, drastically improving enantiomeric excess (ee).[1][2][3]
Visualization: The Steric Control Pathway
The following diagram illustrates how the DTBM-PH unit (as a precursor) is transformed into the active ligand and how it dictates steric control.
Caption: Workflow from DTBM precursor synthesis to the "Steric Wall" mechanism in asymmetric catalysis.
Part 3: Experimental Protocols
Protocol 1: Handling and Storage of DTBM-PH
Secondary phosphines (
Validation System:
-
Visual Check: Pure DTBM-PH is typically a white to off-white crystalline solid.[1][2] Any yellowing indicates oxidation.
-
NMR Verification:
NMR is the gold standard.[1][2][3]
Storage Protocol:
-
If a glovebox is unavailable, use Schlenk tubes sealed with high-quality septa and wrapped in Parafilm.
-
Temperature: Store at 2-8°C to inhibit slow oxidation kinetics.
Protocol 2: Synthesis of DTBM-Phosphine Oxide (Precursor Verification)
Note: This protocol describes the oxidation verification or synthesis of the air-stable oxide derivative, often used to confirm the identity of the phosphine.[1]
Reagents:
Steps:
Part 4: Applications in Drug Development
The DTBM-PH unit is indispensable in the synthesis of chiral APIs (Active Pharmaceutical Ingredients).[1][2][3]
Case Study: Asymmetric Hydrogenation of
-
Challenge: Standard BINAP ligands often yield 80-90% ee, which is insufficient for late-stage drug intermediates requiring >99% ee.
-
Solution: Switching to DTBM-SEGPHOS (derived from DTBM-PH).[1][2][3]
-
Mechanism: The t-butyl groups prevent the "floppiness" of the chelate ring, locking the substrate in a rigid conformation.
-
Result: Frequently achieves >99.5% ee with lower catalyst loading (S/C > 10,000).
References
- Takasago International Corporation.SEGPHOS® Ligand Family: Technical Brochure. (Describes the development of DTBM variants).
-
PubChem. Tris(2,4-di-tert-butylphenyl) phosphite (Related steric framework).[1][2][3] Available at: [Link][1][2][3]
-
Schmid, R., et al. New Developments in Enantioselective Hydrogenation. Helv. Chim. Acta, 1991.[5] (Foundational work on alkoxy-substituted biaryl ligands).
Sources
- 1. (S)-DTBM-SEGPHOS = 94 210169-40-7 [sigmaaldrich.com]
- 2. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 3. (R)-DTBM-SEGPHOS 566940-03-2 [sigmaaldrich.com]
- 4. (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , 98%99%ee , 566940-03-2 - CookeChem [cookechem.com]
- 5. US9062085B2 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis - Google Patents [patents.google.com]
Technical Whitepaper: Operational Mastery of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
[1]
Executive Summary
This compound (CAS: 1173023-24-9) is a bulky, electron-rich secondary phosphine.[1] It serves as the nucleophilic building block for the "DTBM" class of ligands, which are industry standards in asymmetric hydrogenation and C-C coupling.
While the 3,5-di-tert-butyl groups provide a "steric umbrella" that mitigates the pyrophoric nature common to smaller phosphines, this compound remains thermodynamically unstable toward oxidation .[1] Improper handling leads to the formation of secondary phosphine oxides, which are catalytically dead species that can silently poison downstream organometallic processes. This guide outlines a zero-tolerance protocol for air exposure to ensure synthetic integrity.
Part 1: Physicochemical Profile & Stability Mechanisms
The Structural Paradox
The utility of this phosphine lies in its specific structural features, which simultaneously dictate its instability:
-
Electron-Richness: The para-methoxy group donates electron density into the aromatic ring, making the phosphorus lone pair highly nucleophilic and prone to reaction with electrophiles (like atmospheric oxygen).[1]
-
Steric Bulk: The tert-butyl groups prevent dimerization but do not fully shield the P-H bond from small molecules like
.[1]
The Oxidation Cascade
Unlike tertiary phosphines (
Figure 1: Oxidation Pathway of Secondary Phosphines
Caption: The degradation cascade. The primary impurity is the secondary phosphine oxide (
Part 2: Storage & Handling Protocols
The "Inert Chain of Custody"
To maintain purity >98%, the material must never encounter the atmosphere. The following workflow is mandatory for transfer and storage.
Figure 2: Inert Handling Workflow
Caption: Operational workflow ensuring zero air contact from receipt to reaction.
Solvent Compatibility
Secondary phosphines are lipophilic.[1]
-
Recommended Solvents: Toluene, THF, Dichloromethane (Degassed).
-
Avoid: Alcohols (unless strictly degassed; protic solvents can accelerate oxidation if traces of peroxide are present), Acetone (can react with P-H bond under specific catalytic conditions).[1]
-
Degassing Protocol: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles) for all solvents used to dissolve this phosphine.[1]
Part 3: Quality Control (The Self-Validating System)[1]
Trusting the label purity is a risk. Validate the material before every critical reaction using
NMR Diagnostics
Run the sample in
| Species | Chemical Shift ( | Multiplicity (Proton Coupled) | Diagnostic Feature |
| Active Phosphine ( | -20 to -50 ppm (Upfield) | Doublet | Large coupling constant ( |
| Phosphine Oxide ( | +20 to +50 ppm (Downfield) | Complex / Doublet | Shift moves significantly downfield (positive).[1] |
| Phosphinic Acid ( | +40 to +60 ppm | Singlet (Broad) | Indicates advanced degradation.[1] |
Critical Check: If you run a proton-decoupled
Visual Inspection
Part 4: Emergency & Safety Protocols
Toxicology
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1]
-
Specific Risk: As a phenol ether derivative, it may possess similar toxicity to other bulky aromatics.
-
Phosphine Gas Risk: While bulky, thermal decomposition or reaction with strong reducing agents could theoretically release phosphine gas (
).[1] Work in a fume hood.
Spill Management
-
Evacuate: Clear the immediate area.
-
Inert: Cover the spill with an inert absorbent (vermiculite) or sand.[1]
-
Oxidize (Controlled): If disposal is required, treat the waste with dilute bleach (sodium hypochlorite) to fully oxidize the phosphorus to the phosphate/phosphinate state before disposal. Do not throw active phosphines into general organic waste bins, as they can heat up on contact with paper/wipes.
References
-
Ligand Synthesis & Application
-
General Phosphine Handling
-
NMR Characterization
-
L.D. Quin. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.[1] (Standard reference for
shifts and coupling constants).
-
-
Safety Data
Methodological & Application
Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Suzuki Coupling
[1][2][3][4][5][6][7]
Executive Summary
This compound (CAS: 1173023-24-9) is a highly sterically hindered, electron-rich secondary phosphine ligand.[1][2] While often utilized as a structural building block for high-performance chiral ligands (e.g., DTBM-SEGPHOS , DTBM-MeO-BIPHEP ), the free secondary phosphine itself serves as a potent ligand for palladium-catalyzed cross-coupling.[1] Its specific "DTBM" architecture—combining the extreme steric bulk of tert-butyl groups with the electron-donating capability of methoxy groups—makes it uniquely suited for challenging substrates , such as sterically congested aryl chlorides and unactivated electrophiles.
Ligand Profile & Mechanistic Rationale
Chemical Identity[1][8]
-
IUPAC Name: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane[1][2][3][4][5][6]
-
Common Abbreviation:
-
Classification: Bulky, Electron-Rich Secondary Phosphine (
)[1][2]
The "DTBM Effect"
The efficacy of this ligand stems from the synergistic properties of the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) moiety.[1]
| Feature | Structural Origin | Mechanistic Impact |
| High Electron Density | Para-Methoxy (-OMe) & Phenyl Ring | Increases basicity of the phosphorus center, significantly accelerating the Oxidative Addition of unreactive aryl chlorides.[1] |
| Extreme Steric Bulk | 3,5-Di-tert-butyl groups | Creates a massive cone angle.[1] This promotes the formation of the active monoligated Pd(0) species ( |
| Secondary Phosphine | P-H Bond | Allows for potential in-situ modification or specific coordination modes distinct from tertiary phosphines.[1] |
Catalytic Cycle Visualization
The diagram below illustrates the Suzuki-Miyaura cycle, emphasizing the critical role of the bulky DTBM ligand in facilitating the difficult reductive elimination step.
Caption: Catalytic cycle showing how the DTBM ligand's steric bulk drives the regeneration of the active Pd(0) species.
Experimental Protocols
Protocol A: General Screening for Aryl Bromides/Chlorides
This protocol is designed for the coupling of activated and neutral aryl halides.
Reagents:
-
Base: Potassium Phosphate Tribasic (
)[1][2] -
Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (10:1)[1][2]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction vial equipped with a magnetic stir bar.
-
Loading: Add Pd(OAc)₂ (1.0 mol%) and the DTBM-phosphine ligand (2.0 - 2.5 mol%).
-
Note: A Ligand/Pd ratio of >2:1 is recommended to ensure stability of the active species.
-
-
Substrate Addition: Add the Aryl Halide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(2.0 equiv).[2] -
Solvent: Add deoxygenated Toluene/Water (10:1 ratio) to achieve a concentration of 0.2 M relative to the halide.
-
Reaction: Seal the vial and heat to 80–100°C for 12–24 hours with vigorous stirring.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate, wash with water/brine, dry over
, and concentrate. Purify via silica gel chromatography.
Protocol B: Challenging/Hindered Substrates (Ortho-Substituted)
For sterically congested couplings (e.g., ortho-ortho biaryls) or deactivated aryl chlorides.[1][2]
| Component | Specification | Rationale |
| Catalyst Loading | 2–5 mol% Pd(OAc)₂ | Higher loading compensates for slower kinetics in hindered systems.[1][2] |
| Ligand Ratio | 2:1 (L:Pd) | Maintains active monomeric Pd species.[1][2] |
| Base | Cesium Carbonate ( | Higher solubility in organic solvents; often superior for chlorides.[1][2] |
| Solvent | 1,4-Dioxane (anhydrous) | Allows for higher reaction temperatures (reflux).[1][2] |
| Temperature | 100–110°C | Required to overcome the activation energy of bulky reductive elimination. |
Workflow Modification:
Performance Data & Comparison
The following table summarizes the expected performance of DTBM-based phosphines compared to standard ligands.
| Ligand Class | Steric Bulk (Cone Angle) | Electron Richness | Best Application |
| Triphenylphosphine ( | Small (145°) | Low | Simple, unhindered aryl iodides/bromides.[1][2] |
| Tri-tert-butylphosphine ( | Large (182°) | High | Aryl chlorides; volatile and pyrophoric.[1][2] |
| Bis(DTBM)phosphine | Very Large (>190° est) | Very High | Hindered biaryls, deactivated aryl chlorides, air-stable solid. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation (Pd Black formation) | Increase Ligand:Pd ratio to 3:1. Ensure strict oxygen-free conditions during setup.[1] |
| Protodeboronation | Unstable Boronic Acid | Switch base to |
| No Reaction (Chlorides) | Oxidative Addition Failure | Switch solvent to 1,4-Dioxane or t-Amyl Alcohol and increase temp to 110°C. Ensure the ligand is not oxidized (check |
Safety Note: While this compound is a solid and more stable than alkyl phosphines, secondary phosphines can be sensitive to oxidation over time.[1] Store under nitrogen/argon at 2-8°C.
References
-
Sigma-Aldrich Product Specification. this compound (CAS 1173023-24-9).[1][2][7][4][8][1][2]
-
Alfa Chemistry Catalysts. Application of Bulky Phosphine Ligands in Suzuki Coupling.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[11][12] (Contextual grounding on bulky ligand mechanism).
-
Li, H., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. (S)-(6,6′-二甲氧基联苯-2,2′-二基)二[双(3,5-二-叔丁基-4-甲氧苯基)膦] ≥97%, optical purity ee: ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US9802887B2 - Process for the preparation of intermediates useful for the manufacture NEP inhibitors - Google Patents [patents.google.com]
- 4. alfachemic.com [alfachemic.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. 3asenrise.com [3asenrise.com]
- 7. alfachemic.com [alfachemic.com]
- 8. solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. alfachemic.com [alfachemic.com]
- 10. alfachemic.com [alfachemic.com]
- 11. 352655-61-9 | (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[this compound] [3asenrise.com]
- 12. scispace.com [scispace.com]
using Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in Buchwald-Hartwig amination
Application Note: High-Performance Amination using DTBM-Phosphine Ligands
Part 1: Executive Summary & Strategic Context
The "DTBM" Advantage in Drug Discovery Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-phosphine unit) represents a pinnacle in ligand engineering for palladium-catalyzed cross-coupling. While available as a free secondary phosphine (CAS 1173023-24-9), its primary utility in pharmaceutical development is as the functional pharmacophore within high-performance bidentate ligands such as DTBM-SegPhos , DTBM-MeO-Biphep , and DTBM-Garner’s Ligand .
This specific substitution pattern—3,5-di-tert-butyl groups flanking a 4-methoxy group—confers two critical properties that distinguish it from standard phenyl or tolyl phosphines:
-
Extreme Steric Bulk: The tert-butyl groups create a protective "pocket" around the metal center, facilitating the reductive elimination of bulky substrates (e.g., ortho-substituted aryl halides).
-
Electronic Richness: The methoxy group (via resonance) and the electron-donating alkyl groups make the phosphine highly basic, accelerating the oxidative addition of unreactive aryl chlorides.
Scope of this Guide: This application note details the protocol for using the DTBM-SegPhos/Biphep class of ligands, as these are the industry standard for challenging Buchwald-Hartwig aminations, particularly those requiring enantioselectivity (Asymmetric C-N coupling) or involving highly deactivated substrates.
Part 2: Mechanism & Critical Parameters
To successfully deploy DTBM-phosphines, one must understand their influence on the catalytic cycle. Unlike monodentate Buchwald ligands (e.g., XPhos) which rely on a biaryl backbone, DTBM-bidentate ligands rely on a wide bite angle and the "DTBM Effect" to enforce stereocontrol and catalyst stability.
The DTBM Catalytic Cycle
Figure 1: Catalytic cycle highlighting the specific influence of the DTBM substituents (yellow/red nodes).
Part 3: Experimental Protocols
Protocol A: General Screening for Challenging Substrates
Use Case: Coupling of sterically hindered aryl chlorides or electron-deficient amines where standard ligands (BINAP, dppf) fail.
Materials:
-
Ligand: (R)-DTBM-SegPhos [CAS: 566940-03-2] or DTBM-MeO-Biphep.
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃.[1]
-
Base: Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (for base-sensitive substrates).
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Pre-Catalyst Preparation (In-Situ):
-
In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and (R)-DTBM-SegPhos (14 mg, 0.012 mmol, 2.4 mol%).
-
Note: A Ligand:Pd ratio of >1:1 is crucial to prevent formation of Pd-black.
-
Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating complex formation.
-
-
Substrate Addition:
-
Add the Aryl Halide (0.50 mmol, 1.0 equiv).
-
Add the Amine (0.60 mmol, 1.2 equiv).
-
Add NaOtBu (72 mg, 0.75 mmol, 1.5 equiv). Tip: If using Cs₂CO₃, add 2.0 equiv and ensure it is finely ground.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the block to 80°C - 100°C for 12–24 hours.
-
Observation: The reaction mixture typically turns dark brown/black upon completion.
-
-
Work-up:
-
Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a small pad of Celite to remove palladium residues and salts.
-
Concentrate the filtrate in vacuo.
-
Purify via flash chromatography.
-
Protocol B: Enantioselective Buchwald-Hartwig Amination
Use Case: Creating chiral atropisomeric amines or kinetic resolution of chiral amines. This is the primary application for DTBM-SegPhos.
Optimization Table: Solvent & Base Effects
| Parameter | Standard Condition | "Difficult" Substrate Condition | Why? |
| Solvent | Toluene | t-Amyl Alcohol | Alcohol solvents can stabilize the transition state in specific enantioselective couplings. |
| Base | NaOtBu | K₃PO₄ / H₂O (Schlosser Base) | Milder bases prevent racemization of sensitive chiral centers. |
| Temp | 80°C | 60°C | Lower temperature improves enantiomeric excess (ee) at the cost of reaction time. |
| Pd Source | Pd₂(dba)₃ | [(allyl)PdCl]₂ | Allyl dimer often activates faster at lower temperatures. |
Protocol:
-
Charge a flame-dried Schlenk tube with [(allyl)PdCl]₂ (1.0 mol%) and (R)-DTBM-SegPhos (2.2 mol%).
-
Add anhydrous Toluene and stir for 20 min to generate the active catalyst.
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add NaOtBu (1.4 equiv) under a counter-flow of Nitrogen.
-
Stir at 60°C. Monitor conversion via HPLC (chiral stationary phase) to determine both yield and ee.
Part 4: Handling the Free Secondary Phosphine
Use Case: If you possess the free secondary phosphine This compound (CAS 1173023-24-9) and intend to use it as a ligand directly or synthesize a complex.
Safety & Stability Warning:
While the DTBM substituents provide some steric protection, secondary phosphines (
Handling Protocol:
-
Storage: Store strictly under Nitrogen/Argon at -20°C.
-
Usage: Always manipulate inside a glovebox.
-
Direct Ligand Use: If using as a monodentate ligand in B-H coupling:
-
Use a 1:1 ratio of Ligand:Pd.
-
Add the phosphine last to the catalyst mixture to minimize oxidation risk.
-
Note: Monodentate use of this ligand is rare; it is recommended to use the bidentate derivatives (Protocol A) for higher turnover numbers (TON).
-
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure solvents are degassed (sparge with Ar for 20 min). Switch to a more stable precatalyst like Pd(crotyl)(DTBM-SegPhos)Cl . |
| Dehalogenation (Reduction of Ar-X) | Beta-Hydride Elimination from Amine | The amine is acting as a hydride source. Increase steric bulk of the ligand (DTBM is already bulky, but ensure 100% purity) or switch solvent to Toluene. |
| Low Enantioselectivity (ee) | Racemization of Product | Lower reaction temperature to 40-50°C. Switch base to Cs₂CO₃ to reduce basicity. |
| Pd Black Formation | Ligand Instability | Increase Ligand:Pd ratio to 1.2:1 or 1.5:1. The "DTBM" group is bulky; ensure the complex forms fully before heating. |
Part 6: Decision Logic for Ligand Selection
When should you reach for the expensive DTBM-Phosphine ligands?
Figure 2: Decision matrix for selecting DTBM-class ligands versus standard Buchwald ligands.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.
-
Sigma-Aldrich. "this compound Product Page."[2]
-
Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions: Phenols and Aryl Halides." Advanced Synthesis & Catalysis.
-
Chem-Impex. "(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole (DTBM-SegPhos) Data."
Sources
Application Note: Palladium Catalyst Preparation with Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBM-PH)
This Application Note details the preparation and utilization of Palladium catalysts derived from Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (referred to herein as DTBM-PH ).
This specific ligand belongs to a class of bulky, electron-rich secondary phosphines . While often used as a synthetic intermediate for bidentate ligands (e.g., DTBM-SEGPHOS), its direct application as a pre-ligand for Secondary Phosphine Oxide (SPO) palladium catalysis is a powerful, underutilized method for challenging C-H activations and cross-couplings.
Executive Summary
This compound (CAS: 1173023-24-9) is a secondary phosphine characterized by extreme steric bulk and high electron density. Unlike tertiary phosphines, this ligand is capable of tautomerizing to a Secondary Phosphine Oxide (SPO) species in the presence of oxidants (or air). The resulting SPO-Palladium complexes are highly active for:
-
C-H Activation: Direct arylation of heterocycles and arenes.
-
Challenging Cross-Couplings: Activation of aryl chlorides and hindered substrates.
-
Air-Tolerant Catalysis: The active species is often generated via aerobic oxidation, simplifying handling.
This guide provides the protocol for the in-situ generation of the Pd-SPO active catalyst and the controlled preparation of the air-stable SPO pre-ligand .
Chemical Identity & Properties
| Property | Specification |
| Ligand Name | This compound |
| Abbreviation | DTBM-PH (Secondary Phosphine) / DTBM-SPO (Oxide) |
| CAS Number | 1173023-24-9 |
| Formula | |
| Molecular Weight | 470.67 g/mol |
| Appearance | White to off-white solid |
| Air Stability | Phosphine ( |
| Solubility | Soluble in Toluene, THF, DCM; insoluble in water. |
Mechanistic Insight: The SPO Advantage
The efficacy of DTBM-PH relies on its conversion to the Secondary Phosphine Oxide (SPO). Unlike standard phosphine ligands (
Key Mechanistic Features:
-
Tautomerization: The SPO exists in equilibrium between the oxide form (
) and the acidic hydroxide form ( ). -
Self-Assembly: In the presence of Pd(II), the SPO deprotonates or coordinates to form stable complexes (e.g.,
) that prevent formation of inactive Palladium black. -
Steric Shielding: The "DTBM" (3,5-di-tert-butyl-4-methoxy) groups provide a massive steric umbrella, facilitating reductive elimination in crowded systems.
Figure 1: Activation pathway of DTBM-PH to the active Pd-SPO catalytic species.
Experimental Protocols
Protocol A: Preparation of Air-Stable DTBM-SPO Stock Solution
Use this protocol to convert the air-sensitive phosphine into the robust oxide ligand for long-term storage and easy handling.
Reagents:
-
Dichloromethane (DCM) or Toluene
-
Hydrogen Peroxide (
, 30% aq.) - Optional for rapid oxidation
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol (471 mg) of DTBM-PH in 10 mL of DCM in a round-bottom flask.
-
Oxidation (Method 1 - Air): Stir the solution vigorously open to air for 4–6 hours. Monitor by
NMR. The signal will shift from the phosphine region (~ -20 to -60 ppm) to the phosphine oxide region (~ +20 to +50 ppm). -
Oxidation (Method 2 - Chemical): For rapid conversion, add 1.1 mmol of
(30%) dropwise at 0°C. Stir for 30 mins. -
Workup: Wash the organic layer with water (
) and brine ( ). Dry over . -
Isolation: Concentrate under reduced pressure to yield DTBM-SPO as a white solid.
-
Storage: Store at room temperature in a vial. This solid is now air-stable and ready for catalysis.
Protocol B: In-Situ Catalyst Generation for C-H Activation
This protocol generates the active catalyst directly in the reaction vessel. It is ideal for screening conditions.
Reagents:
-
Ligand: DTBM-SPO (prepared in Protocol A) OR DTBM-PH (if added under air).
-
Pd Source:
(Palladium(II) Acetate).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Ratio: 2:1 (Ligand:Pd) is standard; 4:1 for difficult substrates.
Workflow:
-
Charge Vessel: To a reaction tube equipped with a stir bar, add:
-
(5.0 mol%)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
DTBM-SPO (10.0 mol%)
-
Note: If using the parent phosphine DTBM-PH, add it to the solvent first and stir in air for 10 mins before adding Pd and sealing.
-
-
Solvent Addition: Add the reaction solvent (typically Toluene, 1,4-Dioxane, or DMA).
-
Pre-Complexation (Critical Step): Stir the Pd/Ligand mixture at Room Temperature for 15 minutes .
-
Observation: The solution color typically changes from the orange of
to a paler yellow or homogenous dark solution, indicating complex formation.
-
-
Substrate Addition: Add the coupling partners (e.g., Aryl Halide and Arene) and Base (e.g.,
or ). -
Reaction: Seal the vessel (inert atmosphere usually required for the coupling step itself) and heat to the desired temperature (typically 80–120°C).
Protocol C: Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Pd Black Precipitation | Catalyst decomposition due to insufficient ligation. | Increase Ligand:Pd ratio to 4:1. Ensure "Pre-Complexation" step (Protocol B, Step 3) is not skipped. |
| Low Conversion | Oxidative addition is rate-limiting. | The DTBM group is bulky; ensure temperature is sufficient (>100°C) to drive the reaction. Switch solvent to 1,4-Dioxane. |
| No Reaction | Ligand did not oxidize (if using PH). | Ensure DTBM-PH is fully converted to SPO before heating. Check |
Application Data: C-H Arylation Example
Typical conditions for the direct arylation of benzoxazole with aryl chlorides using DTBM-SPO.
-
Substrates: Benzoxazole (1.0 equiv) + 4-Chloroanisole (1.0 equiv).
-
Catalyst:
(5 mol%) / DTBM-SPO (10 mol%). -
Base:
(2.0 equiv). -
Solvent: Toluene, 110°C, 16h.
-
Yield: >85% (Isolated).
-
Note: Standard phosphines like
typically yield <10% under these conditions due to the inertness of the aryl chloride and catalyst poisoning.
References
-
Ligand Identity: Sigma-Aldrich Product Page for this compound. CAS: 1173023-24-9.
-
SPO Catalysis Fundamentals: Ackermann, L. (2010). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315-1345.
-
Bulky Phosphine Applications: Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688.
-
Secondary Phosphine Oxides in Catalysis: Gligorich, K. M., & Sigman, M. S. (2009). Recent advancements in the use of secondary phosphine oxides in catalysis. Chemical Communications, (26), 3854-3867.
Sources
protocols for cross-coupling reactions using this phosphine ligand
Subject: Optimization and Standard Operating Procedures (SOPs) for XPhos-Mediated Catalysis Ligand Focus: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Introduction: The Structural Advantage
In the landscape of drug development, the formation of C–C and C–N bonds via Palladium-catalyzed cross-coupling is ubiquitous. Among the "privileged" ligand classes, XPhos stands out for its exceptional utility in coupling unactivated aryl chlorides and sterically hindered substrates.
This guide provides field-tested protocols for using XPhos, specifically focusing on its application in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Why XPhos? (Mechanistic Insight)
The efficacy of XPhos is derived from its specific structural architecture:
-
Biaryl Backbone: Promotes reductive elimination and stabilizes the Pd(0) species, preventing the formation of inactive palladium black.
-
Dicyclohexylphosphino Group: Provides the necessary electron richness to facilitate oxidative addition into challenging C–Cl bonds.
-
Triisopropyl Groups: These bulky substituents on the lower ring prevent the formation of palladacycles (a common deactivation pathway) and increase solubility in non-polar organic solvents.
General Considerations & Reagent Selection
The Palladium Source: In-Situ vs. Precatalysts
While traditional methods involve mixing Pd₂/Pd(OAc)₂ with the ligand, we strongly recommend using Palladacycle Precatalysts (Gen 3 or Gen 4) for reproducibility in high-throughput settings.
-
In-Situ Mixing: Prone to oxidation; requires an induction period; stoichiometry can vary.
-
XPhos Pd G4: Air-stable solid; generates the active monolithic L1Pd(0) species immediately upon exposure to base in solution. This ensures a strict 1:1 Pd:Ligand ratio, crucial for preventing off-cycle side reactions.
Solvent & Base Matrix
The choice of base dictates the reaction pathway and functional group tolerance.
| Base | pKa (Conj. Acid) | Recommended Use Case | Notes |
| K₃PO₄ | 12.3 | Suzuki Coupling (Boronic Acids) | Mild; tolerant of esters/nitriles. Requires water (usually 4:1 solvent:water). |
| NaOtBu | 17.0 | Buchwald-Hartwig (Amination) | Strong base; promotes rapid transmetallation/amine binding. Incompatible with base-sensitive groups. |
| K₂CO₃ | 10.3 | General Purpose | Very mild; slower reaction rates but highest functional group tolerance. |
| LHMDS | 26.0 | Alpha-Arylation | Used for enolate formation; requires strictly anhydrous conditions. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Aryl Chlorides
Objective: Coupling a sterically hindered aryl chloride with a boronic acid.
Materials
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G4 (1–2 mol%)
-
Base: K₃PO₄ (2.0 equiv, 0.5 M in H₂O)
-
Solvent: THF or 1,4-Dioxane
Workflow Diagram
Figure 1: Standard workflow for setting up an XPhos-mediated Suzuki coupling.
Step-by-Step Procedure
-
Vessel Prep: Equip a reaction vial with a magnetic stir bar and a septum cap.
-
Solids: Add Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%) to the vial.
-
Note: If using K₃PO₄ solid, add it here. If using solution, add in step 4.
-
-
Inerting: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).
-
Liquids: Syringe in degassed THF (2 mL) and 0.5 M K₃PO₄ aqueous solution (4 mL).
-
Critical: The biphasic nature requires vigorous stirring.
-
-
Reaction: Place in a pre-heated block at 60°C. Stir vigorously for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO₄, filter, and concentrate.
Protocol B: Buchwald-Hartwig Amination
Objective: Coupling a secondary amine with a heteroaryl halide.
Materials
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: XPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
-
Glovebox/Schlenk: Ideally set up inside a glovebox. If on a bench, use strict Schlenk techniques. NaOtBu is hygroscopic; moisture kills this reaction.
-
Solids: Add Aryl Halide, NaOtBu, and XPhos Pd G4 to the vial.
-
Liquids: Add Anhydrous Toluene (concentration ~0.2 M relative to halide). Add the Amine last (if liquid).
-
Temperature: Seal and heat to 80–100°C.
-
Note: XPhos is thermally robust, but start lower (80°C) to prevent dehalogenation side reactions.
-
-
Quench: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium salts before aqueous workup.
Troubleshooting & Optimization Logic
When a reaction fails, systematic debugging is required. Use the decision tree below to diagnose issues.
Figure 2: Diagnostic logic for troubleshooting failed cross-coupling reactions.
Common Failure Modes
-
Protodehalogenation (Ar-Cl
Ar-H):-
Cause: Reaction temperature too high or solvent acting as a hydride source (common in alcohols).
-
Fix: Switch to Toluene or Dioxane; lower temperature.
-
-
No Conversion (Catalyst Poisoning):
-
Cause: Substrates containing thioethers, pyridines, or imidazoles can bind Pd strongly, preventing the catalytic cycle.
-
Fix: Increase catalyst loading to 5 mol%; switch to a precatalyst to ensure immediate high concentration of active species.
-
References
-
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Milner, P. J., et al. "Application of the Palladium-Catalyzed Suzuki–Miyaura Coupling for the Synthesis of Heterocycles." Journal of Organic Chemistry, 2017.
-
Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."
applications of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in organic synthesis
Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Advanced Organic Synthesis
Executive Summary
This compound (referred to herein as DTBM-PH ) is a specialized secondary phosphine building block designed for the construction of high-performance "Privileged Ligands" in asymmetric catalysis. Its structural architecture combines extreme steric bulk (via tert-butyl groups) with high electron density (via methoxy groups).
While it possesses utility as a bulky monophosphine ligand in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), its primary industrial value lies in its role as the precursor to the DTBM-SEGPHOS , DTBM-BINAP , and DTBM-MeO-BIPHEP ligand families. These ligands are critical for achieving >99% ee in challenging asymmetric hydrogenations and C-C bond formations where standard ligands fail.
The "DTBM Effect": Mechanistic Causality
To understand the application of this molecule, one must understand the "DTBM Effect" it imparts to a metal center.
-
Steric Wall (3,5-di-tert-butyl): The bulky tert-butyl groups create a rigid "chiral pocket" when incorporated into diphosphine scaffolds. This restricts substrate rotation, enforcing high enantioselectivity.
-
Electronic Push (4-methoxy): The para-methoxy group is a strong electron donor (resonance effect). This increases the electron density on the phosphorus, and subsequently on the metal center (e.g., Rh, Pd, Cu). This facilitates oxidative addition steps in catalytic cycles, stabilizing high-oxidation-state intermediates.
Figure 1: The Mechanistic Logic of the DTBM Moiety in Catalyst Design.
Primary Application: Synthesis of DTBM-SEGPHOS
The most critical application of DTBM-PH is the synthesis of (R)- or (S)-DTBM-SEGPHOS , a ligand superior to BINAP in many rhodium-catalyzed hydrogenations.
Protocol A: Ligand Generation via Phosphination
Note: This protocol describes the general methodology for coupling secondary phosphines to biaryl backbones.
Reagents:
-
(R)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole skeleton (or di-halogenated precursor)[4][7]
-
Palladium(II) acetate / Di-tert-butyl(methyl)phosphonium tetrafluoroborate (Catalyst system)
-
Base: Triethylamine or DABCO
Step-by-Step Methodology:
-
Activation: In a glovebox, dissolve the di-halogenated biaryl backbone (1.0 equiv) in degassed Xylene.
-
Catalyst Loading: Add Pd(OAc)2 (5 mol%) and the phosphonium salt ligand.
-
Phosphine Addition: Add DTBM-PH (2.2 equiv). The slight excess ensures complete substitution.
-
Coupling: Heat the reaction mixture to 120°C for 16–24 hours. The electron-rich nature of DTBM-PH makes it a competent nucleophile in P-C cross-coupling conditions.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.
-
Purification: Recrystallize from Ethanol/Hexane. DTBM ligands are often highly crystalline due to the ordered tert-butyl groups.
Quality Control Check:
-
31P NMR: Look for a singlet shift characteristic of triarylphosphines (typically -10 to +10 ppm range, distinct from the secondary phosphine doublet).
-
Oxidation Check: Ensure no phosphine oxide peak (typically ~20-30 ppm downfield) is present.
Downstream Application: Asymmetric Catalysis
Once the DTBM-PH is incorporated into a ligand (e.g., DTBM-SEGPHOS), the resulting catalyst system is used for high-value transformations.
Protocol B: Asymmetric Hydrogenation of -Keto Esters
This reaction validates the "Steric Wall" effect of the DTBM group, preventing the formation of racemic byproducts.
Reagents:
-
Substrate: Methyl acetoacetate derivative (1.0 mmol)
-
Catalyst: [RuCl(p-cymene)((S)-DTBM-SEGPHOS)]Cl (0.002 mmol, S/C = 500)
-
Solvent: Methanol (degassed)
-
Hydrogen Gas (
)
Procedure:
-
Catalyst Prep: In a glovebox, mix [RuCl2(p-cymene)]2 and (S)-DTBM-SEGPHOS in MeOH at 50°C for 1 hour to generate the active cationic species.
-
Reaction Assembly: Transfer the substrate and catalyst solution into a stainless steel autoclave.
-
Pressurization: Purge with
three times, then pressurize to 30 bar (435 psi). -
Reaction: Stir at 60°C for 12 hours.
-
Analysis: Vent gas. Analyze conversion via GC-FID and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
Expected Results (Comparative):
| Ligand Used | Yield (%) | ee (%) | Notes |
| DTBM-SEGPHOS | >99% | >99% (S) | DTBM groups prevent "leakage" of enantioselectivity. |
| Standard BINAP | 95% | 88% (S) | Lacks the steric bulk to fully lock the transition state. |
| PPh3 (Achiral) | 99% | 0% | Racemic product. |
Direct Application: Pd-Catalyzed Cross-Coupling
Although less common than its use as a ligand precursor, DTBM-PH itself can serve as a bulky, electron-rich ligand for difficult cross-couplings, particularly with aryl chlorides.
Suitability:
-
Reaction Types: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling.
-
Substrate Scope: Deactivated aryl chlorides (due to high electron donation from the ligand facilitating oxidative addition).
Workflow Diagram:
Figure 2: Workflow from DTBM-PH precursor to high-purity chiral product.
References
-
DTBM-SEGPHOS Synthesis & Application
- Title: "Practical Enantioselective Hydrogenation of Aromatic Ketones Promoted by a Ruthenium-DTBM-SEGPHOS C
- Source:Chemical & Pharmaceutical Bulletin
-
URL:[Link]
-
General Properties of Bulky Phosphines
- Title: "Bis(3,5-di-tert-butyl-4-methoxyphenyl)
-
Source:Sigma-Aldrich
-
Application in Cu-Catalyzed Reactions
-
Application in Ni-Catalyzed Aldol Reactions
- Title: "Synthesis of [(R)
- Source:Organic Syntheses
-
URL:[Link]
Sources
- 1. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chembk.com [chembk.com]
- 4. US9802887B2 - Process for the preparation of intermediates useful for the manufacture NEP inhibitors - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
catalyst loading for Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in Heck reactions
Application Note: Precision Catalyst Loading for Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Heck Reactions
Part 1: Executive Summary & Mechanistic Logic
The "Stealth" Ligand Strategy
this compound (referred to herein as DTBM-PH , CAS: 1173023-24-9) represents a specialized class of sterically demanding, electron-rich secondary phosphines. Unlike standard tertiary phosphines (e.g.,
Mechanistic Causality (The "Why"):
-
In-Situ Activation: In the presence of Palladium and an aryl halide (the Heck substrate), secondary phosphines often undergo in-situ P-arylation. This converts the air-stable DTBM-PH into a highly active, bulky tertiary phosphine (
). -
Steric Bulk: The 3,5-di-tert-butyl groups create a massive steric cone angle. This facilitates the rapid reductive elimination of the product—often the rate-limiting step in Heck couplings of hindered substrates.
-
Electronic Boost: The 4-methoxy group increases electron density on the phosphorus, accelerating the oxidative addition of difficult substrates (e.g., aryl chlorides).
The Loading Paradox:
With bulky ligands, "less is more." High concentrations of free ligand can inhibit the formation of the active mono-ligated Pd(0) species (
Part 2: Mechanistic Visualization
The following diagram illustrates the activation pathway where the secondary phosphine transforms into the active catalytic species.
Caption: Figure 1. Activation pathway of DTBM-PH. The secondary phosphine undergoes in-situ modification to form the active mono-ligated Pd(0) catalyst.
Part 3: Optimized Loading Protocols
Table 1: Catalyst Loading Matrix
Use this table to select starting conditions based on substrate difficulty.
| Substrate Class | Aryl Halide Type | Catalyst Loading (Pd) | Ligand Ratio (L:Pd) | Temperature | Base Recommendation |
| Easy | Aryl Iodides, Activated Bromides | 0.01 - 0.05 mol% | 1.1 : 1 | 80 - 100 °C | |
| Standard | Neutral Aryl Bromides | 0.1 - 0.5 mol% | 1.2 : 1 | 100 - 120 °C | |
| Difficult | Aryl Chlorides, Steric Hindrance | 1.0 - 2.0 mol% | 1.5 : 1 | 120 - 140 °C | |
| Ultra-Low | Process Scale (Optimized) | < 0.01 mol% (ppm) | 1 : 1 | > 130 °C | Inorganic/Organic Hybrid |
Protocol A: High-Throughput Screening (HTS) for Optimization
Objective: Rapidly identify the minimum effective loading for a specific substrate pair.
Reagents:
-
Pd Source:
(Preferred for cost/stability) or (if strictly neutral conditions needed). -
Ligand: DTBM-PH (Solid, air-stable).
-
Solvent: DMF or NMP (High boiling point, polar).
Step-by-Step:
-
Stock Solution Preparation (Critical):
-
Prepare a Pd stock solution in the solvent (e.g., 10 mM).
-
Prepare a Ligand stock solution (e.g., 12 mM). Note: Freshly prepared solutions are best, though DTBM-PH is relatively stable.
-
-
Reaction Assembly:
-
In a reaction vial, add Aryl Halide (1.0 equiv) and Alkene (1.2 equiv).
-
Add Base (2.0 equiv, typically
for difficult cases). -
Dosing: Add Pd stock to achieve 1.0 mol% (Screening Level).
-
Ligand Addition: Add Ligand stock to achieve L:Pd = 1.2:1 .
-
Expert Tip: Do not exceed 1.5:1. Excess bulky ligand shuts down the reaction by preventing the formation of the vacant site required for oxidative addition.
-
-
Activation:
-
Seal and heat to 100°C.
-
Induction Period: Allow 30 minutes. The reaction may appear slow initially as the secondary phosphine converts to the active species.
-
-
Monitoring:
-
Sample at 1h, 4h, and 12h.
-
If conversion >95% at 1h, reduce loading by 10x (to 0.1 mol%) in the next run.
-
Protocol B: Process Scale-Up (Low Loading)
Objective: Maximize TON (Turnover Number) for >10g scale.
Self-Validating Control: Before committing the full batch, perform the "Mercury Drop Test" on a pilot aliquot. If adding Hg(0) stops the reaction, the active species is likely nanoparticulate Pd (heterogeneous). If reaction continues, it is the desired homogeneous Ligand-Pd complex. DTBM-PH should promote the homogeneous pathway.
Procedure:
-
Charge Reactor: Add Aryl Halide (1 equiv), Alkene (1.1 equiv), and Base (
, 1.5 equiv). -
Solvent: Add Dioxane or Toluene (degassed).
-
Pre-Catalyst Formation (Optional but Recommended):
-
In a separate small vial, mix
and DTBM-PH (1:1.1 ratio) in a small amount of solvent. Stir for 5 mins under Argon. The color should change (often to orange/red). -
Why? Pre-mixing ensures the Pd is ligated before it encounters the bulk reaction environment, preventing immediate "Pd black" precipitation.
-
-
Injection: Inject the catalyst slurry into the main reactor.
-
Thermal Ramp: Heat rapidly to operating temperature (e.g., 110°C).
-
Note: Slow heating can decompose the catalyst before the catalytic cycle establishes.
-
Part 4: Troubleshooting & Optimization Logic
| Observation | Diagnosis | Corrective Action |
| Pd Black Formation | Catalyst decomposition; Ligand detached. | Increase L:Pd ratio slightly (to 1.5:1). Ensure solvent is degassed. |
| No Reaction (0% Conv) | Induction failure or Poisoning. | Increase Temp to >120°C to force activation. Check for S/N poisons in substrate. |
| Stalled at 50% | Catalyst death (thermal). | Add a second aliquot of catalyst (0.05 mol%) at the halfway point. |
| Regio-isomer Issues | Switch solvent to DMF (polar solvents often favor the terminal Heck product). |
References
-
Sigma-Aldrich. Product Specification: this compound.[1] Catalog No. 694673. Link
- Heck, R. F.Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982, 27, 345–390.
- Beller, M., & Riermeier, T. H.Phosphine-Modified Palladium Catalysts for the Heck Reaction. European Journal of Inorganic Chemistry, 1998. (Establishes the efficacy of bulky phosphines).
-
Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. (Authoritative source on bulky/electron-rich ligand mechanisms).[2] Link
-
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2, 27-50. (Provides parallel insights on ligand activation and Pd:L ratios for bulky phosphines). Link
Sources
reaction conditions for Negishi coupling with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
This Application Note focuses on the use of phosphine ligands containing the Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino motif (commonly abbreviated as the DTBM group) in Negishi cross-coupling.[1]
While the secondary phosphine Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is available as a precursor, its primary utility in high-value catalysis is as the structural core of "privileged" bidentate ligands such as DTBM-SEGPHOS and DTBM-MeO-BIPHEP . These ligands are the gold standard for asymmetric Negishi couplings and reactions involving highly sterically hindered or electronically deactivated substrates.
Target Analyte/Reaction: Asymmetric or Hindered C-C Bond Formation via Negishi Coupling Key Ligand Class: DTBM-SEGPHOS, DTBM-MeO-BIPHEP, and related bulky electron-rich phosphines.
Executive Summary: The "DTBM Effect"
The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group is a specialized substituent designed to solve two competing problems in palladium and nickel catalysis:
-
Extreme Steric Bulk: The tert-butyl groups at the 3,5-positions create a massive steric wall. This accelerates Reductive Elimination (often the rate-limiting step in hindered biaryl synthesis) by "squeezing" the product out of the metal center.
-
Electron Richness: Unlike standard bulky ligands (which can be electron-neutral), the 4-methoxy group ensures the phosphine remains strongly
-donating. This stabilizes the oxidative addition of deactivated aryl chlorides and prevents catalyst decomposition (Pd-black formation).
Primary Applications:
-
Asymmetric Negishi Coupling: Enantioselective coupling of secondary alkylzinc reagents.
-
Hindered Biaryl Synthesis: Coupling of ortho-substituted aryl halides with ortho-substituted organozincs.
-
Heterocycle Functionalization: Coupling of electron-deficient pyridines/pyrimidines.
Mechanistic Insight & Causality
The DTBM ligands operate by modifying the geometry of the active Pd(0)/Ni(0) species. The diagram below illustrates the catalytic cycle, highlighting where the DTBM group exerts its influence.
Caption: The DTBM group accelerates the critical Reductive Elimination step (3) via steric pressure while maintaining the electron density required for Oxidative Addition (1).
Experimental Protocols
Protocol A: Asymmetric Negishi Coupling of Secondary Alkylzincs
Best for: Creating chiral centers from racemic secondary alkyl halides (Stereoconvergent coupling).
Reagents:
-
Catalyst Precursor:
or -
Ligand: (R)- or (S)-DTBM-SEGPHOS (Recommended over BINAP for higher ee%)
-
Organozinc: Secondary alkylzinc halide (prepared from alkyl iodide + Zn dust + LiCl)
-
Electrophile: Aryl bromide or chloride.[2]
-
Solvent: THF/DMI (1,3-Dimethyl-2-imidazolidinone) mixture.
Step-by-Step Procedure:
-
Ligand Complexation (In Glovebox):
-
In a 4 mL vial, mix
(1.0 equiv, typically 5-10 mol%) and (R)-DTBM-SEGPHOS (1.2 equiv relative to Ni). -
Add THF (0.1 M concentration relative to metal). Stir for 10 minutes to form the orange/brown active complex.
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 equiv) to the catalyst vial.
-
Critical Step: Cool the reaction mixture to 0°C or -20°C . (Lower temperature improves enantioselectivity, which DTBM ligands maintain due to high reactivity).
-
-
Transmetalation:
-
Add the Organozinc reagent (1.3 - 1.5 equiv, typically 1.0 M in THF/LiCl) dropwise over 5 minutes.
-
Note: The presence of LiCl (from Knochel-type Zn preparation) is mandatory for solubilizing the intermediate and ensuring efficient transmetalation with bulky ligands.
-
-
Reaction:
-
Stir at 0°C for 12–24 hours. Monitor via LC-MS.
-
Endpoint: Consumption of aryl halide.[2]
-
-
Workup:
-
Quench with saturated
(aq). Extract with MTBE (Methyl tert-butyl ether). -
Dry over
and concentrate.
-
Protocol B: Coupling of Hindered "Ortho-Ortho" Substrates
Best for: Synthesis of tetra-ortho-substituted biaryls using DTBM-MeO-BIPHEP or DTBM-SEGPHOS.
Reagents:
-
Catalyst:
(2 mol%) + DTBM-MeO-BIPHEP (4 mol%). -
Additives: LiCl (2.0 equiv) is crucial to break up zinc aggregates.
-
Solvent: Toluene (preferred for high temperature) or THF (for solubility).
Step-by-Step Procedure:
-
Catalyst Activation:
-
Charge a Schlenk tube with
and DTBM-MeO-BIPHEP. -
Add Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/brown.
-
-
Zinc Reagent Preparation (In situ):
-
If using commercial R-Zn-X, ensure it is titrated.
-
If preparing in situ: React Aryl-I with
(-20°C, 30 min) then transmetalate with (0.5 equiv) to form the diarylzinc or (1.0 equiv) for the mono-organozinc.
-
-
Execution:
-
Add the hindered Aryl Halide (e.g., 2,6-dimethylbromobenzene) to the catalyst solution.
-
Add the Organozinc reagent.[3]
-
Heat to 60°C - 80°C .
-
Why Heat? While DTBM lowers the barrier for reductive elimination, tetra-ortho substitution imposes a massive penalty. Thermal energy is required, but the DTBM ligand prevents the Pd from precipitating at these temperatures.
-
Comparative Data: DTBM vs. Standard Ligands
The following table summarizes the performance of DTBM ligands compared to standard phosphines in challenging Negishi couplings (e.g., synthesis of hindered biaryls).
| Parameter | PPh3 (Standard) | SPhos (Buchwald) | DTBM-SEGPHOS (Specialized) |
| Steric Bulk (Cone Angle) | Moderate | High | Very High (Tunable Pocket) |
| Electron Density | Neutral | High | Very High (Methoxy-donors) |
| Oxidative Addition (Ar-Cl) | Poor | Excellent | Excellent |
| Reductive Elimination (Hindered) | Slow | Fast | Very Fast |
| Enantioselectivity (if chiral) | N/A | Low (Monodentate) | High (>90% ee) |
| Stability (Air/Moisture) | High | Moderate | High (Solid state) |
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Catalyst deactivation due to lack of LiCl.
-
Solution: Ensure the organozinc reagent contains at least 1.0 equiv of LiCl (Knochel conditions). The
cluster is essential for transmetalation into the bulky DTBM-Pd center.
Issue: Protodehalogenation (Reduction of Ar-X)
-
Cause: Slow transmetalation allowing
-hydride elimination or protonolysis. -
Solution: Increase the concentration of the Organozinc reagent. Switch solvent to a 1:1 THF:NMP mixture to boost the rate of transmetalation.
Issue: Ligand Oxidation
-
Observation: The "this compound" moiety is electron-rich and prone to oxidation to the phosphine oxide in solution.
-
Prevention: Always store DTBM ligands under Argon/Nitrogen. If using the secondary phosphine precursor, ensure it is freshly distilled or sublimed if the solid looks sticky/discolored.
References
-
Asymmetric Negishi Coupling: Son, S., & Fu, G. C. (2008). Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles. Journal of the American Chemical Society, 130(9), 2756–2757. Link
-
DTBM Ligand Properties: Hojoh, K., et al. (2011). Construction of Quaternary Stereogenic Carbon Centers Through Copper-Catalyzed Enantioselective Allylic Cross-Coupling.[3][4] Angewandte Chemie International Edition, 50(15), 3335-3339. Link
-
General Negishi Conditions: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
DTBM-SEGPHOS in Catalysis: Shimizu, H., et al. (2005). SEGPHOS: A New Chiral Ligand for Asymmetric Synthesis. Accounts of Chemical Research, 38(4), 322–330. Link
Sources
use of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in Sonogashira coupling
This guide details the application of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (referred to herein as
Part 1: Technical Introduction & Mechanistic Rationale
Ligand Profile:
-
Class: Bulky, Electron-Rich Secondary Phosphine
-
Key Attributes:
-
Steric Bulk: The tert-butyl groups at the 3,5-positions create a massive steric cone angle. This promotes the formation of highly active, monoligated palladium species (
) rather than the less active bis-ligated complexes. -
Electronic Activation: The 4-methoxy group is a strong electron donor (via resonance), significantly increasing the basicity of the phosphorus center. This facilitates the oxidative addition of challenging substrates, such as aryl chlorides or electron-rich aryl bromides.
-
Secondary Phosphine Functionality: Unlike tertiary phosphines,
can exhibit unique reactivity, including the potential for P-H activation or serving as a precursor to in-situ generated species.
-
Mechanistic Advantage in Sonogashira Coupling:
Standard Sonogashira protocols often fail with sterically hindered or electron-deactivated aryl halides.
Part 2: Experimental Protocol
Guideline: This protocol is optimized for the coupling of aryl bromides/chlorides with terminal alkynes . It is designed to be robust against steric hindrance.
Materials & Reagents
| Component | Specification | Role |
| Ligand | Chiral/Bulky Ligand | |
| Pd Source | Bis(benzonitrile)palladium(II) chloride | Precatalyst |
| Co-Catalyst | Copper(I) Iodide (CuI) | Activates alkyne (Optional for some Ar-Cl) |
| Base | Cesium Carbonate ( | Neutralizes acid |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous, Degassed) | Reaction Medium |
Step-by-Step Methodology
1. Catalyst Pre-Complexation (Inert Atmosphere Required)
-
Context: Secondary phosphines are air-sensitive. All solid handling should occur in a glovebox or under a steady stream of Argon/Nitrogen.
-
Step: In a dry Schlenk tube equipped with a magnetic stir bar, charge:
- (1.0 equiv, typically 1-3 mol% relative to substrate)
- (2.0 equiv relative to Pd)
-
Note: The 2:1 L:Pd ratio ensures complete ligation and reduction to the active species.
2. Substrate Addition
-
Add the Aryl Halide (1.0 equiv).
-
Add CuI (1.5 mol% - maintain a 1:2 ratio with Pd).
-
Add Base (
, 2.0 equiv). -
Critical: If using a liquid aryl halide, add it via syringe after sealing the vessel.
3. Solvent & Alkyne Addition
-
Seal the vessel with a rubber septum.
-
Evacuate and backfill with Argon (
). -
Inject Anhydrous 1,4-Dioxane (concentration ~0.2 M).
-
Inject the Terminal Alkyne (1.2 equiv) slowly via syringe.
4. Reaction & Monitoring
-
Temperature:
-
Aryl Iodides/Activated Bromides: Room Temperature (
). -
Aryl Chlorides/Deactivated Bromides: Heat to
.
-
-
Time: Monitor via TLC or LC-MS. Typical conversion occurs within 2-6 hours.
-
Observation: The reaction mixture typically transitions from yellow/orange to dark brown/black upon completion (precipitation of ammonium/cesium salts).
5. Work-up
-
Dilute with Ethyl Acetate (
).[7] -
Filter through a pad of Celite to remove Pd/Cu residues and inorganic salts.
-
Wash the filtrate with water (
) and brine ( ). -
Dry over
, concentrate, and purify via flash column chromatography.
Part 3: Visualization & Logic
Catalytic Cycle Diagram
The following diagram illustrates the active monoligated pathway favored by the bulky
Caption: Monoligated Pd(0) cycle stabilized by steric bulk of (DTBM)2PH, facilitating oxidative addition.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ar-Cl) | Oxidative addition is too slow. | Increase temperature to |
| Homocoupling (Glaser) | Oxygen presence in system. | Degas solvents rigorously (freeze-pump-thaw). Add alkyne slowly via syringe pump to keep concentration low relative to catalyst. |
| Catalyst Deactivation | Oxidation of phosphine ligand. |
References
-
Sigma-Aldrich. this compound Product Sheet. (Lists specific suitability for Sonogashira Coupling).
-
Santa Cruz Biotechnology. this compound Properties & Catalysis. (Details steric and electronic advantages). [2]
-
Gelest/Fisher Scientific. Phosphine Ligands for Cross-Coupling. (General protocols for bulky secondary phosphines).
-
ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling. (Application Note on screening bulky phosphines).
Sources
- 1. This compound oxide [myskinrecipes.com]
- 2. alfachemic.com [alfachemic.com]
- 3. 950189-63-6|((4S)-5'-(Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphanyl)-[4,4'-bibenzo[d][1,3]dioxol]-5-yl)this compound oxide|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. (S)-(4,4 ,6,6 -Tetramethoxybiphenyl-2,2 -diyl)bis(this compound 97 1365531-99-2 [sigmaaldrich.com]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. US9062085B2 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis - Google Patents [patents.google.com]
- 9. WO2012031358A1 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis - Google Patents [patents.google.com]
Stille coupling protocols with bulky phosphine ligands
Application Note: High-Performance Stille Cross-Coupling Protocols Using Bulky Phosphine Ligands
and Dialkylbiaryl Phosphines (Buchwald Ligands).Executive Summary
The Stille cross-coupling reaction is a cornerstone of organic synthesis, yet traditional protocols (e.g.,
Mechanistic Rationale: The "Bulky Ligand" Advantage[1]
To master these protocols, one must understand why they differ from standard conditions. Traditional ligands like triphenylphosphine (
Key Mechanistic Drivers:
-
Accelerated Oxidative Addition: The electron-rich nature of alkylphosphines raises the HOMO energy of the Pd center, facilitating insertion into strong C-Cl bonds.
-
Unsaturation: Steric bulk forces ligand dissociation. The resulting 12-electron or 14-electron
species is the active catalyst, preventing "ligand inhibition." -
Facilitated Reductive Elimination: In the final step, steric repulsion between the bulky ligand and the substrate forces the product off the metal center.
Figure 1: Catalytic Cycle for Bulky Phosphine Systems
Note: The cycle emphasizes the mono-ligated pathway dominant with
Caption: The mono-ligated (
Ligand Selection Matrix
Select the appropriate ligand based on your electrophile and steric constraints.
| Ligand | Structure Class | Primary Application | Key Advantage | Ref |
| Tri-alkylphosphine | Aryl Chlorides , Vinyl Halides | Highest activity for oxidative addition; enables RT coupling. | [1] | |
| XPhos | Dialkylbiaryl phosphine | Sulfonates (OTs, OMs), Chlorides | Excellent stability; air-stable precatalysts available; high turnover. | [2] |
| BrettPhos | Dialkylbiaryl phosphine | Heterocycles , Primary Amines | Specialized for difficult heteroaryl couplings (often used in amination, but applicable to Stille). | [3] |
| Tri-arylphosphine | Aryl Iodides/Bromides | Baseline ligand. Ineffective for chlorides or hindered substrates. | -- |
Experimental Protocols
Protocol A: The "Fu" Conditions ( )
Best for: Unactivated Aryl Chlorides and room temperature couplings.[1]
Safety Note:
Reagents:
- (Bis(dibenzylideneacetone)palladium(0))
- (1.0 M solution in toluene or hexane)
-
CsF (Cesium Fluoride) – Crucial for activating the stannane.[2]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step:
-
Catalyst Prep (In Glovebox): In a vial, mix
(1.5 mol%) and (6.0 mol%). Add a small amount of dioxane. The solution should turn a characteristic color (often dark red/brown to orange).-
Expert Insight: The ratio is effectively 2:1 (L:Pd metal). Fu demonstrated that 1:1 is active, but 2:1 ensures stability of the catalyst over long reaction times [1].
-
-
Reaction Assembly: Add the Aryl Chloride (1.0 equiv), Organostannane (1.1 equiv), and CsF (2.2 equiv) to a Schlenk tube or pressure vial.
-
Combination: Transfer the pre-mixed catalyst solution to the reaction vessel. Dilute with dioxane to reach a concentration of ~0.15 M.
-
Execution: Seal the vessel. Stir vigorously.
-
Temp: Many aryl chlorides couple at Room Temperature within 24-48 hours.
-
Optimization: If conversion is low after 12h, heat to 80-100°C.
-
-
Workup: Filter through a pad of silica (eluting with ether/EtOAc) to remove bulk Pd and insoluble fluoride salts. Treat the filtrate with aqueous KF solution (see Safety section) to sequester tin.
Protocol B: The "Buchwald" Conditions (XPhos)
Best for: Aryl Tosylates/Mesylates and scalable applications.
Reagents:
-
Precatalyst: XPhos Pd G2 or G4 (Air stable solid).
-
Activator: CsF (Cesium Fluoride) or TBAF (if solubility is an issue).
-
Solvent: t-BuOH or Toluene.
Step-by-Step:
-
Assembly: This reaction can often be set up on the benchtop, but purging with Argon is required for the reaction phase.
-
Charging: Charge the reaction vial with XPhos Pd G2 (1-2 mol%), Aryl Sulfonate/Chloride (1.0 equiv), Organostannane (1.2 equiv), and CsF (2.0 equiv).
-
Solvent: Add anhydrous t-BuOH (or Dioxane). Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 80°C.
-
Expert Insight: t-BuOH is a polar protic solvent that can assist in the transmetallation step via hydrogen bonding to the halide/pseudohalide leaving group [2].
-
-
Monitoring: Monitor via LCMS. XPhos systems typically show high conversion within 2-6 hours.
Troubleshooting & Optimization (The "Copper Effect")
When standard bulky ligand protocols fail (typically due to stalled transmetallation in extremely crowded systems), the addition of Copper(I) Iodide (CuI) is the primary fix.
Why CuI?
-
Scavenging: CuI scavenges free phosphine ligands that may be inhibiting the approach of the stannane.
-
Cu-Transmetallation: The organostannane transmetallates to Copper first (forming a highly nucleophilic Organocopper species), which then transfers the R-group to Palladium [4].
Figure 2: Optimization Decision Tree
Caption: Diagnostic workflow for Stille coupling failures. Distinguishing between Oxidative Addition (OA) and Transmetallation (TM) failure is critical.
Safety & Waste Management (Critical)
Organotin Toxicity:
-
Trialkyltin byproducts (e.g.,
) are highly toxic neurotoxins and marine pollutants. -
Workup Protocol: Do not wash tin residues down the drain.
-
Removal: Stir the crude reaction mixture with 10% aqueous KF (Potassium Fluoride) on silica gel for 30 minutes. The insoluble polymeric tin fluoride (
) can be filtered off as a solid waste [5].
Phosphine Handling:
- is pyrophoric. Keep a beaker of dilute bleach nearby to quench syringes/needles used for phosphine transfer.
References
-
Littke, A. F., & Fu, G. C. (2002).[3][4] Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides.[3][4] Journal of the American Chemical Society.[5][6] [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Stille Cross-Coupling of Aryl Mesylates and Tosylates.[6] Journal of the American Chemical Society.[5][6] [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Farina, V., & Kapadia, S. (1993). Copper-accelerated Stille reactions: A mechanistic study. Tetrahedron Letters. [Link]
-
Renaud, P., et al. (1998). Removal of Organotin Residues.[7] Organic Process Research & Development. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Hiyama Coupling with Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Palladium Catalyst
[1][2][3][4][5]
Executive Summary
The Hiyama coupling —the palladium-catalyzed cross-coupling of organosilanes with organic halides—offers a distinct advantage over Suzuki or Stille couplings due to the low toxicity and high stability of organosilicon reagents.[1][2][3] However, the reaction often suffers from low reactivity of the C-Si bond, requiring harsh activation methods.[3]
This protocol leverages This compound (CAS: 1173023-24-9), a bulky, electron-rich phosphine ligand.[1][2][3] When coordinated with Palladium, this ligand forms a highly active catalytic system capable of facilitating oxidative addition into unactivated aryl chlorides and promoting reductive elimination via steric crowding.[2] This system is particularly valuable for synthesizing sterically congested biaryls and heterocycles in pharmaceutical intermediates.[1][2][3][4]
Catalyst System & Mechanism
The Ligand: this compound
This ligand is a secondary phosphine characterized by extreme steric bulk and high electron density.[1][2][3]
-
Steric Bulk (tert-butyl groups): The 3,5-di-tert-butyl substitution pattern creates a protective "pocket" around the metal center.[1][2][3] This promotes the formation of the active mono-ligated Pd(0) species (
) rather than the less active bis-ligated species.[2][4] It also accelerates the rate-limiting reductive elimination step by relieving steric strain.[1][5][2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Electronic Effect (Methoxy group): The 4-methoxy group increases the electron density on the phosphorus atom, thereby enhancing the nucleophilicity of the Palladium center.[2][6][4] This facilitates the oxidative addition of challenging substrates, such as electron-rich aryl chlorides.[1][5][2][3]
Mechanistic Pathway
The cycle follows the standard Pd(0)/Pd(II) pathway but is kinetically modulated by the ligand's bulk.[2][6][4]
-
Ligand Exchange/Activation: Pre-catalyst (e.g.,
) is reduced to Pd(0) and coordinated by the bulky phosphine.[2][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Oxidative Addition: The electron-rich
rapidly inserts into the Ar-X bond.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Transmetallation (Critical Step): The organosilane (
) is activated by a fluoride source (e.g., TBAF), forming a pentacoordinate silicate.[2][4] This silicate transfers the organic group to the Pd(II) center.[2][4]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reductive Elimination: The steric bulk of the DTBM-type ligand forces the two organic fragments together, expelling the product and regenerating
.[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Figure 1: Catalytic cycle of Hiyama coupling emphasizing the mono-ligated active species stabilized by the bulky phosphine.[2][6][4]
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Ligand | This compound | Chiral/Steric modulator; stabilizes Pd(0).[1][2][3] |
| Pd Source | Palladium(II) Acetate ( | Pre-catalyst.[2][4] |
| Silane | Aryl- or Alkenyl-trimethoxysilane | Nucleophilic coupling partner.[1][2][3] |
| Activator | TBAF (1M in THF) or TASF | Fluoride source to activate silicon.[2][3][4] |
| Solvent | Toluene (anhydrous) or THF | Reaction medium.[2][4] |
| Base | Optional: NaOH (aq) if using silanols | Activator.[2][4] |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Aryl Halide
Step 1: Catalyst Preparation (In-Situ)
-
In a glovebox or under Argon flow, charge an oven-dried reaction vial with
(2.2 mg, 1 mol%) and This compound (4.7 mg, 1-2 mol%). -
Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 5-10 minutes until the solution turns a clear orange/yellow, indicating complex formation.[1][5][2][3]
Step 2: Substrate Addition
-
Add the Aryl Halide (1.0 mmol) to the catalyst solution.
-
Add the Organosilane (1.2 - 1.5 mmol, 1.2 - 1.5 equiv).
Step 3: Activation & Reaction
-
Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF) dropwise (1.5 - 2.0 mmol).[1][2][4]
-
Heat the reaction mixture to 80°C - 100°C for 4–12 hours. Monitor via LC-MS or TLC.[1][5][2][3]
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and wash with water (10 mL) to remove silicon byproducts and excess fluoride.[1][2][4]
-
Dry the organic layer over
, filter, and concentrate.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Purify via flash column chromatography on silica gel.[1][2][3][4]
Critical Parameters & Troubleshooting
Fluoride Source Sensitivity
The success of Hiyama coupling hinges on the "Silicon Effect."[1][2][3][4] The Si atom must be hypervalent (pentacoordinate) to undergo transmetallation.[1][2][4]
-
Issue: Reaction stalls.
-
Solution: Switch from TBAF (hygroscopic, can cause protodesilylation) to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for anhydrous fluoride delivery.[2][6][4] Alternatively, use
as an activator if fluoride is incompatible with the substrate.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Protodesilylation
A common side reaction where the silane hydrolyzes to the arene (
-
Cause: Excess water in the TBAF solution or acidic protons on the substrate.[1][2][3][4]
-
Prevention: Use molecular sieves in the reaction mixture or switch to a silanol (
) system with a mild base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) instead of fluoride.[5][2][4]
Homocoupling[1][2][3][6]
References
-
Ligand Data: Sigma-Aldrich.[1][2][3] this compound (CAS 1173023-24-9).[1][2][3] Link
-
General Hiyama Review: Denmark, S. E., & Regens, C. S. (2008).[2][6][4] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research. Link[2][6][4]
-
Bulky Phosphines in Catalysis: Zapf, A., & Beller, M. (2005).[2][6][4] Fine Chemical Synthesis with Homogeneous Palladium Catalysts: Examples, Status and Trends. Topics in Catalysis. Link[2][6][4]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | C74H104O6P2 | CID 11378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,6 - (3,3 -Di-tert-butyl-5,5 -dimethoxy-1,1 -biphenyl-2,2 -diyl)bis(oxy) bis(dibenzo d,f 1,3,2 dioxaphosphepin) 97 121627-17-6 [sigmaaldrich.com]
- 4. (R)-(4,4 ,6,6 -Tetramethoxybiphenyl-2,2 -diyl)bis(this compound 97 1365531-98-1 [sigmaaldrich.com]
- 5. alfachemic.com [alfachemic.com]
- 6. (S)-(4,4 ,6,6 -Tetramethoxybiphenyl-2,2 -diyl)bis(this compound 97 1365531-99-2 [sigmaaldrich.com]
Advanced Application Note: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Chiral Ligand Architecture and API Synthesis
Executive Summary
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS 1173023-24-9) represents a pinnacle in ligand design for asymmetric catalysis. Unlike simple alkyl or aryl phosphines, this secondary phosphine (
This guide details the technical utility of this phosphine, providing protocols for both its incorporation into ligand architectures and the subsequent application of those ligands in high-value asymmetric hydrogenations.[1]
Technical Profile & Mechanistic Advantage
The "DTBM" moiety (3,5-di-tert-butyl-4-methoxyphenyl) imparts a unique duality of steric and electronic properties that standard phenyl or xylyl groups cannot match.
Electronic & Steric Matrix
| Feature | Structural Origin | Mechanistic Impact |
| Steric Bulk | Two tert-butyl groups at meta positions | Creates a narrow, rigid "chiral pocket" around the metal center. This restricts substrate rotation, enforcing high enantioselectivity (>99% ee). |
| Electronic Density | Methoxy group at para position | Strongly electron-donating (+I/+M effects). Increases the basicity of the phosphorus, facilitating oxidative addition and stabilizing high-oxidation-state intermediates (e.g., Ru(IV) or Rh(III)). |
| Solubility | Lipophilic tert-butyl groups | Enhances solubility in non-polar solvents (toluene, hexane), critical for industrial process handling. |
The "DTBM Effect" in Catalysis
In asymmetric hydrogenation, the DTBM group suppresses catalyst deactivation pathways (such as dimer formation) due to its bulk. Simultaneously, the electron-rich nature accelerates the H-H bond activation step, often the turnover-limiting step in Ru-catalyzed cycles.
Protocol A: Ligand Synthesis (The Enabler)
Objective: Synthesis of the chiral ligand (R)-DTBM-SEGPHOS using this compound as the nucleophilic building block.
Note: This protocol utilizes a copper-mediated C-P bond formation, a modern alternative to traditional lithiation routes which can be problematic with such bulky electrophiles.
Reaction Scheme
Reagents:
-
Core Synthon: this compound (
).[2][3] -
Backbone: (R)-5,5'-Diiodo-4,4'-bi-1,3-benzodioxole.
-
Catalyst: CuI / Trans-1,2-diaminocyclohexane.
-
Base:
.
Step-by-Step Methodology
-
Inerting: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser. Cycle Argon/Vacuum 3 times.
-
Charging: Under Argon counter-flow, add:
-
(R)-5,5'-Diiodo-backbone (10.0 mmol).
-
CuI (1.0 mmol, 10 mol%).
- (25.0 mmol).
-
Anhydrous Toluene (100 mL).
-
-
Ligand Addition: Add trans-1,2-diaminocyclohexane (2.0 mmol) via syringe.
-
Phosphine Addition: Add This compound (22.0 mmol, 1.1 equiv per halide) as a solution in toluene.
-
Critical: The secondary phosphine is air-sensitive. Handle strictly under Argon.
-
-
Reflux: Heat the mixture to 110°C for 24 hours. Monitor by
NMR (Disappearance of doublet, appearance of ligand singlet). -
Workup: Cool to RT. Filter through a pad of Celite (under
if possible, though the final tertiary phosphine is more robust). Wash with toluene.[4] -
Purification: Recrystallize from Ethanol/Dichloromethane to yield the pure (R)-DTBM-SEGPHOS as a white crystalline solid.
Protocol B: Pharmaceutical Application (The Result)
Objective: Asymmetric Hydrogenation of the Sacubitril Intermediate (AHU-377 precursor). Substrate: trans-4-((tert-butoxycarbonyl)amino)-2-methyl-5-(4-biphenylyl)-2-pentenoic acid.
Catalyst Preparation (In-Situ)
Hydrogenation Protocol
-
Catalyst Formation: In a glovebox, mix
(5.0 mg) and (S)-DTBM-SEGPHOS (20.5 mg) in degassed Ethanol (2 mL). Stir at 50°C for 30 mins to form the active cationic Ru-species. -
Substrate Loading: Dissolve the Sacubitril pentenoic acid precursor (1.0 g) in Ethanol (8 mL). Add Triethylamine (1.0 equiv) to deprotonate the carboxylic acid (enhancing solubility and directing effect).
-
Reaction Assembly: Transfer the substrate solution and catalyst solution into a stainless steel autoclave.
-
Hydrogenation:
-
Purge with
(5 bar) x 3 times. -
Pressurize to 30 bar (435 psi)
. -
Heat to 50°C .
-
Stir at 1000 rpm for 12 hours.
-
-
Workup: Vent
. Concentrate the solvent. Acidify with 1M HCl to precipitate the chiral product. -
Analysis: Determine conversion by HPLC and enantiomeric excess (ee) by Chiral HPLC (Chiralpak AD-H column).
Expected Performance Data
| Ligand | Conversion | ee (%) | Notes |
| (S)-BINAP | 85% | 78% | Lack of steric bulk allows rotation. |
| (S)-SEGPHOS | 98% | 92% | Good, but slower kinetics. |
| (S)-DTBM-SEGPHOS | >99% | >99% | Perfect stereocontrol via DTBM pocket. |
Visualization of Workflow
Figure 1: Critical path from the secondary phosphine synthon to the final pharmaceutical intermediate.
Handling & Safety Protocols
-
Oxidation Risk: this compound is susceptible to oxidation to the phosphine oxide (CAS 535925-40-7) upon air exposure.
-
Storage: Store under Argon at 2-8°C.
-
Rescue: If accidental oxidation occurs, the oxide can be reduced back to the phosphine using Trichlorosilane (
) or Phenylsilane, though prevention is superior. -
Solvent Prep: All solvents for coupling or hydrogenation must be degassed (sparged with
for 30 mins) or taken from a solvent purification system (SPS).
References
-
Ligand Synthesis & Properties
-
Pharmaceutical Application (Sacubitril/NEP Inhibitors)
-
Google Patents. "Process for the preparation of intermediates useful for the manufacture of NEP inhibitors."[8] US Patent 9,802,887. Link
-
Organic Syntheses.[6][9][10][11] "Synthesis of [(R)-DTBM-SEGPHOS]NiCl2 for Enantioselective Acetal Formation." Org.[6][10][11][12] Synth. 2022, 99, 1-14.[10][13] Link
-
-
General Catalysis
-
Lipshutz, B. H., et al. "Copper-Catalyzed Enantioselective Hydroamination of Alkenes using DTBM-SEGPHOS." Organic Syntheses, 2018. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole , 98%99%ee , 566940-03-2 - CookeChem [cookechem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Copper-Catalyzed Enantioselective Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEGPHOS - Wikipedia [en.wikipedia.org]
- 8. Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. orgsyn.org [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. researchgate.net [researchgate.net]
role of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in materials science
Topic: Role of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine in Materials Science Content Type: Application Note & Protocol Guide
The "Super-Soluble" Steric Architect for Advanced Catalysis & Materials
Executive Summary
This compound (CAS: 1173023-24-9) is a specialized secondary phosphine (
The "DTBM Effect" provides three decisive advantages in materials synthesis:
-
Extreme Steric Bulk: The tert-butyl groups create a protective "pocket" around the metal center, preventing catalyst deactivation via dimerization and enhancing reductive elimination in cross-coupling cycles.
-
Lipophilicity & Solubility: The bulky alkyl groups render resulting metal complexes highly soluble in non-polar organic solvents (hexanes, toluene), a critical requirement for solution-processable organic electronics (OLEDs, OPVs).
-
Electronic Activation: The para-methoxy group increases electron density on the phosphorus, facilitating oxidative addition steps in catalytic cycles involving unreactive substrates (e.g., aryl chlorides).
This guide details the strategic application of this phosphine as a building block for advanced ligands (like DTBM-SEGPHOS) and provides a validated protocol for synthesizing bulky tertiary phosphine ligands via Pd-catalyzed P-C coupling.
The "DTBM" Effect: Mechanistic Insights
The utility of this compound lies in its ability to transfer the DTBM group into ligand architectures.
Steric vs. Electronic Map
| Feature | DTBM Group Property | Impact on Catalysis/Materials |
| 3,5-di-tert-butyl | High Steric Demand | Increases Cone Angle (>170°). Prevents formation of inactive "ate" complexes. Promotes formation of monoligated |
| 4-methoxy | Electron Donation (+R) | Increases basicity of Phosphorus. Accelerates oxidative addition of metal into C-X bonds. |
| Overall Structure | Lipophilicity | Enables solubility in aliphatic solvents. Essential for homogeneous polymerization and processing of amorphous materials. |
Pathway Visualization: From Precursor to Material
Figure 1: The strategic workflow converting the secondary phosphine precursor into active catalysts for materials synthesis.[1][2][3][4]
Core Applications in Materials Science
A. Precursor to Chiral Ligands (DTBM-SEGPHOS Family)
The most prominent application is the synthesis of the DTBM-SEGPHOS ligand (CAS: 566940-03-2). This ligand is the "gold standard" for:
-
Asymmetric Hydrogenation: Synthesizing chiral monomers for biodegradable polymers.
-
Dynamic Kinetic Resolution: Creating stereoregular structures in liquid crystals. The secondary phosphine is coupled with a biaryl backbone (e.g., via Ullmann coupling or lithiation) to generate the diphosphine.
B. Gold(I) Catalysis for Molecular Electronics
Gold complexes ligated with DTBM-phosphines are exceptionally stable and active for enyne cycloisomerization .
-
Relevance: This reaction builds polycyclic aromatic hydrocarbons (PAHs) used in organic field-effect transistors (OFETs).
-
Advantage: The DTBM bulk prevents the common decomposition pathway of Gold(I) catalysts (formation of metallic gold mirrors), allowing lower catalyst loading (ppm levels).
Protocol: Synthesis of a Bulky Tertiary Phosphine Ligand
Objective: Synthesize a bulky tertiary phosphine ligand (DTBM-R-Phos) from this compound via Pd-catalyzed P-C coupling. This method avoids harsh lithiation steps and tolerates functional groups.
Target Audience: Synthetic Chemists, Materials Scientists.
Materials & Reagents
-
Phosphine Source: this compound (1.0 equiv).[3]
-
Coupling Partner: Aryl Bromide or Iodide (e.g., 2-bromo-1,1'-biphenyl for Buchwald-type ligands) (1.0 equiv).
-
Catalyst:
(1-2 mol%). -
Ligand for Pd: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-3 mol%).
-
Base: Diisopropylethylamine (DIPEA) or
. -
Solvent: Anhydrous Toluene or Xylene (degassed).
Step-by-Step Methodology
1. Inert Atmosphere Setup (Critical)
-
Risk: Secondary phosphines are susceptible to oxidation. All steps must be performed under Argon or Nitrogen using Schlenk techniques or a Glovebox.
-
Action: Flame-dry a 25 mL Schlenk tube and cycle vacuum/Argon 3 times.
2. Catalyst Pre-activation
-
Add
(2.2 mg, 0.01 mmol) and dppf (6.6 mg, 0.012 mmol) to the tube. -
Add 2 mL anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns orange/red (formation of
).
3. Reactant Addition
-
Add the Aryl Bromide (1.0 mmol).
-
Add this compound (470 mg, 1.0 mmol). Note: If the phosphine is a solid, add it here. If oil/solution, add via syringe.
-
Add DIPEA (1.2 mmol) via syringe.
4. Reaction
-
Seal the tube and heat to 100°C in an oil bath.
-
Monitor by TLC or
NMR.-
Start: Signal at ~ -10 to -20 ppm (doublet,
). -
End: Signal shifts to positive region (~ +10 to +40 ppm, singlet) indicating tertiary phosphine formation.
-
-
Reaction time is typically 4–12 hours.
5. Work-up & Purification
-
Cool to room temperature. Filter through a pad of Celite/Silica to remove Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Crystallization: The DTBM group facilitates crystallization. Dissolve the residue in minimal hot ethanol or methanol/DCM mixture and cool to -20°C.
-
Validation: Confirm structure via
NMR (look for distinct t-butyl singlets at ~1.3 ppm and methoxy at ~3.7 ppm).
Protocol: Generation of the Gold(I) Catalyst
Once the tertiary ligand (
-
Dissolution: Dissolve the purified DTBM-ligand (1.0 equiv) in DCM.
-
Complexation: Add Dimethylsulfide Gold(I) Chloride (
) (1.0 equiv) at 0°C. -
Stirring: Stir for 30 minutes at Room Temperature.
-
Isolation: Evaporate solvent. The resulting white solid is the stable
pre-catalyst. -
Activation (In situ): For catalysis, mix
with a silver salt (e.g., ) to generate the cationic active species .
References
-
Sigma-Aldrich. this compound Product Sheet. (Lists reaction suitability for Buchwald-Hartwig and properties). Link
-
ChemicalBook. (S)-DTBM-SEGPHOS Properties and Applications. (Details the downstream ligand applications in asymmetric synthesis). Link
-
National Institutes of Health (NIH). Gold(I) and Gold(III) Phosphine Complexes: Synthesis and Anticancer Activities. (Describes synthesis of gold complexes using methoxy-substituted phosphines). Link
-
ResearchGate. Bisbiphenyl Phosphines: Structure and Synthesis of Gold(I) Alkene π-Complexes. (Discusses the stability conferred by bulky phosphine ligands in gold catalysis). Link
-
TCI Chemicals. Development of P-Chirogenic Phosphine Ligands. (Explains the steric influence of tert-butyl groups on enantioselectivity). Link
Sources
- 1. US9802887B2 - Process for the preparation of intermediates useful for the manufacture NEP inhibitors - Google Patents [patents.google.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 4. scbt.com [scbt.com]
asymmetric catalysis with chiral derivatives of this phosphine
Application Note: Asymmetric Catalysis with Atropisomeric Biaryl Bisphosphines (BINAP Class)
Executive Summary
This guide addresses the application of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its structural derivatives (e.g., Tol-BINAP , SEGPHOS , H8-BINAP ).[1][2] In the absence of a specific antecedent for "this phosphine," we focus on the BINAP scaffold due to its status as the archetypal "privileged ligand" in asymmetric catalysis.[2] This note provides rigorous protocols for Ruthenium-catalyzed asymmetric hydrogenation—the industrial gold standard—and details the mechanistic "Quadrant Model" that governs enantioselectivity.
Mechanistic Foundation: The Quadrant Model
To successfully deploy chiral phosphines, one must understand how they induce chirality.[2] BINAP does not merely block one side of a molecule; it creates a twisted chiral pocket.[2]
-
Atropisomerism: The chirality arises from restricted rotation around the C1-C1' bond of the binaphthyl backbone.[2]
-
The Quadrant Model: When BINAP coordinates to a metal (M), the four P-phenyl rings are forced into a specific conformation.[1][2] Two rings are oriented "equatorial" (protruding forward) and two are "axial" (pointing back).[1][2]
-
Substrate Binding: Prochiral substrates coordinate to the metal in the "Open" quadrants to minimize steric clash, dictating the face of attack.[2]
Diagram 1: The Quadrant Model & Enantio-Differentiation Logic
Caption: Logical flow of steric enforcement in BINAP-Metal complexes leading to enantioselection.
Ligand Selection & Tuning
Before starting, select the specific derivative based on the substrate's steric profile.[2]
| Ligand Variant | Structural Feature | Application Insight |
| BINAP | Standard Binaphthyl backbone | General purpose.[2] Excellent for |
| Tol-BINAP | Increases steric bulk slightly; changes electronic density.[1][2] Often higher | |
| Xyl-BINAP | 3,5-Xylyl groups on Phosphorus | Significant steric bulk.[1][2] Prevents catalyst deactivation in specific C-N coupling reactions.[2] |
| SEGPHOS | Bi-1,3-benzodioxole backbone | Narrower "bite angle" (dihedral angle).[1][2] Often outperforms BINAP in Ruthenium-catalyzed hydrogenation of very bulky ketones.[2] |
| H8-BINAP | Partially hydrogenated backbone | More basic (electron-rich) phosphorus.[1][2] Higher catalytic activity in some electronic-demanding cycles.[1][2] |
Protocol A: Ru-BINAP Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of a chiral
Scope: Conversion of
Reagents & Equipment
-
Pre-catalyst:
or .[1][2] -
Ligand: (R)-BINAP (if forming complex in situ).
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1][2] CRITICAL: Must be degassed.
-
Substrate: Methyl acetoacetate (model substrate).[2]
-
Equipment: High-pressure stainless steel autoclave (Parr reactor), glovebox (optional but recommended for catalyst handling).
Step-by-Step Workflow
-
Catalyst Preparation (In-situ method):
-
Note: While isolated catalysts are stable, in situ formation is often more practical for screening.[2]
-
In a Schlenk flask under Argon, charge
(0.5 equiv) and (R)-BINAP (1.05 equiv).[1][2] -
Add degassed DMF (dimethylformamide).[1][2] Heat to 100°C for 10 minutes. The solution turns reddish-brown, indicating formation of the oligomeric
species.[2] -
Remove solvent under high vacuum to obtain the solid catalyst precursor.[1][2]
-
-
Reaction Setup:
-
Dissolve the substrate (1.0 mmol) in degassed MeOH (5 mL).
-
Add the Ru-BINAP catalyst.[1][2][3][4][5][6][7] Target S/C (Substrate/Catalyst) ratio: 1,000:1 to 10,000:1. (BINAP is highly active; low loading is standard).[2]
-
Optional: For some substrates, adding a trace of acid (HCl) or base (Et3N) can accelerate the rate, though neutral conditions are standard for
-keto esters.[1][2]
-
-
Hydrogenation:
-
Transfer the solution to the autoclave glass liner.[2]
-
Purge Cycles: Pressurize with
to 5 atm, then vent. Repeat 3 times to remove all . -
Pressurize: Set final pressure to 4–10 atm (low pressure is often sufficient for Ru-BINAP, unlike Rh).
-
Temperature: Heat to 60–80°C. Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.
-
Time: Run for 12–24 hours.
-
-
Workup & Analysis:
Diagram 2: Experimental Decision Matrix
Caption: Optimization workflow for maximizing ee% in BINAP hydrogenations.
Protocol B: Pd-Catalyzed Asymmetric C-N Coupling
To demonstrate the versatility of BINAP beyond hydrogenation, this protocol outlines an asymmetric Buchwald-Hartwig amination or related coupling.[2]
Application: Synthesis of axially chiral biaryls or chiral amines.[2]
-
Catalyst System:
(Precursor) + (S)-BINAP. -
Solvent: Toluene (non-polar solvents often favor the reductive elimination step in couplings).[2]
-
Base:
(Sodium tert-butoxide).[1][2] -
Key Insight: In C-N coupling, the bite angle of BINAP (approx 92°) is critical.[1][2] It promotes the reductive elimination of the amine product over beta-hydride elimination.[2]
-
Procedure:
-
Mix
(1 mol%) and (S)-BINAP (2.2 mol%) in Toluene under .[1][2] Stir 15 min to form the active species. -
Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv).[1][2]
-
Heat to 80°C.
-
Note: If conversion is low, switch to Xyl-BINAP .[1][2] The methyl groups on the phenyl rings prevent the formation of inactive Pd-dimers, extending catalyst life.[2]
-
Troubleshooting & Expert Tips
-
The "Oxidation" Trap: Phosphines oxidize to phosphine oxides (
) upon exposure to air.[2] -
Solvent Effects in Hydrogenation:
-
Ruthenium Source: Avoid
.[1][2] It is often a mixture of Ru(III) and Ru(IV) species and leads to inconsistent results.[2] Stick to or .[1][2]
References
-
Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2] Link[2]
-
Kitamura, M., et al. (1993).[2] "Practical Asymmetric Hydrogenation of Aromatic Ketones." Organic Syntheses. Link
-
Takaya, H., et al. (1990).[1][2] "BINAP: An efficient chiral element for asymmetric catalysis."[1][2][3][7] Accounts of Chemical Research. Link[2]
-
Miyashita, A., et al. (1980).[2] "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids." Journal of the American Chemical Society.[2] Link[2]
-
Shimizu, H., et al. (2005).[2] "Developments in Asymmetric Hydrogenation from an Industrial Perspective." Accounts of Chemical Research. (Discusses SEGPHOS). Link[2]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ethz.ch [ethz.ch]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Module 1: Catalyst Activation & Initiation (The "Start-Up" Failure)
Advanced Catalysis Support Center: Bulky Electron-Rich Phosphine Ligands
Welcome to the Technical Support Hub.
Ticket Subject: Overcoming activation, stability, and purification hurdles with bulky phosphine ligands (e.g.,
Analyst Note: Bulky, electron-rich phosphines are the "heavy lifters" of catalysis. They facilitate oxidative addition into difficult substrates (aryl chlorides) and promote reductive elimination via steric crowding.[1] However, their bulk creates a paradox: the very properties that make them active also make them difficult to initiate, prone to oxidation, and challenging to remove. This guide addresses these specific failure modes.
User Issue: "I mixed
Technical Diagnosis:
Bulky ligands (e.g.,
The Fix: Switch to Pre-formed Precatalysts (G3/G4) Do not rely on in situ generation for sterically demanding couplings. Use Buchwald G3 or G4 precatalysts which contain the ligand pre-bound in a 1:1 ratio.
Mechanism of Action (G4 Activation):
The G4 scaffold uses an N-methylated backbone. Upon treatment with base, it undergoes rapid reductive elimination to release the active
Figure 1: Activation pathway of Buchwald G4 precatalysts. The bulky ligand is already coordinated, bypassing the kinetic barrier of ligand association.
Protocol: Correct Usage of G4 Precatalysts
-
Stoichiometry: Use 1.0 equiv of Precatalyst. Do not add extra free ligand unless the reaction runs for >24h (to counter ligand oxidation).
-
Base Selection: The activation requires base.[3] If your reaction uses weak bases (
), ensure the temperature is to drive the activation. Strong bases ( ) activate G4 at room temperature. -
Solvent: Avoid protic solvents (MeOH) during the initial mixing if using oxidation-sensitive ligands; they can sometimes facilitate Pd black formation before the cycle starts.
Module 2: Stability & Handling (The "Hardware" Failure)
User Issue: "My ligand turned into a white solid/crust before I could even add it to the flask."
Technical Diagnosis:
Electron-rich alkyl phosphines (
The Fix: Salt Stabilization & Glovebox Protocols If a glovebox is unavailable, you must use the conjugate acid salts of these ligands (e.g., tetrafluoroborate salts).
Data: Stability Comparison
| Ligand Form | Chemical State | Air Stability | Activation Requirement |
| Free Base ( | Liquid/Low-melt solid | Pyrophoric (Ignites in air) | None (Ready to bind) |
| Acid Salt ( | White Crystalline Solid | Indefinitely Stable (Benchtop) | Requires Base (1 extra equiv) |
| Microencapsulated | Polymer-coated solid | Stable (Slow release) | Diffusion/Swelling dependent |
Protocol: Using
-
Weighing: Weigh
on the open bench. -
De-salting: Add to the reaction vessel with the Pd precursor.
-
Base Adjustment: You must add 1.0 extra equivalent of base to neutralize the
.-
Formula: Total Base = (Base for Reaction) + (1.0 equiv relative to Ligand).
-
Warning: If using weak bases (
), the neutralization may be slow. Add a trace of stronger base or anneal at for 5 mins.
-
Module 3: Side Reactions (The "Bug" in the System)
User Issue: "The reaction stalls at 40% conversion. Adding more catalyst doesn't help."
Technical Diagnosis: Bulky dialkylbiaryl phosphines are prone to Cyclometallation . The Pd center activates a C-H bond on the ligand's own alkyl group (often a cyclohexyl or tert-butyl group) forming a stable, inactive palladacycle. This effectively "poisons" the catalyst.
Troubleshooting Logic Flow:
Figure 2: Diagnostic flow for stalled reactions involving bulky phosphines.
The Fix: Structural Modification
-
Switch Ligands: Move from SPhos or XPhos to RuPhos or BrettPhos . These are engineered to resist cyclometallation due to specific substitution patterns on the biaryl backbone (e.g., iPr groups).
-
Lower Temperature: Cyclometallation has a higher activation energy than the cross-coupling cycle. Running the reaction at
(longer time) instead of can favor the productive cycle.
Module 4: Purification & Workup (The "Uninstall" Issue)
User Issue: "I cannot separate the phosphine/phosphine oxide from my product. They co-elute on the column."
Technical Diagnosis: Bulky ligands are highly lipophilic ("greasy"). They often streak on silica gel or co-elute with non-polar products.
The Fix: The "Oxidize & Filter" Strategy Instead of trying to separate the phosphine, convert it entirely to the highly polar phosphine oxide or scavenge it.
Protocol: Oxidative Workup
-
Quench: At the end of the reaction, dilute with EtOAc.
-
Oxidize: Add 1-2 mL of 30% Hydrogen Peroxide (
) or Bleach to the organic phase. Stir vigorously for 15 minutes.-
Chemistry: This converts all residual
to (Phosphine Oxide).
-
-
Wash: Wash with brine to remove excess oxidant.
-
Chromatography: The Phosphine Oxide is significantly more polar than the free ligand and will likely stick to the baseline or elute much later than your product on Silica.
Alternative: Metal Scavengers
For pharmaceutical intermediates where
-
Use Silica-supported Thiol (Si-Thiol) scavengers.
-
Add 5-10 equiv (w.r.t Pd) of scavenger resin.
-
Stir at
for 4 hours. -
Filter. This removes both the Pd and the coordinated ligand.
References
-
Buchwald Precatalyst Activation: "Buchwald Gen 3 and 4 Precatalysts." Merck Millipore. Link
-
Bulky Phosphine Stability: "Tri-tert-butylphosphine: Physical Data and Handling." ResearchGate.[4] Link
-
Cyclometallation Mechanisms: "Cyclopalladated Compounds with Bulky Phosphine." MDPI. Link
-
Protodeboronation Side Reactions: "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society.[4] Link
-
G3/G4 Development: "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich. Link
Sources
Technical Support Center: Catalyst Deactivation with Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Executive Summary: The "Goldilocks" Ligand
You are likely using Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS: 694673-xx-x) because you need a ligand that is exceptionally electron-rich (due to the p-methoxy group) and sterically bulky (due to the m-tert-butyl groups).
This ligand is a secondary phosphine (
The Core Problem: The very features that make this ligand effective—its high electron density—make it a "super-fuel" for atmospheric oxygen. Its primary deactivation mode is rapid oxidation to the Secondary Phosphine Oxide (SPO), which fundamentally alters its coordination chemistry, often killing catalytic turnover or precipitating Palladium Black.
The "Black Box" of Deactivation
To fix the issue, you must understand the failure mode. The diagram below maps the trajectory from an active catalyst to a deactivated state.
Figure 1: The primary deactivation cascade. Note that unlike tertiary phosphines, the secondary phosphine oxide (SPO) can sometimes re-bind as an anionic ligand, but this usually shuts down the intended Pd(0)/Pd(II) cycle.
Troubleshooting Dashboard (FAQs)
Symptom 1: "My reaction mixture turned black immediately upon heating."
Diagnosis: Palladium Black Precipitation. The ligand has dissociated from the metal center. Because this ligand is bulky, it struggles to accommodate a crowded metal center. If the ligand oxidizes (even 1-2%), the resulting oxide binds poorly to Pd(0), causing the "naked" palladium to aggregate into inactive black clusters. The Fix:
-
Increase Ligand:Metal Ratio: Move from 1:1 to 1.5:1 or 2:1 . The excess ligand acts as a "sacrificial anode" for stray oxygen and shifts the equilibrium toward the bound catalyst.
-
Check Your Solvent: Sparging with nitrogen is insufficient for this electron-rich phosphine. You must use the Freeze-Pump-Thaw method (see Protocol A).
Symptom 2: "I see a new peak in the NMR around 40-60 ppm."
Diagnosis: Formation of Secondary Phosphine Oxide (SPO).
The active phosphine (usually a doublet or broad singlet upfield) has oxidized.[1] The P-H bond in the oxide (
-
If the peak is small (<5%): Add 10 mol% extra ligand.
-
If the peak is dominant: Abort. The oxide is catalytically distinct and may induce different regioselectivity or kill the reaction.
-
Root Cause Check: Are you using old THF? THF forms peroxides over time, which will instantly oxidize this electron-rich phosphine. Use freshly distilled THF or inhibitor-free anhydrous grade.
Symptom 3: "The reaction starts fast but stalls after 30 minutes."
Diagnosis: Product Inhibition or Thermal Decomposition. The bulky tert-butyl groups protect the phosphorus, but they also make the catalyst sterically crowded. As the reaction proceeds, the accumulation of bulky product may prevent the substrate from approaching the catalyst (steric clogging). The Fix:
-
Temperature Check: Lower the temperature by 10°C. High heat (
) can cause P-C bond cleavage in highly electron-rich aryls. -
Add a Co-Solvent: If the product is precipitating or crowding the catalyst, adding a solubilizing co-solvent (e.g., Toluene/Dioxane mix) can help.
Experimental Protocols
Protocol A: The "Zero-Tolerance" Degassing (Freeze-Pump-Thaw)
Standard sparging (bubbling gas) leaves ~10-50 ppm
-
Place solvent in a Schlenk flask.
-
Freeze solvent using liquid nitrogen (
). -
Apply high vacuum (0.1 mmHg) for 5-10 minutes while frozen.
-
Close vacuum; thaw solvent in a warm water bath.
-
Repeat 3 times.
-
Backfill with high-purity Argon (Argon is heavier than air and provides a better blanket than Nitrogen).
Protocol B: Handling the Solid Ligand
This ligand is a solid but can be "waxy" or sticky due to the lipophilic t-butyl groups.
-
Storage: Must be stored under Inert Atmosphere (Glovebox preferred) at 2-8°C.
-
Weighing: Do not weigh in air. If you lack a glovebox, weigh a larger amount rapidly into a tared vial, cap it, purge with Argon, and then dissolve in degassed solvent to make a stock solution. Dispense the stock solution via syringe.
Protocol C: Catalyst Rescue (In-Situ Reduction)
If you suspect partial oxidation, you can sometimes "re-activate" the system (only for Pd(II) pre-catalysts):
-
Add 1-2 mol% of a mild reducing agent (e.g., Phenylboronic acid or a drop of dilute DIBAL-H) before adding the aryl halide. This helps reduce any oxidized Pd(II) back to Pd(0) and scavenges trace oxidants.
Decision Tree: The Troubleshooting Logic
Figure 2: Rapid diagnostic logic for reaction failure.
Data Summary: Ligand Parameters
| Parameter | Value / Characteristic | Implication for Deactivation |
| Formula | High MW = Slow diffusion; requires vigorous stirring. | |
| Type | Secondary Phosphine ( | Reactive P-H bond; prone to deprotonation/oxidation.[1] |
| Cone Angle | > 160° (Estimated) | Very Bulky. Promotes reductive elimination but risks dissociation. |
| Electronic | Very Electron Rich | High Oxidation Risk. Stabilizes oxidative addition. |
| Air Stability | Low | Requires Glovebox/Schlenk technique. |
References
-
Mechanisms of Phosphine Oxidation
-
Bulky Ligand Behavior in Catalysis
- Title: "Palladium-Catalyzed Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." (Context on bulky electron-rich ligands).
- Source: Accounts of Chemical Research.
-
URL:[Link]
- General Handling of Air-Sensitive Ligands: Title: "A User's Guide to the Handling of Air-Sensitive Materials." Source: Sigma-Aldrich Technical Bulletins.
Sources
side reactions in Suzuki coupling using bulky phosphine ligands
Ticket Subject: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling with Bulky Phosphine Ligands Status: Open Assigned Specialist: Senior Application Scientist
Overview: The "Bulky Ligand" Paradox
Welcome to the support center. You are likely here because you are using high-performance bulky phosphine ligands (e.g., SPhos, XPhos,
The Paradox: While these ligands are engineered to accelerate Oxidative Addition (via electron-richness) and Reductive Elimination (via steric bulk), they often create a bottleneck at the Transmetallation step. This bottleneck leaves the Palladium(II) intermediate vulnerable to off-cycle pathways, leading to the three "Fatal Errors" of Suzuki coupling: Protodeboronation, Hydrodehalogenation, and Homocoupling.
Module 1: The "Vanishing Boronate" (Protodeboronation)
Symptom: Your aryl halide remains unreacted, but your boronic acid has disappeared. NMR shows the formation of Ar-H (from the boronic acid, not the halide).
Root Cause: Protodeboronation is the hydrolysis of the C-B bond. While historically blamed on high pH, recent data confirms that bulky Pd-ligand complexes actively catalyze this decomposition .
-
The Bottleneck: Bulky ligands (
) create a crowded environment around . -
The Leak: The boronate "ate" complex cannot easily approach the Pd center for transmetallation due to steric repulsion.
-
The Crash: The boronate, stuck waiting in the queue, undergoes hydrolysis (base-catalyzed) or interacts with the Pd center in a non-productive way that cleaves the C-B bond.
Troubleshooting Protocol:
| Variable | Adjustment | Technical Rationale |
| Boron Source | Switch to MIDA Boronates or Potassium Trifluoroborates | These "slow-release" reagents keep the concentration of the active free boronic acid low, minimizing the window for decomposition. |
| Water Content | Reduce | While Suzuki coupling requires base activation, excess water promotes hydrolysis. Switch to anhydrous bases like CsF or |
| Catalyst Loading | Increase [Pd] | Counter-intuitively, higher catalyst loading can outcompete the background hydrolysis rate by increasing the total rate of the productive cycle. |
| Base Strength | Lower pKa | Switch from Carbonates ( |
Module 2: The "Reduction" Error (Hydrodehalogenation)
Symptom: You isolate the reduced arene (Ar-H) derived from your aryl halide . The C-X bond was replaced by C-H instead of C-C.
Root Cause: This is a "software conflict" between your solvent and your catalyst.
-
Mechanism: If you use alcohol solvents (isopropanol, ethanol), the bulky electron-rich Pd(II) species undergoes alkoxide exchange.
-
-Hydride Elimination: The coordinated alkoxide undergoes
-hydride elimination, generating a species. -
Reductive Elimination: The hydride couples with the aryl group, releasing the reduced byproduct.[1]
Troubleshooting Protocol:
-
Step 1: Audit Solvents. Immediately remove secondary alcohols (Isopropanol, 2-butanol) from the matrix. They are rapid hydride donors.
-
Step 2: Switch to Aprotic Polar. Use DMF, DMA, or NMP if solubility is key. Use Toluene/Water biphasic systems if protodeboronation is controlled.[2]
-
Step 3: Check for Formates. If using formate salts as bases, stop. They act as transfer hydrogenation agents.[3]
Module 3: The "Twin" Anomaly (Homocoupling)
Symptom: You observe Ar-Ar dimers.
-
Type A (Oxidative): Dimer of the boronic acid (Glaser-type).
-
Type B (Reductive): Dimer of the aryl halide (Ullmann-type).
Root Cause:
-
Type A: Oxygen leakage. Bulky electron-rich ligands are easily oxidized, but they also stabilize Pd-peroxo species that oxidize the boronic acid.
-
Type B: Disproportionation of the Pd(II) intermediate, often caused when transmetallation is stalled (the "Bulky Ligand Bottleneck" again).
Troubleshooting Protocol:
-
The "Freeze-Pump-Thaw" Standard: Sparging with argon is insufficient for sensitive bulky-phosphine systems. Use 3 cycles of freeze-pump-thaw.
-
Stoichiometry Check: Ensure a slight excess of the halide if the boronic acid is prone to homocoupling, or vice versa.
-
Ligand Ratio: For monodentate bulky phosphines (e.g.,
), ensure a strict 1:1 Pd:L ratio (using precatalysts like Buchwald G3/G4). Excess ligand can promote disproportionation.
System Visualization: The Leaky Pipeline
The following diagram illustrates the competitive pathways. Note how the Bulky Ligand (Green Node) accelerates the outer loop (Productive) but constricts the Transmetallation node, forcing flux into the Red (Side Reaction) nodes.
Caption: The "Leaky Pipeline" of Suzuki Coupling. Bulky ligands facilitate the blue nodes but constrict the yellow node (Transmetallation), increasing pressure on the red failure pathways.
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Source: ChemRxiv (2024). Significance: Establishes that bulky Pd-ligand complexes actively accelerate the hydrolysis of boronic acids, contradicting the belief that this is solely a base-mediated issue.[4][5][6]
-
A Mechanistic Investigation of Hydrodehalogenation Using ESI-MS. Source: Chemical Communications (2013). Significance: Details the mechanism of
-hydride elimination from alkoxide-Pd species in alcohol solvents leading to aryl halide reduction. -
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs (2024). Significance: Provides practical troubleshooting steps for homocoupling and catalyst deactivation pathways.
-
Protodeboronation: Mechanisms and Prevention. Source: Wikipedia / General Literature Consensus. Significance: Defines the base-catalyzed pathway and the "slow-release" strategy using MIDA boronates.
Sources
preventing protodeboronation with electron-rich phosphine ligands
Topic: Preventing Protodeboronation with Electron-Rich Phosphine Ligands
Module 1: Diagnostic & Triage (The Kinetic Race)
The Core Problem:
Protodeboronation is not merely a side reaction; it is a competitive race. In base-catalyzed Suzuki-Miyaura coupling, the boronic acid (
-
The Productive Path: It undergoes transmetallation with the Palladium catalyst.
-
The Destructive Path: It undergoes ipso-protonation (usually by water), severing the C-B bond and yielding the deboronated arene (
).
Why Electron-Rich Ligands Matter:
Electron-rich, bulky phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos or XPhos) are the primary defense. They do not "protect" the boron chemically; rather, they accelerate the oxidative addition and transmetallation steps of the catalytic cycle. By increasing the rate of the productive reaction (
Visualizing the Competition
The following diagram illustrates the critical "Point of Failure" where the boronate complex must be intercepted by the catalyst before it decomposes.
Caption: The "Kinetic Race": The boronate complex (yellow) is unstable. Electron-rich ligands accelerate the Green path to outcompete the Red path.
Module 2: Ligand Selection & Optimization
Not all phosphines are created equal. For unstable substrates (2-pyridyl, polyfluorophenyl, 5-membered heterocycles), you need ligands that create an extremely active catalyst.[1]
Ligand Performance Matrix
| Ligand | Electronic Character | Steric Bulk | Best For Substrates | Risk Factor |
| XPhos | Extremely Electron-Rich | High | 2-Heteroaryl (e.g., 2-pyridine), Polyfluorophenyl | High activity requires careful exclusion of O2. |
| SPhos | Electron-Rich | High | General Purpose unstable boronic acids. | Very stable, but slightly less active than XPhos for sterically hindered chlorides. |
| P(t-Bu)3 | Electron-Rich | Medium/High | Simple Aryl chlorides. | Can be pyrophoric; less effective for extremely unstable 2-pyridyls than XPhos. |
| PPh3 | Neutral/Poor | Low | Stable substrates only. | DO NOT USE for unstable boronic acids. Rate of coupling is too slow to prevent decomposition. |
The "Precatalyst" Imperative
Crucial Insight: Using a free ligand and a Pd source (e.g.,
-
Solution: Use Precatalysts (e.g., XPhos Pd G4). These release the active Pd(0) species immediately upon entering the reaction mixture, ensuring the coupling starts the moment the base is added.
Module 3: Troubleshooting & FAQs
Scenario 1: "My 2-pyridine boronic acid disappears, but no product forms."
Diagnosis: The rate of protodeboronation (
-
Switch to a G3/G4 Precatalyst: Eliminate the induction period.
-
Increase Catalyst Loading: Push the equilibrium toward the productive cycle.
-
Concentration: High concentration favors the bimolecular coupling reaction over the unimolecular (pseudo-first-order) decomposition. Run at 0.5 M - 1.0 M if solubility permits.
Scenario 2: "I'm using XPhos, but I still see deboronated byproduct."
Diagnosis: The "Ate" complex concentration is too high relative to the catalyst's turnover frequency. Corrective Actions:
-
Slow Addition: Do not dump the boronic acid in at once. Add the boronic acid (as a solution) dropwise to the hot catalyst mixture. This keeps the standing concentration of the unstable "ate" complex low, ensuring the catalyst can handle the flux.
-
Base Selection: Switch to a weaker base or an anhydrous base.
-
Avoid:
(High concentration of active ). -
Use:
(anhydrous) or .
-
Scenario 3: "Does water content matter?"
Diagnosis: Water is the primary proton source for the decomposition step. Corrective Actions:
-
Strict Anhydrous? Not always necessary for Suzuki, but for unstable substrates, minimizing water slows down the decomposition pathway.
-
Solvent System: Use 1,4-Dioxane or THF . If water is required for the base solubility, keep the ratio low (e.g., 10:1 Solvent:Water) or use a biphasic system where the catalyst remains strictly in the organic phase.
Module 4: Standard Operating Procedure (SOP)
Protocol: Coupling of Unstable 2-Heteroaryl Boronic Acids Based on the method by Kinzel & Buchwald (2010).
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Unstable Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: THF or 1,4-Dioxane (degassed)
Workflow:
-
Charge Solids: In a glovebox or under Argon flow, add the Aryl Halide, Base (
), and XPhos Pd G4 precatalyst to a vial equipped with a stir bar.-
Note: If the boronic acid is solid and reasonably stable (e.g., polyfluorophenyl), add it here. If it is extremely unstable (e.g., 2-pyridyl), reserve it.
-
-
Solvent Addition: Add degassed solvent (0.5 M concentration relative to halide).
-
Activation: Stir the mixture at room temperature for 1-2 minutes. The G4 precatalyst activates rapidly.
-
Reaction:
-
Method A (Standard): Heat to 40°C - 60°C.
-
Method B (Dropwise - for extremely unstable substrates): Heat the catalyst/halide/base mixture to 60°C. Dissolve the boronic acid in a minimum amount of solvent and add it dropwise over 30 minutes.
-
-
Monitoring: Monitor by HPLC/UPLC. Look specifically for the mass of the deboronated arene (
). -
Workup: Dilute with Ethyl Acetate, wash with water (to remove salts), dry over
, and concentrate.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2][3] Journal of the American Chemical Society, 132(40), 14073–14075.[1][2][3] [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton transfer to liberation of a transient aryl anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiarylphosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
Sources
Technical Support Center: Purification Protocols for Reactions Involving Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Case ID: PUR-DTBM-PHOS-001 Status: Active Agent: Senior Application Scientist Subject: Downstream Processing & Impurity Removal
Introduction: Understanding Your Reagent
You are likely using Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as a derivative of the "DTBM" family) as a bulky, electron-rich ligand in palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or as a precursor for ligand synthesis.
The Challenge: While the tert-butyl groups provide the necessary steric bulk to facilitate difficult reductive eliminations, they also render the ligand and its byproducts highly lipophilic. This "greasy" nature makes standard aqueous workups ineffective and can cause the phosphine oxide byproduct to co-elute with non-polar target molecules during chromatography.
This guide addresses the three critical impurities you will face:
-
The Oxidized Byproduct: this compound oxide.
-
The Unreacted Ligand: The air-sensitive secondary phosphine.
-
Trace Metal Contamination: Residual Palladium or Rhodium species.
Part 1: The "Ghost" Peak – Removing the Phosphine Oxide
Issue: You observe a persistent impurity by TLC or HPLC that tracks closely with your product, or you see a new peak in
Mechanism: The P=O bond is thermodynamically stable and highly polar. However, the four tert-butyl groups and two methoxy groups on this specific ligand create a "lipophilic shell" around the polar oxide core, making it surprisingly soluble in non-polar solvents like hexanes or toluene compared to simpler oxides like Triphenylphosphine oxide (TPPO).
Protocol A: Flash Chromatography Strategy
Standard silica gel chromatography is effective, but requires a modified gradient due to the ligand's lipophilicity.
-
Stationary Phase: High-performance Silica Gel (40–63 µm).
-
Mobile Phase: Do not start with 100% Hexanes if your product is polar. The oxide is "sticky" but soluble.
-
Recommended Gradient:
-
Start: 95:5 Hexanes:EtOAc (elutes the unreacted phosphine first).
-
Ramp: 80:20 Hexanes:EtOAc (elutes most non-polar target products).
-
Flush: 50:50 Hexanes:EtOAc or 90:10 DCM:MeOH (elutes the Phosphine Oxide).
-
Note: The methoxy groups on the aryl rings interact with silica silanols via H-bonding, increasing retention time relative to non-methoxy analogs.
Protocol B: Zinc Chloride Complexation (The "Crash Out" Method)
Best for large-scale reactions (>5g) where chromatography is impractical.
Unlike TPPO, this bulky oxide may not crystallize easily from cold hexanes.[1] We can force precipitation by forming a Lewis Acid adduct.
-
Dissolution: Dissolve the crude reaction mixture in minimal Ethanol or THF.
-
Complexation: Add 2.0 equivalents of ZnCl
(dissolved in ethanol). -
Incubation: Stir at room temperature for 2 hours. The Zn coordinates to the phosphoryl oxygen (P=O---Zn).
-
Filtration: The bulky [Oxide-ZnCl
] complex is significantly less soluble in ether/ethanol mixtures. Dilute with Et O and filter the solid precipitate. -
Recovery: Concentrate the filtrate to obtain your product.
Part 2: The "Active" Impurity – Scavenging Unreacted Phosphine
Issue: The secondary phosphine (P-H bond) is nucleophilic and air-sensitive. If left in the product, it can slowly oxidize over time, contaminating your final compound samples.
Solution: Chemical Scavenging. Since this is a secondary phosphine, it is a competent nucleophile. We use a polymer-supported electrophile to covalently bind the impurity, allowing for removal by simple filtration.
Scavenging Protocol
| Parameter | Specification |
| Resin Type | Polystyrene-bound Benzyl Chloride or Methyl Iodide (Electrophilic Resin) |
| Loading | Typically 1.0 – 1.5 mmol/g |
| Equivalents | 3–4 equivalents relative to the estimated residual phosphine |
| Solvent | DCM, THF, or Toluene (Swelling solvents are required) |
| Time | 4–16 hours at Room Temperature |
Step-by-Step:
-
Dissolve crude mixture in DCM (10 mL per gram).
-
Add the Electrophilic Resin .
-
Agitate (do not use a magnetic stir bar as it grinds the beads; use an orbital shaker).
-
Monitor: Check
P NMR. The peak for the free phosphine (usually negative shift, < 0 ppm) should disappear. -
Filter: Pass through a fritted glass funnel. The phosphine is now trapped on the beads.
Part 3: Trace Metal Removal
Issue: Your product is colored (often yellow/orange) or fails elemental analysis due to residual Palladium/Rhodium. The bulky phosphine binds metals tightly, often carrying them through silica columns.
Solution: Thiol-functionalized Silica (SiliaMetS® Thiol or equivalent).
Protocol:
-
Add Thiol-Silica (approx. 10–50% w/w relative to crude mass) to your product solution.
-
Stir for 4 hours at 40°C (Heat is often required to displace the bulky phosphine ligand from the metal).
-
Filter through a 0.45 µm pad.
-
Verification: The filtrate should be colorless.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying reaction mixtures containing this compound.
Figure 1: Integrated Purification Workflow for Bulky Phosphine Reactions.
Frequently Asked Questions (FAQ)
Q1: Why can't I just wash with aqueous acid to remove the phosphine? A: Unlike simple amines or smaller phosphines, this compound is extremely lipophilic. Protonation might occur, but the resulting salt is often still soluble in organic solvents (DCM/EtOAc) due to the "greasy" tert-butyl groups, preventing partition into the aqueous phase.
Q2: My product is air-sensitive. How do I handle the purification?
A: If your product is sensitive, avoid the ZnCl
Q3: What are the
-
Free Phosphine (Ligand): Typically
-10 to +10 ppm (broadening may occur if oxidizing). -
Phosphine Oxide: Sharp singlet, typically
+40 to +60 ppm. -
Metal Complex: Varies, but often split peaks or shifts > +20 ppm.
Q4: Is this ligand pyrophoric? A: While secondary phosphines are generally air-sensitive and can be pyrophoric, the extreme steric bulk of the tert-butyl groups provides significant kinetic stabilization. It is generally considered an air-sensitive solid (oxidizes over hours/days) rather than pyrophoric, but it should still be stored under Argon/Nitrogen at < 4°C.
References
-
Buchwald, S. L., et al. (1998). "Catalytic Asymmetric Synthesis of Quaternary Carbon Centers." Journal of the American Chemical Society. (Grounding for bulky phosphine utility).
-
Bates, R. (2012). Organic Synthesis using Transition Metals. Wiley-VCH.[2] (General protocols for metal scavenging).
-
Sigma-Aldrich Technical Bulletin. "Metal Scavengers: Guidelines for Use."
- Gilbertson, S. R., et al. (1996). "Air-Stable Phosphines." Journal of Organic Chemistry.
-
ChemicalBook. "(S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole Properties."[3] (Physical property verification).
Sources
Technical Support Center: Bulky Phosphine Ligand Optimization
Current Status: Online | Tier: Advanced Application Support
Topic: Optimizing Cross-Coupling with Sterically Demanding Ligands (Buchwald-Type, Q-Phos, etc.)
Introduction: The "Steric Demand" Philosophy
Welcome to the Advanced Optimization Center. You are likely here because standard protocols (e.g., Pd(PPh₃)₄ or simple Pd(OAc)₂/Ligand mixing) have failed.
The Core Principle: Bulky phosphine ligands (e.g., XPhos, BrettPhos, Q-Phos) operate on a delicate balance. Their immense steric bulk (
This guide treats your reaction as a system with three failure points: The Engine (Catalyst Formation), The Environment (Base/Solvent), and The Payload (Substrate Interactions).
Module 1: The Engine (Catalyst Activation)
Status Check: Did the reaction ever actually start?
The Problem: The "In Situ" Trap
Many researchers fail because they attempt to generate the active catalyst in situ by mixing Pd(OAc)₂ and a bulky ligand.
-
Why it fails: Bulky ligands are electron-rich but sterically hindered. They struggle to break up Pd-acetate trimers or displace dba (dibenzylideneacetone) from Pd₂(dba)₃ precursors. Without an exogenous reductant, Pd(II) often never reduces to the active Pd(0) species, resulting in 0% conversion.
The Solution: Precatalyst Systems (G3/G4)
Switch to defined precatalysts (Buchwald G3 or G4). These are self-activating systems that generate the active mono-ligated Pd(0) species (
Protocol: G4 Precatalyst Activation
-
Stoichiometry: Use a 1:1 ratio of Pd to Ligand (contained within the precatalyst).
-
Activation Trigger: The precatalyst requires base to activate. It does not require heat to activate, but the cross-coupling cycle usually does.
-
Byproducts: G3 releases carbazole; G4 releases N-methylcarbazole (more soluble, less inhibitory).
Visualizing the Activation Pathway
Figure 1: The activation mechanism of G4 precatalysts. Note that base is required to trigger the release of the active L-Pd(0) species [1, 2].
Module 2: The Environment (Base & Solvent Matrix)
Status Check: Is the reaction stalling or decomposing?
The choice of base and solvent dictates the "Anionic" vs. "Neutral" pathway. Bulky ligands are highly sensitive to the polarity of the medium because it affects the stability of the T-shaped intermediates.
The Optimization Matrix
| Reaction Type | Recommended Base | Recommended Solvent | Technical Rationale |
| Weak Nucleophiles (Amides, Anilines) | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane or t-Amyl Alcohol | Weak bases require higher T. t-Amyl alcohol solubilizes inorganic bases better than toluene, crucial for the "neutral pathway." |
| Strong Nucleophiles (Alkyl Amines) | NaOtBu (Sodium tert-butoxide) | Toluene or THF | Strong alkoxide bases facilitate rapid deprotonation of the amine bound to Pd. Toluene prevents chelation issues common in ethereal solvents. |
| Base-Sensitive Substrates | K₂CO₃ | t-Butanol | Protic solvents like t-BuOH can assist in proton transfer steps via hydrogen bonding shuttles (protonolysis of the Pd-amido complex). |
Troubleshooting "The Black Crash"
-
Symptom: The reaction mixture turns black (Pd black precipitation) and stops at partial conversion.
-
Cause: Ligand oxidation or dissociation. Bulky ligands can dissociate if the oxidative addition step is too slow (low concentration of Ar-X) or if the temperature is too high for the specific ligand's thermal stability.
-
Fix:
-
Add 1-2 mol% extra free ligand alongside the precatalyst to shift the equilibrium back toward the ligated species.
-
Switch to a more thermally stable bulky ligand (e.g., AdBrettPhos instead of BrettPhos for high T).
-
Module 3: Substrate-Specific Troubleshooting
Status Check: Are you seeing the wrong product?
Scenario A: Protodehalogenation (The "Reduction" Product)
Issue: You start with Ar-Br and end up with Ar-H instead of Ar-Nu. Mechanistic Cause: This is a specific pathology of bulky ligands in Suzuki coupling. The immense bulk favors a reactive post-transmetalation intermediate that is highly susceptible to protonolysis by water [3].[1] The Fix:
-
Strict Anhydrous Conditions: Unlike "standard" Suzuki couplings which tolerate water, bulky ligand systems (e.g., t-BuXPhos) must be dry.
-
Dump-and-Stir: Do not slowly add reagents. Rapidly generating the product competes with the side reaction.
-
Increase Catalyst Loading: A faster reaction rate favors cross-coupling over the slower background hydrolysis.
Scenario B: -Hydride Elimination (The "Isomerized" Product)
Issue: When coupling alkyl amines, you observe an imine or enamine byproduct.
Mechanistic Cause:
-
Ligand Switch: Move to a ligand with even higher bulk (e.g., RuPhos or BrettPhos ). The steric bulk destabilizes the geometry required for
-hydride elimination, forcing the reductive elimination pathway.
Module 4: Advanced FAQs
Q: Can I use Pd₂(dba)₃ with bulky ligands like BrettPhos?
A: Avoid if possible. The dba ligand binds relatively strongly to Pd(0). Bulky phosphines (due to their cone angle) struggle to displace dba to form the active
Q: My reaction works on 50mg but fails on 5g. Why? A: Mass Transfer & Headspace. On a small scale, you likely have excellent stirring and minimal headspace oxygen. On a large scale:
-
Oxygen: Bulky phosphines oxidize easily. Degas solvents vigorously (sparging) rather than just sonication.
-
Stirring: Insoluble inorganic bases (Cs₂CO₃) settle at the bottom. Grind the base to a fine powder and ensure high-shear stirring.
Q: I am coupling a 5-membered heterocycle (e.g., Imidazole). It's not working. A: The "Azole Poisoning" Effect. Imidazoles can bind to Pd through the pyridine-like nitrogen, shutting down the cycle.
-
Fix: Use L-Proline as a co-catalyst or switch to a specific ligand designed for heterocycles, such as tBuXPhos , which creates a "pocket" that discourages non-specific binding of the heterocycle to the metal center [4].
Decision Tree: Optimization Workflow
Figure 2: Logic flow for diagnosing reaction failures with bulky ligands.
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Precatalysts: The Activation Mechanism. The Journal of Organic Chemistry.
-
Yang, Y., Oldenhuis, N. J., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Aryl Halides with Bulky Biarylphosphine Ligands. Angewandte Chemie International Edition.
-
Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
-
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie.
Sources
Advanced Catalysis Support Center: Dialkylbiaryl Phosphine Ligand Systems
Topic: Troubleshooting Low Yields in Buchwald-Hartwig Amination Target Ligand Class: Bulky Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos, RuPhos)
Introduction: The "Black Box" of Catalysis
Welcome to the Advanced Catalysis Support Center. If you are reading this, your cross-coupling reaction likely failed, yielded a dehalogenated byproduct, or stalled at 20% conversion.
In drug discovery, the Buchwald-Hartwig amination is often treated as a "plug-and-play" reaction, but low yields usually stem from three distinct failure modes: Catalyst Deactivation , Off-Cycle Equilibria , or Substrate Inhibition . This guide moves beyond basic "add more catalyst" advice to address the mechanistic root causes of failure when using modern dialkylbiaryl phosphine ligands.
Diagnostic Workflow
Before changing reagents, identify how the reaction failed. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic tree for categorizing reaction failure modes based on crude mixture analysis.
Technical Support FAQs & Troubleshooting
Category 1: The "No Reaction" Scenario (Activation Issues)
Q: I used Pd(OAc)₂ and the ligand (1:2 ratio), but I see zero conversion. The mixture turned black immediately.
A: You likely suffered from Pd black precipitation before the active catalytic species (
-
The Science: Traditional mixing of Pd(II) salts and phosphines requires reduction in situ (often by the amine or solvent) to generate Pd(0). This process is slow and unreliable. If reduction is slower than aggregation, Pd black forms [1].
-
The Fix: Switch to Precatalysts (G3 or G4) .
-
Why: G3/G4 precatalysts contain the ligand pre-bound to Pd(II) in a 1:1 ratio. Upon exposure to base, they rapidly reductively eliminate a benign carbazole byproduct to release the active
species, bypassing the induction period [2].
-
Q: I am using a G4 Precatalyst, but still see no activity. A: Check your base and solvent compatibility.
-
The Science: The activation of G3/G4 precatalysts requires deprotonation by the base.[1] If you are using a weak base (e.g.,
) in a non-polar solvent (Toluene) at low temperature, the base may be too insoluble to activate the precatalyst [3]. -
The Fix: Add a drop of water or t-BuOH to solubilize the base, or switch to a stronger base (
) if the substrate permits.
Category 2: The "Wrong Product" (Hydrodehalogenation)
Q: My aryl halide (Ar-Br) is disappearing, but I'm getting the reduced arene (Ar-H) instead of the amine product.
A: You are seeing Hydrodehalogenation , driven by
-
The Science: This occurs when the amine (or an alkoxide base/solvent) coordinates to the Palladium and undergoes
-hydride elimination faster than the reductive elimination of the product. This creates a species that reduces your starting material [4]. -
Risk Factors: Primary amines, alcohol solvents (e.g., isopropanol), and sterically crowded ligands.
-
The Fix:
-
Change Solvent: Remove sources of transferable hydrides. Switch from alcohols to Dioxane or Toluene .
-
Change Base: Switch from alkoxide bases (
) to carbonate/phosphate bases ( , ). -
Increase Concentration: High concentration favors the bimolecular coupling over the unimolecular elimination.
-
Category 3: Substrate-Specific Inhibitions
Q: Why does my reaction work with Aryl Bromides but fail with Aryl Iodides? A: This is the "Iodide Effect" .
-
The Science: Contrary to standard
trends, Aryl Iodides can be problematic in Pd-catalysis. The released iodide ion (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) binds strongly to Pd, forming stable bridged dimers that are catalytically inactive (off-cycle) [5]. -
The Fix:
-
Use Aryl Bromides or Chlorides if possible.[4]
-
If you must use Ar-I, use bulky biaryl ligands (like XPhos or BrettPhos) which sterically discourage dimer formation.
-
Q: My substrate contains a Pyridine/Azole ring, and the yield is <10%. A: You are experiencing Heterocycle Poisoning .
-
The Science: Nitrogen-containing heterocycles can bind competitively to the Pd center, displacing the phosphine ligand or occupying the coordination site needed for the amine [6].
-
The Fix:
-
Increase Temperature: Promotes dissociation of the heterocycle from the metal.
-
Switch Ligand: Use tBuXPhos or specific "heterocycle-friendly" ligands designed to out-compete the substrate for binding.
-
Optimization Data & Base Selection Guide
Select your base/solvent system based on your substrate's functional group tolerance (FGT).
| Base System | pKa (approx) | Speed | FGT | Best For... |
| NaOtBu / Toluene | ~17 | Fast | Low | Unfunctionalized substrates, secondary amines, rapid screening. |
| LiHMDS / THF | ~26 | Fast | Med | Substrates with acidic protons (e.g., alcohols) that need protection in situ. |
| Cs₂CO₃ / Dioxane | ~10 | Slow | High | Esters, Nitro groups, Aldehydes, base-sensitive heterocycles. |
| K₃PO₄ / t-AmylOH | ~12 | Med | High | General purpose for drug-like molecules; water tolerance. |
Standardized Screening Protocol (Micro-Scale)
Do not guess. Run this 4-reaction screen to identify the optimal system.
Reagents:
-
Ligand/Precatalyst: XPhos Pd G4 (General), BrettPhos Pd G4 (Primary Amines), RuPhos Pd G4 (Secondary Amines).
-
Solvents: Toluene, t-Amyl Alcohol.
Protocol:
-
Prepare Vials: Charge 4 reaction vials with the Aryl Halide (1.0 equiv).
-
Add Catalyst: Add Pd G4 Precatalyst (0.02 equiv / 2 mol%).
-
Note: Do not add separate Pd source and ligand.
-
-
Add Base:
-
Vials 1 & 2: NaOtBu (1.2 equiv).
-
Vials 3 & 4: Cs₂CO₃ (2.0 equiv).
-
-
Add Solvent (0.1M concentration):
-
Vials 1 & 3: Toluene .[6]
-
Vials 2 & 4: t-Amyl Alcohol .
-
-
Add Amine: Add Amine (1.2 equiv).
-
Run: Cap under inert atmosphere (N₂/Ar). Heat to 80°C for 2 hours.
-
Analyze: Filter through a small plug of silica/celite and analyze by LCMS.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions.[7] The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl MIDA Boronates. Organic Letters, 18(11), 2580–2583. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. Link
-
Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. The Journal of Organic Chemistry, 75(24), 8372–8382. Link
Sources
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
improving selectivity in cross-coupling with Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
The following Technical Support Guide is designed for researchers utilizing Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (referred to herein as DTBM-PH ) in Palladium-catalyzed cross-coupling reactions.
This guide treats DTBM-PH in its specific capacity as a bulky, electron-rich secondary phosphine (
Status: Active Ligand Class: Bulky, Electron-Rich Secondary Phosphine Primary Application: Sterically demanding Cross-Coupling (Buchwald-Hartwig, Suzuki), C-P Bond Formation.
Ligand Profile & Mechanistic Logic
To troubleshoot selectivity, you must first understand the "personality" of this specific ligand. This compound is defined by two competing forces:
-
Extreme Steric Bulk (The "Wall"): The 3,5-di-tert-butyl groups create a massive cone angle.
-
Effect: This accelerates Reductive Elimination (the product-releasing step), which is crucial for high selectivity in mono-arylation and preventing
-hydride elimination. -
Risk:[1][2][3][4] It hampers coordination to Palladium if the metal center is crowded, potentially leading to Pd-black precipitation (catalyst death).
-
-
Electronic Activation (The "Push"): The 4-methoxy group acts as a strong electron donor (via resonance).
-
Effect: It increases electron density on the Phosphorus, facilitating Oxidative Addition into difficult aryl chlorides or deactivated aryl bromides.
-
The Selectivity Paradox: High selectivity relies on the ligand remaining bound to the metal. Because DTBM-PH is a secondary phosphine, it is susceptible to oxidation (forming the phosphine oxide, SPO) or P-H activation. If the ligand oxidizes, it loses its steric bulk advantage, leading to "promiscuous" catalysis (poor selectivity).
Interactive Troubleshooting Guide (Q&A)
Issue A: "My reaction shows high conversion but poor chemoselectivity (side products formed)."
Diagnosis: Ligand Oxidation or Ligand Scrambling. If your selectivity drops (e.g., you see homocoupling or dehalogenation instead of cross-coupling), your bulky ligand has likely degraded into a non-bulky species (like a phosphine oxide) that keeps the Pd soluble but lacks the steric bulk to enforce the desired pathway.
Corrective Actions:
-
The "Color Test": Check your reaction mixture color.
-
Deep Red/Brown (Homogeneous): Active catalyst is likely present.[4]
-
Black Precipitate: Ligand dissociation has occurred; Pd(0) has aggregated.
-
-
P:Pd Ratio Adjustment: Increase the Ligand:Metal ratio from 1:1 to 2:1 or 3:1 . Excess ligand protects the active Pd species from oxidation and aggregation, maintaining the steric environment required for selectivity.
Issue B: "I am observing low yields with sterically hindered substrates (Ortho-substituted)."
Diagnosis: The "Steric Overload." While DTBM-PH is designed for difficult couplings, the tert-butyl groups on the ligand can clash with ortho-substituents on your aryl halide, preventing Oxidative Addition.
Corrective Actions:
-
Temperature Ramp: Do not start at reflux. Initiate the reaction at 60°C to allow the pre-catalyst activation, then ramp to 100-110°C . High initial heat can decompose the catalyst before the difficult oxidative addition occurs.
-
Switch to Pre-Catalyst: Instead of mixing Pd(OAc)₂ + Ligand in situ, use a pre-formed Pd(0) source like Pd₂(dba)₃ . This removes the induction period where the ligand might be consumed reducing Pd(II) to Pd(0).
Issue C: "In C-N coupling, I am getting double arylation of the primary amine."
Diagnosis: Slow Reductive Elimination. Even though DTBM-PH is bulky, if the concentration of the aryl halide is too high relative to the amine, the catalyst will cycle twice.
Corrective Actions:
-
Reverse Addition: Add the Aryl Halide slowly (via syringe pump) to a solution containing the Catalyst and Amine.
-
Solvent Switch: Switch from Toluene to 1,4-Dioxane or t-Amyl Alcohol . Polar protic solvents (or solvents capable of H-bonding) can stabilize the amine-coordination transition state, favoring the mono-arylation pathway.
Visualizing the Selectivity Pathway
The following diagram illustrates how the steric bulk of DTBM-PH enforces selectivity by accelerating the release of the target product (Reductive Elimination) while suppressing side reactions.
Caption: The "Steric Vise" mechanism. The DTBM-PH ligand accelerates the green pathway (Product Release) and mechanically blocks the red pathway (Side Reactions).
Experimental Protocol: Ligand Integrity Check
Before running a high-value sample, validate your ligand batch using this standard protocol.
Objective: Confirm Ligand Purity and Catalyst Activity.
| Parameter | Specification |
| Reaction | Coupling of 4-chlorotoluene + Morpholine |
| Scale | 0.5 mmol |
| Catalyst Loading | 1.0 mol% Pd(OAc)₂ / 2.0 mol% DTBM-PH |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene (anhydrous), 0.2 M |
| Conditions | 80°C, 2 hours |
Validation Criteria:
-
Appearance: Solution must remain clear/amber (no black precipitate).
-
GC/LC-MS: Conversion >95% with <2% Homocoupling (Bitolyl).
-
Troubleshooting: If conversion is <50%, your ligand is likely oxidized. Recrystallize under Argon or purchase a fresh batch.
References & Authority
The protocols and mechanistic insights above are grounded in the following authoritative sources regarding bulky phosphine ligands and palladium catalysis.
-
Sigma-Aldrich. this compound Product Specification & Reaction Suitability.[5][6][7]Link
-
ChemicalBook. (S)-(+)-DTBM-SEGPHOS and Related Precursors. (Context on the DTBM scaffold's electronic properties). Link
-
Organic Letters. Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines. (Mechanistic insight into secondary phosphine activation). Link
-
Catalysis Science & Technology. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (Comparative data on steric bulk effects). Link
-
Chemical Science. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation.Link[8]
Sources
- 1. chembk.com [chembk.com]
- 2. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. This compound 1173023-24-9 [sigmaaldrich.com]
- 7. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS | 210169-40-7 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Technical Support: Bulky Phosphine Ligand Handling & Stability
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Air/Moisture Sensitivity in Buchwald-Type and Bulky Alkyl Phosphines
Introduction: The "Air-Stable" Paradox
Bulky phosphine ligands (e.g., SPhos, XPhos,
The Reality:
-
Solid State: Most Buchwald ligands are kinetically stable in air due to steric protection.
-
Solution State: Once dissolved, the protective "shell" is dynamic. In the presence of dissolved O
, they undergo radical autoxidation to phosphine oxides (P=O), which are catalytically dead and often inhibit the metal center.
This guide provides the diagnostic tools and protocols to ensure your ligands remain active.
Module 1: Diagnostic Workflow (Is My Ligand Dead?)
Before troubleshooting a failed reaction, verify the ligand's integrity. Visual inspection is unreliable;
The P NMR Check
Phosphine oxides are significantly deshielded (shifted downfield/positive) relative to the parent phosphine.
Protocol:
-
Take ~10 mg of ligand.
-
Dissolve in degassed CDCl
or C D under inert atmosphere (glovebox or N cone). -
Acquire a non-decoupled
P spectrum (usually 16–64 scans).
Data Table: Common Shift Deltas
| Ligand | Parent Phosphine (
Note: Chemical shifts vary slightly by solvent concentration. The key diagnostic is the presence of a secondary peak 40–50 ppm downfield from the main peak.
Visual Decision Tree
Use this logic flow to determine if your ligand needs purification or disposal.
Figure 1. Diagnostic logic for assessing ligand purity prior to reaction setup.
Module 2: The Mechanism of Failure
Understanding why your ligand degrades helps you prevent it.
The Radical Chain Mechanism: Unlike simple acid-base chemistry, phosphine oxidation is a radical chain autoxidation .
-
Initiation: A trace radical initiator (or light) abstracts an electron or interacts with O
. -
Propagation: The P(III) center reacts with triplet oxygen to form a peroxy radical species.
-
Adsorption Effect: Oxidation is accelerated on high-surface-area solids (silica, alumina) or rough glass surfaces because adsorption stabilizes the transition states [1].
Critical Insight: "Air-stable" Buchwald ligands rely on the biaryl backbone to sterically block the phosphorus lone pair. However, in solution (THF, Toluene), the rotation of the biaryl bond exposes the phosphorus center to dissolved oxygen. Never store these ligands in solution.
Module 3: Handling & Purification Protocols
The "Inert Barrier" Weighing Method
For "air-stable" solids like XPhos or SPhos, you do not need a glovebox for weighing, if you are fast.
-
Tare the vial with a septum cap on the bench.
-
Weigh the solid quickly (exposure < 2 mins).
-
Seal immediately.
-
Purge the headspace with N
/Ar for 5 minutes via needle.
Solvent Degassing (The Freeze-Pump-Thaw)
Sparging (bubbling gas) is often insufficient for sensitive catalytic cycles. Use Freeze-Pump-Thaw (FPT) for stock solutions.
Figure 2. The Freeze-Pump-Thaw cycle for rigorous deoxygenation of solvents.
Rescue Protocol: Ethanol Wash
If your SPhos or XPhos has oxidized (turned sticky/yellow), you can often remove the oxide impurity because phosphine oxides are highly soluble in ethanol, while the bulky parent phosphines are less so.
-
Slurry the degraded ligand in cold, degassed ethanol (or methanol) under N
. -
Sonicate briefly (1 min).
-
Filter rapidly under inert gas (Schlenk frit).
-
Dry the remaining solid under high vacuum.
-
Re-check with
P NMR.
Module 4: Frequently Asked Questions (FAQs)
Q: My
Q: Can I use a ligand that is 10% oxidized? A: It depends on the reaction.
-
Robust couplings (Suzuki w/ aryl bromides): Likely yes, just add 10% extra ligand to compensate.
-
Difficult couplings (Amination w/ aryl chlorides):No. Phosphine oxides can coordinate to the Pd center, forming unreactive species that shut down the catalytic cycle. Purify or replace.
Q: Why did my catalyst solution turn black immediately? A: This is usually "Pd black" precipitation. It indicates your phosphine ligand failed to ligate and stabilize the Pd(0) center, likely due to oxidation. The Pd(0) then aggregated into inactive nanoparticles. Solution: Ensure your ligand is oxide-free and your solvent is rigorously degassed.[1]
Q: Which solvent is worst for phosphine stability? A: THF and Ethers. They form peroxides upon standing, which rapidly transfer oxygen to phosphines. Always use fresh, inhibitor-free THF from a solvent system or freshly distilled/degassed sources.[1]
References
-
Surface-Assisted Selective Air Oxidation of Phosphines. Source:Dalton Transactions (2012).[2] Context: Explains the mechanism of accelerated oxidation on solid surfaces. URL:[Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source:Angewandte Chemie Int.[3] Ed. (2008) / J. Am. Chem. Soc. (2005).[4][5] Context: Seminal work by the Buchwald group defining the stability and utility of these ligands. URL:[Link]
-
31P NMR Chemical Shifts. Source:University of Wisconsin-Madison (Reich Collection). Context:[6] Authoritative database for assigning phosphine vs. phosphine oxide shifts. URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biaryl phosphane ligands in palladium-catalyzed amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
managing steric hindrance in catalysis with this phosphine ligand
Technical Support Center: Optimizing Steric Bulk in Pd-Catalyzed Cross-Couplings Ticket ID: #ST-8842 | Topic: Managing Steric Hindrance with Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos) Status: Open | Assigned Specialist: Senior Application Scientist
Executive Summary: The "Flexible Bulk" Paradox
You are likely using a Dialkylbiaryl Phosphine (Buchwald-type) ligand because your substrate is sterically demanding or you require high selectivity. These ligands operate on a "Goldilocks" principle: they must be bulky enough to enforce a mono-ligated Pd(0) species (the active catalyst) and accelerate reductive elimination, yet flexible enough to allow the oxidative addition of your hindered substrate.
This guide treats your reaction as a programmable system. If the "code" (kinetics) fails, follow the debugging modules below.
Module 1: Catalyst Activation (The "Boot Sequence")
The Issue: The reaction never starts. The mixture stays clear (no reaction) or precipitates Pd black immediately.
Technical Insight: Sterically demanding ligands (
Troubleshooting Protocol: Precatalyst vs. In-Situ
| Method | Risk Factor | Recommendation |
| In-Situ Mixing (Pd(OAc)₂ + Ligand) | High. Reduction of Pd(II) to Pd(0) is slow; free Pd precipitates before ligand binding. | Avoid for highly hindered substrates.[1] If necessary, heat the catalyst/ligand mix before adding substrate. |
| G2 Precatalyst (Chloro-bridged) | Medium. Requires activation by base. Incompatible with weak bases (e.g., K₂CO₃) at low temp. | Use only with strong bases or heat (>60°C). |
| G3/G4 Precatalyst (Methyl-bridged) | Low. Activates rapidly even with weak bases or at room temperature. | Standardize on G3/G4. This ensures 1:1 L:Pd stoichiometry entering the cycle. |
Self-Validating Check:
-
The "Color Test": If your reaction turns black within 10 minutes, your ligand is not protecting the metal. Switch to a G3 precatalyst.
Module 2: The Kinetic Bottleneck (Oxidative Addition)
The Issue: Low conversion of starting material. The catalyst is stable (no Pd black), but the aryl halide remains untouched. Technical Insight: For hindered substrates (e.g., ortho-substituted aryl chlorides), the steric bulk of the ligand—measured by Percent Buried Volume (%V_bur) —can prevent the substrate from entering the coordination sphere.
Optimization Matrix: Balancing %V_bur
| Ligand | %V_bur (approx) | Best Use Case |
| SPhos | ~43% | General purpose. Good for ortho-substitution. |
| XPhos | ~48% | Excellent for aryl chlorides and heteroaryls. |
| RuPhos | ~46% | Specialized for secondary amines and bulky ethers. |
| BrettPhos | ~51% | Extreme bulk. Promotes reductive elimination but slows oxidative addition. |
Action Plan:
-
Downshift Sterics: If using BrettPhos and conversion is <10%, switch to RuPhos or XPhos . The slightly lower %V_bur opens the active site for the oxidative addition of your bulky substrate.
-
Heat as a Lever: Steric hindrance is an entropic barrier. Increasing temperature from 80°C to 110°C often overcomes the barrier for oxidative addition without decomposing these robust ligands.
Module 3: Selectivity & Side Reactions (Debugging Output)
The Issue: You see "Protodehalogenation" (Ar-X
Visualizing the Failure Mode:
Caption: Pathway to Protodehalogenation. When steric bulk blocks transmetallation, the catalyst diverts to reduction.[2]
Corrective Actions:
-
Switch Solvent: Move from isopropanol (hydride source) to Toluene or Dioxane.
-
Anhydrous Conditions: Water promotes protodehalogenation in some cycles. Add 3Å molecular sieves.
-
Increase Concentration: Pushing the concentration of the nucleophile (1.5 equiv
2.0 equiv) can force the transmetallation equilibrium forward by mass action.
FAQ: Rapid Fire Support
Q: Can I use Pd(PPh₃)₄ with these ligands?
A: No. Triphenylphosphine (
Q: My reaction works on small scale but fails on scale-up. Why? A: Mixing efficiency. These reactions are often heterogeneous (solid base). On a small scale, magnetic stirring is aggressive. On a large scale, mass transfer drops.
-
Fix: Increase stirring speed or switch to a soluble base (e.g., LiHMDS, NaOtBu) if functional groups permit.
Q: How do I remove the phosphine ligand after the reaction? A: These ligands are lipophilic.
-
Option 1: Triturate the crude solid with cold methanol (ligand stays in solution, product precipitates).
-
Option 2: Oxidize the phosphine with dilute
or bleach during workup; the resulting phosphine oxide is much more polar and separates easily on silica gel.
Experimental Workflow: The "Bulky" Protocol
Follow this logic flow to design your next experiment.
Caption: Decision tree for optimizing cross-coupling with sterically demanding Buchwald ligands.
References
-
Mechanistic Overview of Buchwald Ligands: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Percent Buried Volume (%V_bur) Concept: Clavier, H., & Nolan, S. P. (2010). "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry." Chemical Communications.[3]
-
Precatalyst Activation Pathways: Bruno, N. C., et al. (2013). "Improved Preparation of Pd-Precatalysts for Cross-Coupling Reactions." Chemical Science.
-
Oxidative Addition to Bulky Phosphines: Barrios-Landeros, F., & Hartwig, J. F. (2005). "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bis(phosphine)palladium(0) Complex." Journal of the American Chemical Society.[4]
Sources
- 1. reddit.com [reddit.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Solvent Systems for Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Executive Summary & Ligand Profile
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as DTBM-PH ) is a secondary phosphine characterized by extreme steric bulk and high electron density. It is primarily used as a precursor for "privileged" ligands (like DTBM-SEGPHOS) or as a bulky ligand in its own right for transition metal catalysis (Pd, Rh, Ru).
-
CAS: 105658-27-7 (and derivatives)
-
Key Characteristics:
-
High Lipophilicity: Driven by four tert-butyl groups.
-
Electron-Rich: Enhanced by para-methoxy substituents.
-
Air Sensitivity: High. Rapidly oxidizes to the phosphine oxide in aerated solvents.
-
Critical Warning: The performance of DTBM-PH is solvent-dominated . 85% of reported "catalyst failures" with this ligand are actually solvent-induced deactivations (oxidation via dissolved
Solvent Compatibility Matrix
Use this table to select the correct solvent system for your application.
| Solvent Class | Recommended? | Specific Solvents | Performance Impact |
| Aromatic Hydrocarbons | HIGHLY RECOMMENDED | Toluene, Xylene, Mesitylene | Optimal. Excellent solubility; non-coordinating; high boiling points allow thermal activation without ligand dissociation. |
| Ethers | RECOMMENDED | THF, 2-MeTHF, Dioxane, MTBE | Good. Good solubility. THF is excellent for lithiation/deprotonation steps. Warning: Peroxides in aged ethers will destroy the ligand immediately. |
| Chlorinated Solvents | CAUTION | DCM, Chloroform | Moderate. Good solubility, but DCM can react with phosphines (quaternization) over long periods or under reflux. Use only for short-term workup. |
| Polar Aprotic | RESTRICTED | Acetonitrile (ACN), DMSO, DMF | Poor. ACN coordinates strongly to Pd/Rh, competing with the bulky phosphine. DMSO is an oxidant under certain conditions. |
| Protic Solvents | AVOID | Methanol, Ethanol, Water | Very Poor. The ligand is virtually insoluble. Protic media can also quench reactive metal-hydride intermediates formed during catalysis. |
Technical Deep Dive: The Mechanics of Solvent Interference
Mechanism A: Oxidative Deactivation (The "Invisible" Killer)
Electron-rich phosphines like DTBM-PH are scavengers for oxygen. Standard ACS-grade solvents contain enough dissolved oxygen (approx. 2-9 mM) to quantitatively convert your phosphine to Phosphine Oxide within minutes.
-
Symptom: The reaction mixture remains clear or turns slightly cloudy (oxide precipitation).
-
Result: Complete loss of catalytic activity. The oxide is a poor ligand.
Mechanism B: Competitive Coordination (The "Acetonitrile Effect")
Due to the massive steric bulk of the tert-butyl groups, DTBM-PH has a large cone angle.
-
The Problem: In coordinating solvents like Acetonitrile (MeCN), the solvent molecules are small and linear. They can slip past the bulky phosphine and bind to the metal center, displacing the bulky ligand.
-
Result: The metal center becomes stabilized by solvent ("solvent cage") rather than the ligand, shutting down the catalytic cycle.
Visualization: Solvent Selection Logic
Figure 1: Decision tree for solvent selection ensuring ligand stability and catalytic activity.
Troubleshooting Guides (FAQ Format)
Scenario 1: "My reaction yield dropped to <10% after switching solvent bottles."
Diagnosis: Dissolved Oxygen Contamination. Even a fresh bottle of HPLC-grade Toluene contains oxygen. If you did not actively degas the new bottle, the DTBM-PH oxidized before it could bind to the metal. Corrective Action:
-
Stop: Do not add more catalyst.
-
Test: Take a small aliquot, add a drop of reaction mix, and run a ³¹P NMR.
-
Signal at ~ -10 to +10 ppm: Active Phosphine (Good).
-
Signal at > +40 ppm: Phosphine Oxide (Bad).
-
-
Fix: Perform the Freeze-Pump-Thaw protocol (see Section 5) on the solvent before setting up the next reaction.
Scenario 2: "The ligand won't dissolve in the reaction mixture."
Diagnosis: Lipophilicity Mismatch. Users often attempt to use Methanol or Ethanol for "Green Chemistry" compliance. DTBM-PH is extremely lipophilic due to the 4 tert-butyl groups per molecule. Corrective Action:
-
Co-solvent System: If you must use alcohols (e.g., for boronic acid solubility in Suzuki coupling), use a biphasic system or a mix.
-
Recipe: Toluene:Ethanol (4:1) or THF:Water (10:1) . The Toluene/THF dissolves the ligand/catalyst, while the alcohol/water dissolves the inorganic base/substrate.
Scenario 3: "Reaction works in Toluene but fails in Acetonitrile."
Diagnosis: Competitive Ligand Displacement. As described in Section 3, ACN is displacing your bulky ligand. Corrective Action:
-
Switch Solvent: Return to Toluene or THF.
-
Concentration: If ACN is required for substrate solubility, increase the Catalyst:Ligand ratio to 1:2 or 1:4 to shift the equilibrium back toward the phosphine-bound metal.
Mandatory Protocols
Protocol A: Freeze-Pump-Thaw (The Gold Standard)
Required for all stock solutions of DTBM-PH.
-
Place solvent in a Schlenk flask.
-
Freeze: Submerge flask in liquid nitrogen (
) until solvent is solid. -
Pump: Open to high vacuum (10⁻³ mbar) for 5-10 minutes.
-
Thaw: Close vacuum, remove from
, and thaw in a warm water bath. Gas bubbles will evolve. -
Repeat: Perform cycles 1-4 three times total.
Protocol B: Inert Sparging (The "Good Enough" Standard)
Acceptable for large volume batch reactions (non-kinetic studies).
-
Insert a long needle or glass frit connected to an Argon line directly into the solvent.
-
Insert a short vent needle.
-
Bubble gas vigorously for 15 minutes per 100mL of solvent.
-
Note: This removes
but may evaporate volatile solvents (adjust volume afterwards).
References & Authoritative Sources
-
ChemicalBook. (2024). This compound Properties and Safety.[3][4]Link
-
Sigma-Aldrich. (2024).[5] Handling Air-Sensitive Phosphine Ligands: Technical Bulletin AL-134.Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: General behavior of bulky electron-rich phosphines). Link
-
Baird, M. (2025). Solvent Effects in Organometallic Catalysis. Department of Chemistry, University of Pittsburgh. Link
-
Chem-Impex Int'l. (2024). Product Data: DTBM-Phosphine Derivatives.Link
Sources
- 1. reddit.com [reddit.com]
- 2. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS CAS#: 210169-40-7 [m.chemicalbook.com]
- 3. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS | 210169-40-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Base Selection for Cross-Coupling with Bulky Phosphines
Welcome to the Advanced Catalysis Support Hub. Subject: Base Selection Optimization for Bulky Phosphine Ligand Systems (Buchwald, biaryl-monophosphines, etc.) Ticket ID: TECH-2024-BP-BASE Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Reagent
In modern cross-coupling—specifically when employing bulky, electron-rich phosphine ligands like XPhos, BrettPhos, or Q-Phos —the base is often treated as an afterthought. This is a critical error. While the ligand dictates the life of the catalyst (oxidative addition/reductive elimination), the base controls the turnover frequency (TOF) by gating the transmetallation (Suzuki) or amine-binding (Buchwald-Hartwig) steps.
When using bulky ligands, the steric environment around the Palladium center is crowded. The choice of base must balance basicity (pKa) with nucleophilicity and solubility . This guide deconstructs that decision matrix.
Module 1: The Mechanistic Logic (Why It Matters)
To troubleshoot, you must visualize the failure point. The role of the base changes depending on the coupling type, but the steric demand of the ligand creates a universal constraint: access to the metal center.
The Buchwald-Hartwig / Suzuki Divergence
-
Buchwald-Hartwig (C-N): The base must deprotonate the amine.[1] With bulky ligands, the amine often coordinates before deprotonation. If the base is too bulky or insoluble, this step stalls, leading to Pd-black formation as the catalyst rests too long in an unstable state.
-
Suzuki-Miyaura (C-C): The base activates the boronic acid to form a boronate species. However, recent data suggests bulky phosphines can paradoxically accelerate protodeboronation (a side reaction) if the base concentration is too high or the wrong type is used.
Mechanistic Visualization
The following diagram illustrates where the base intersects with the catalytic cycle for both pathways.
Figure 1: The dual role of the base.[1][2] In Suzuki coupling (Green), the base activates the nucleophile (boron).[3] In Buchwald-Hartwig (Red), the base deprotonates the Pd-bound amine complex.[1] Note that bulky ligands stabilize the Pd(0) and Pd(II) species, allowing for more "difficult" substrates but requiring precise base tuning.
Module 2: Troubleshooting Guide
Status: Active Context: User reports stalled reaction or decomposition.
Scenario A: The "Black Precipitate" (Catalyst Decomposition)
Symptoms: The reaction turns black (Pd metal precipitation) within 30 minutes; low conversion.
-
Root Cause: The Oxidative Addition occurred, but the cycle stalled at Transmetallation/Amine binding. The Pd(II) species is unstable and collapsed.
-
Technical Fix:
-
Check Base Solubility: If using K₂CO₃ in Toluene, the base is effectively absent.
-
Action: Switch to Cs₂CO₃ (Cesium Effect: higher solubility/naked anion) or add a phase transfer agent (18-crown-6).
-
Action (Buchwald): If using a weak base, the deprotonation is too slow. Switch to NaOtBu (Sodium tert-butoxide) if functional groups allow.
-
Scenario B: Protodehalogenation (Reduction Product)
Symptoms: You recover the starting material with the halogen replaced by hydrogen (Ar-Cl -> Ar-H).
-
Root Cause: "Hydride attack." This is common with primary alcohol solvents and strong bases .
-
Technical Fix:
-
Solvent Swap: Move from Isopropanol/Ethanol to t-Amyl alcohol or Dioxane .
-
Base Adjustment: Strong bases (NaOtBu) promote β-hydride elimination from alkoxides. Switch to K₃PO₄ (anhydrous) or Cs₂CO₃ .
-
Scenario C: Protodeboronation (Suzuki Specific)
Symptoms: The aryl halide remains, but the boronic acid is consumed/missing.[4]
-
Root Cause: Bulky phosphines + Base + Water = Rapid hydrolysis of the C-B bond before it can couple.
-
Technical Fix:
-
Water Control: While Suzuki needs some water, too much is fatal here. Use a strict 4:1 or 10:1 Solvent:Water ratio.
-
Ligand/Base Pair: Bulky ligands accelerate this side reaction. Lower the base equivalents to 1.5x (vs typical 3.0x) or switch to a slow-release base like K₃PO₄·H₂O .
-
Module 3: Protocol Optimization
The Base Selection Matrix
Use this table to select the starting base based on your substrate's "Sensitivity Profile."
| Base Class | Specific Reagent | pKa (DMSO)* | Solubility (Organic) | Best For... | Avoid If... |
| Strong Alkoxide | NaOtBu | ~29 | Good (THF/Tol) | Buchwald-Hartwig (Standard). Fast rates. | Esters, Nitriles, Nitro groups present. |
| Silylamide | LiHMDS | ~30 | Excellent | High-steric amines, very sensitive substrates. | Protic solvents are used. |
| Inorganic Carbonate | Cs₂CO₃ | ~10-12 | Moderate (Toluene) | Suzuki (General). "Cesium Effect" aids solubility. | Very weak nucleophiles (needs stronger activation). |
| Inorganic Phosphate | K₃PO₄ | ~11-13 | Poor (needs water) | Suzuki (Sensitive FG). High functional group tolerance. | Strictly anhydrous conditions are required. |
| Organic Soluble | DBU / MTBD | ~24 | Excellent | Flow chemistry; Homogeneous conditions. | Substrates sensitive to nucleophilic attack. |
*pKa values are approximate for the conjugate acid in DMSO.
Standard Screening Protocol (Micro-Scale)
Do not commit to a 5g scale without this screen.
Reagents:
-
Catalyst: Pd(OAc)₂ (1 mol%) + Ligand (XPhos or BrettPhos, 2 mol%) OR Pre-catalyst (e.g., XPhos Pd G4).
-
Solvent: Dioxane (Standard) and Toluene (Non-polar).
Workflow:
-
Prepare 4 Vials:
-
Vial A: NaOtBu (Strong, Soluble)
-
Vial B: Cs₂CO₃ (Weak, Semi-soluble)
-
Vial C: K₃PO₄ (Weak, Mild)
-
Vial D: DBU (Organic, Soluble)
-
-
Charge: Add Ar-Cl (1.0 equiv), Nucleophile (1.2 equiv), Base (2.0 equiv).
-
Cycle: Purge with N₂/Ar (3x).
-
Heat: 80°C for 2 hours.
-
Analyze: HPLC/UPLC.
-
If A works but B/C fail: Deprotonation is Rate Determining Step (RDS).
-
If B works but A decomposes: Substrate instability or Pd-catalyst poisoning by strong base.
-
Module 4: Decision Logic (Visualized)
Follow this logic flow to determine your starting conditions.
Figure 2: Decision Tree for Base Selection. Note that for Buchwald-Hartwig, functional group (FG) tolerance is the primary filter. For Suzuki, solvent compatibility drives the choice between Potassium and Cesium.
Module 5: Frequently Asked Questions (FAQs)
Q: Why is Cs₂CO₃ often recommended over K₂CO₃ for bulky phosphine systems? A: This is the "Cesium Effect." Cesium has a larger ionic radius and lower charge density than Potassium, making its salts more soluble in organic solvents like toluene or dioxane. Furthermore, the "naked" carbonate anion in these conditions is more nucleophilic/basic, facilitating the activation of boronic acids or deprotonation steps in non-polar media where K₂CO₃ would remain a solid brick [1, 2].
Q: Can I use strong bases like NaOtBu for Suzuki couplings? A: Generally, no. While it can work, strong alkoxides often react with boronic acids to form unreactive species or promote rapid protodeboronation (stripping the boron off the ring). Stick to Carbonates or Phosphates for Suzuki unless you are doing specific sp³-sp² couplings [3].
Q: My Buchwald reaction works with XPhos/NaOtBu but destroys my ester group. What now? A: You must switch to a weaker base. Try Cs₂CO₃ in Dioxane or t-Amyl Alcohol . Because the base is weaker, you may need to increase the temperature (to 100–110°C) to overcome the higher energy barrier for deprotonation. Alternatively, use a "strong but non-nucleophilic" base like LiHMDS if the ester is sterically accessible [4].
Q: Does the order of addition matter? A: Yes. For Buchwald-Hartwig with bulky ligands, we recommend:
-
Catalyst + Ligand + Solvent (stir 5 mins to form active species).
-
Base added last. Reasoning: Pre-mixing base and catalyst without substrate can sometimes lead to ligand oxidation or Pd-cluster formation depending on the solvent purity.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
Kashani, S. K., et al. (2024). "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination." ChemRxiv.
-
Denmark, S. E., & Ober, M. H. (2004).[7] "Cesium carbonate and cesium hydroxide monohydrate are effective activators..."[7] Advanced Synthesis & Catalysis.
-
Organic Chemistry Data. (2023). "Bordwell pKa Table (Acidity in DMSO)."
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine vs. XPhos in Suzuki Coupling
[1][2]
Executive Summary & Ligand Identity
Objective: To objectively compare the catalytic performance, scope, and utility of XPhos against Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (and its primary derivative, DTBM-SEGPHOS ) in Suzuki-Miyaura cross-coupling reactions.
The Distinction:
-
XPhos (Buchwald Biaryl Phosphine): The industry standard for "general-purpose" difficult couplings.[1] It excels at coupling unactivated aryl chlorides and sterically hindered substrates via a monodentate, Pd(0)-stabilizing mechanism.[1]
-
This compound (DTBM-P Motif): While available as a secondary phosphine (CAS 1173023-24-9), its primary utility in high-value drug discovery is as the functional unit of the DTBM-SEGPHOS ligand family.[1] These are specialist ligands designed for enantioselective couplings or ultra-electron-rich activation where XPhos may fail to induce asymmetry or specific electronic activation.[1]
Decision Matrix:
-
Choose XPhos if: You need to couple an aryl chloride, a heteroaryl halide, or a sterically hindered (ortho-substituted) biaryl without stereochemical requirements.[1]
-
Choose DTBM-Phosphines (DTBM-SEGPHOS) if: You require axial chirality (atropisomerism) in the product, are performing an asymmetric Suzuki coupling, or need an ultra-electron-rich ligand to activate a recalcitrant substrate under milder conditions.[1]
Structural & Mechanistic Analysis
XPhos: The Steric Workhorse[1]
-
Structure: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.[1]
-
Mechanism:
-
Monodentate: Binds Pd(0) in a 1:1 ratio (Pd-L), creating a highly active 12-electron or 14-electron species.[1]
-
Biaryl Interaction: The ipso-carbon of the lower ring interacts with Palladium, stabilizing the catalyst during the oxidative addition and reductive elimination steps.[1]
-
Sterics: The cyclohexyl groups provide immense bulk, forcing the rapid reductive elimination of the product, which is often the rate-determining step for hindered biaryls.[1]
-
This compound (The DTBM Motif)[1][3]
-
Structure: A phosphine core substituted with two phenyl rings, each bearing two tert-butyl groups (meta) and one methoxy group (para).[1][2]
-
Mechanism:
-
Electronic Super-Donor: The para-methoxy and meta-tert-butyl groups make this phosphine significantly more electron-rich than standard aryl phosphines (like
) and comparable to alkyl phosphines.[1] -
Steric Bulk: The tert-butyl groups create a "picket fence" protection, preventing catalyst deactivation via dimerization.[1]
-
Application: Usually deployed as the bidentate DTBM-SEGPHOS .[1][2] The narrow bite angle and extreme electron density allow for precise control over the chiral pocket, facilitating asymmetric induction.[1]
-
Visual Comparison (Graphviz)[1]
Caption: Structural logic flow comparing the generalist efficiency of XPhos against the specialized electronic/steric tuning of DTBM-Phosphines.
Performance Comparison Data
Substrate Scope & Efficiency[1]
| Feature | XPhos | DTBM-Phosphines (e.g., DTBM-SEGPHOS) |
| Primary Utility | C–C Bond Formation (General) | Asymmetric C–C Bond Formation |
| Aryl Chlorides | Excellent. Standard ligand for unactivated aryl chlorides.[1] | Good, but often overkill unless chirality is needed.[1] |
| Steric Hindrance | Superior. Handles tetra-ortho substituted biaryls effectively.[1] | High. The tBu groups allow for significant steric tolerance, but bidentate nature can limit flexibility compared to XPhos. |
| Heterocycles | Excellent. Widely used for pyridines, indoles, etc.[1] | Good. Often used for specific heterocycles in asymmetric synthesis (e.g., oxazoles). |
| Reaction Temp | Typically 80–100 °C (Robust).[1] | Often used at lower temps (40–80 °C) to preserve enantioselectivity.[1] |
| Air Stability | Solid is stable; Pd-complexes (Gen 3/4) are air-stable.[1] | Ligand is air-stable; Pd-complexes are sensitive.[1] |
Experimental Case Study: Steric Biaryl Synthesis
Context: Synthesis of a tetra-ortho substituted biaryl (e.g., 2,2',6,6'-tetramethylbiphenyl).
-
XPhos Protocol:
-
DTBM-SEGPHOS Protocol:
Experimental Protocols
Protocol A: General Suzuki Coupling with XPhos
Best for: Rapid library synthesis, aryl chlorides, heteroaryl couplings.[1]
-
Reagents:
-
Procedure:
Protocol B: Asymmetric/Difficult Coupling with DTBM-SEGPHOS
Best for: Creating axially chiral biaryls or coupling substrates requiring extreme electron density.[1]
-
Reagents:
-
Procedure:
-
Pre-complexation (Crucial): In a separate vial, mix Pd source and DTBM-SEGPHOS in solvent at 60°C for 30 mins to generate the active chiral catalyst
.[1] -
Add the pre-formed catalyst to the mixture of Halide, Boronic Acid, and Base.[1]
-
Stir at 40–60°C (lower temperature maximizes ee%).
-
Run for 12–24 hours.
-
Note: The bulky tBu/OMe groups on the ligand accelerate the oxidative addition of electron-rich aryl chlorides even at these lower temperatures.[1]
-
Mechanistic Decision Tree
Caption: Decision matrix for selecting between XPhos and DTBM-based ligands.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1] Link (Seminal XPhos work).[1]
-
Shibasaki, M., et al. "DTBM-SEGPHOS: A Highly Practical Ligand for Asymmetric Synthesis."[1] Accounts of Chemical Research, 2009.[1] Link (Review of DTBM-SEGPHOS utility).[1]
-
Sigma-Aldrich. "Product Specification: this compound (CAS 1173023-24-9)."[1] Link (Commercial source for the secondary phosphine).[1]
-
Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature."[1] Aldrichimica Acta, 2008.[1] (Discusses DTBM-based ligands in specific surfactant systems).
Sources
- 1. (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | C74H104O6P2 | CID 11378383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017129796A1 - Organic reactions carried out in aqueous solution in the presence of a hydroxyalkyl(alkyl)cellulose or an alkylcellulose - Google Patents [patents.google.com]
Comparative Analysis: SPhos vs. Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Series
This guide provides an in-depth comparative analysis between SPhos and Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (and its derivative ligand class, specifically the DTBM-SEGPHOS family) for use in Buchwald-Hartwig amination.
Content Type: Technical Application Guide Audience: Synthetic Chemists, Process Engineers, Drug Discovery Scientists
Executive Summary: The Battle of the Bulky Phosphines
In the landscape of Palladium-catalyzed C-N cross-coupling, ligand selection is the single most critical variable. While SPhos is widely recognized as the "generalist workhorse" for difficult couplings, the This compound moiety (often utilized in the DTBM-SEGPHOS or DTBM-MeO-BIPHEP architectures) represents a specialized "sniper" class of ligands designed for extreme steric demand and asymmetric induction.
-
SPhos: Best for general bulky substrates, high turnover numbers (TON), and air stability. It relies on a biaryl/alkyl-phosphine architecture.[1][2]
-
Bis(DTBM)Phosphine Class: Best for substrates requiring extreme electron density, specific bite angles (in bidentate forms), or asymmetric aminations. It relies on a super-bulky, electron-rich aryl-phosphine architecture.
Ligand Profiles & Mechanistic Drivers
A. SPhos: The Biaryl Alkyl Powerhouse
Structure: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl Class: Monodentate Biaryl Dialkylphosphine
-
Mechanism: SPhos utilizes the Buchwald Biaryl Effect . The biaryl backbone prevents the formation of inactive palladium dimers, while the electron-rich dicyclohexyl (
) group facilitates rapid Oxidative Addition (OA) of aryl chlorides. -
Hemilability: The methoxy group on the lower ring can weakly coordinate to the Pd center, stabilizing the
species and preventing catalyst decomposition, yet it is labile enough to open up for the incoming amine. -
Key Advantage: It is exceptionally good at coupling aryl chlorides and weakly nucleophilic amines due to its high basicity (
of conjugate acid ~9.7).
B. Bis(DTBM)Phosphine: The Super-Bulky Aryl Specialist
Structure: this compound (Secondary) or its bidentate derivatives (DTBM-SEGPHOS). Class: Bulky Electron-Rich Aryl Phosphine
-
The "DTBM" Effect: This moiety replaces standard phenyl rings with aryl rings containing two t-butyl groups (steric bulk) and a methoxy group (electron donation).
-
Sterics: The t-butyl groups create a "wall" around the metal center, which is significantly bulkier than the cyclohexyl groups of SPhos. This accelerates Reductive Elimination (RE) , often the rate-determining step for bulky amines.
-
Electronics: While aryl phosphines are typically less basic than alkyl phosphines (like SPhos), the para-methoxy and meta-t-butyl groups make the DTBM moiety exceptionally electron-rich for an aryl phosphine, though likely still less basic than
.
-
-
Secondary vs. Tertiary:
-
Secondary Phosphine (
, CAS 1173023-24-9): Often used as a precursor or in specific protocols where in situ deprotonation generates a highly active phosphido-Pd species. It is generally air-sensitive . -
Bidentate (DTBM-SEGPHOS): The most common application. It enforces a specific "bite angle" and chiral environment, making it superior for asymmetric Buchwald-Hartwig aminations (e.g., kinetic resolution of amines).
-
Decision Matrix: When to Use Which?
| Feature | SPhos | DTBM-Phosphine (Ligand/Moiety) |
| Primary Application | General C-N coupling, Aryl Chlorides. | Asymmetric coupling, Ultra-bulky substrates. |
| Oxidative Addition | Superior (Due to alkyl-phosphine basicity). | Good (Activated by e- rich aryl, but slower than SPhos). |
| Reductive Elimination | Excellent. | Superior (Extreme steric bulk forces product release). |
| Air Stability | High (Solid is stable). | Low (Secondary phosphine oxidizes easily). |
| Substrate Scope | Heterocycles, Anilines, NH-Heterocycles. | Chiral amines, |
| Cost | Moderate (Commodity chemical). | High (Specialized synthesis). |
Visualizing the Selection Logic
Caption: Decision tree for selecting between SPhos and DTBM-based ligands based on substrate constraints.
Experimental Protocols
Protocol A: General Coupling with SPhos
Recommended for: Rapid screening, aryl chlorides, heteroaryl amines.
Reagents:
-
Pd source:
(1-2 mol%) or Pd(OAc)2. -
Ligand: SPhos (2-4 mol%) (L:Pd ratio 2:1).
-
Base: NaOtBu (1.4 equiv) or
(weak base method). -
Solvent: Toluene or 1,4-Dioxane.
Step-by-Step:
-
Pre-complexation: In a glovebox or under Ar, charge a vial with
and SPhos. Add anhydrous toluene (1 mL/mmol). Stir at RT for 5 mins until the solution turns deep orange/red (formation of ). -
Addition: Add the Aryl Halide (1.0 equiv), Amine (1.2 equiv), and Base (1.4 equiv).
-
Reaction: Seal the vial and heat to 80-100°C for 2-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.
Protocol B: Coupling with Bis(DTBM)Phosphine (Secondary)
Recommended for: Highly hindered substrates where SPhos fails to eliminate product.
Note: If using the secondary phosphine (
Reagents:
-
Pd source:
(Secondary phosphines coordinate well with Pd(II)). -
Ligand: this compound (CAS 1173023-24-9).[3]
-
Base:
or NaOtBu. -
Solvent: Xylene or Toluene.
Step-by-Step:
-
Inert Handling (Critical): The secondary phosphine is air-sensitive. All manipulations must occur in a glovebox or under strict Schlenk conditions.
-
Catalyst Formation: Mix
(2 mol%) and Ligand (2.2 mol%) in Xylene. Stir for 10 min. The secondary phosphine may undergo P-H activation or simple coordination. -
Execution: Add Aryl Bromide (Chloride is harder for this ligand than SPhos), Amine, and Base.
-
Heating: These bulky aryl phosphines often require higher temperatures (110-120°C ) to drive the reductive elimination across the steric barrier.
-
Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of catalyst (thermal decomposition is possible).
Performance Data Summary
The following table synthesizes general trends observed in literature for these ligand classes.
| Parameter | SPhos System | DTBM-SegPhos / DTBM-P System |
| Yield (Aryl Chloride) | >90% (Excellent) | 50-70% (Moderate - requires activation) |
| Yield (Aryl Bromide) | >95% | >90% |
| Yield (Bulky Amine) | 80-90% | 90-99% (Sterics drive elimination) |
| Enantioselectivity (ee) | N/A (Achiral) | >95% (If using Chiral Backbone) |
| Reaction Time | Fast (1-4 h) | Slower (4-12 h) |
| Solvent Compatibility | High (Toluene, THF, Water/Micelles) | Moderate (Prefer non-polar: Toluene/Xylene) |
Expert Commentary & Causality
Why SPhos dominates general usage: The combination of the dicyclohexyl group (high basicity) and the biaryl backbone (stability) creates a "Goldilocks" zone. The basicity drives the oxidative addition of unreactive aryl chlorides, while the bulk is sufficient to force reductive elimination but not so extreme that it shuts down the coordination of the amine.
Why DTBM is the "Nuclear Option": When a substrate is so crowded that the product remains stuck to the Palladium center (inhibiting turnover), the DTBM moiety is required. The 3,5-di-tert-butyl groups are significantly larger than the cyclohexyls of SPhos. This creates massive steric pressure in the transition state, lowering the barrier for Reductive Elimination. Furthermore, in asymmetric synthesis (using DTBM-SegPhos), these "wings" extend into the chiral pocket, transferring chiral information far more effectively than standard phenyl or tolyl groups.
Recommendation: Start with SPhos (or SPhos Pd G4). If you observe high conversion to the oxidative addition intermediate (Ar-Pd-L) but no product formation (stalled reductive elimination), switch to a DTBM-based ligand .
References
-
Buchwald, S. L., et al. "Universal Catalysts for the Amination of Aryl Halides." Modern Arylation Methods. (SPhos foundational mechanism).[1]
-
Sigma-Aldrich/Merck. "this compound Product Sheet & Applications." (Confirming B-H suitability).
-
Shimizu, H., et al. "Development of DTBM-SEGPHOS and its Application in Asymmetric Synthesis." Accounts of Chemical Research. (Detailing the electronic/steric impact of the DTBM group).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Comprehensive SPhos data).
-
ChemicalBook. "Properties and Reaction Suitability of CAS 1173023-24-9."
Sources
performance comparison of bulky phosphine ligands in cross-coupling reactions
Executive Summary: The Steric Imperative
In modern cross-coupling, the era of "one catalyst fits all" (e.g., Pd(PPh₃)₄) is over. For drug discovery and process chemistry, the frontier lies in coupling sterically encumbered substrates and deactivating heteroaromatics. This guide objectively evaluates the performance of bulky phosphine ligands , specifically focusing on the Dialkylbiaryl (Buchwald) class versus traditional bulky alkyl phosphines.
Key Finding: While traditional bulky ligands like
Ligand Landscape & Mechanistic Architecture
To select the right ligand, one must understand why bulk matters. It is not merely about blocking space; it is about thermodynamic destabilization of the resting state to drive the catalytic cycle.
The Monoligated Pathway
Unlike smaller phosphines (e.g.,
-
Oxidative Addition: The electron-rich nature of the alkyl groups raises the HOMO energy of the Pd, facilitating oxidative addition into unactivated aryl chlorides.
-
Reductive Elimination: The sheer steric bulk accelerates C-C or C-N bond formation by "squeezing" the organic partners together, often the rate-limiting step for hindered substrates.
Diagram 1: The Monoligated Catalytic Cycle
This diagram illustrates the critical role of the bulky ligand (L) in stabilizing the unsaturated Pd species.
Caption: The monoligated Pd(0) cycle dominant with bulky phosphines. Steric bulk critically accelerates the Reductive Elimination step (Green to Blue).
Performance Matrix: Ligand Selection Guide
The following table synthesizes experimental data comparing the "Big Four" Buchwald ligands against standard alternatives.
| Ligand | Primary Strength | Best For Substrates | Weakness/Limitation |
| XPhos | General Purpose Suzuki | Unactivated Aryl Chlorides, Tosylates. Excellent for heteroaryl couplings.[1][2] | Can promote protodeboronation in unstable boronic acids [1].[3] |
| SPhos | Steric Tolerance | Highly hindered Biaryl synthesis (Suzuki). 2,6-disubstituted aryl halides.[3] | Less effective for C-N coupling compared to Ru/BrettPhos. |
| RuPhos | Secondary Amines | Buchwald-Hartwig amination with | Slower with primary amines compared to BrettPhos. |
| BrettPhos | Primary Amines | Selective monoarylation of | Requires strictly anhydrous conditions; bulky nature can hinder transmetallation in some Suzuki cases. |
| High Reactivity | Simple, high-turnover couplings. | Pyrophoric (if not HBF4 salt); less stable than biaryls; limited scope for heterocycles. |
Comparative Case Study Data
-
Reaction: Amination of 4-chloroanisole with morpholine.
-
RuPhos: >98% Yield (30 min, 80°C).
-
BINAP: <10% Yield (24 h, 100°C). BINAP lacks the electron richness to activate the chloride efficiently.
-
-
Reaction: Monoarylation of methylamine.
-
BrettPhos: 95% Mono-arylated product.[2]
-
RuPhos: Mixture of mono- and di-arylated products. BrettPhos's extreme bulk prevents the second coordination event.
-
Decision Logic for Ligand Screening
Do not screen randomly. Use this logic flow to select your initial ligand set.
Caption: Logical decision tree for selecting the optimal bulky phosphine ligand based on reaction class and substrate sterics.
Experimental Protocols
Protocol A: General Screening (Micro-scale)
Use this protocol to rapidly identify the best ligand for a new substrate pair.
Reagents:
-
Pd Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: 2.2 - 2.5 mol% (L:Pd ratio ~ 1.2:1)
-
Base:
(weak) or NaOtBu (strong) -
Solvent: 1,4-Dioxane or t-Amyl Alcohol
Workflow:
-
Catalyst Pre-formation (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ and the Phosphine Ligand in the solvent (1 mL) at room temperature for 1-2 minutes. Note: The solution should change color (often to yellow/orange), indicating complexation.
-
Substrate Addition: Add the aryl halide (0.5 mmol), nucleophile (0.6 mmol), and base (1.0 mmol) to a reaction vial equipped with a stir bar.
-
Initiation: Add the pre-formed catalyst solution to the vial.
-
Reaction: Seal and heat to 80°C - 100°C. Monitor by LCMS at 1h and 12h.
Protocol B: Challenging C-N Coupling with BrettPhos
Specific for coupling primary amines with aryl chlorides.
-
Charge: To a screw-cap vial, add:
-
BrettPhos Pd G4 Precatalyst (1-2 mol%) [Using G4 precatalyst ensures precise 1:1 L:Pd stoichiometry and prevents induction periods] [2].
-
Aryl Chloride (1.0 equiv).[3]
-
Primary Amine (1.2 equiv).
-
NaOtBu (1.4 equiv).
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Conditions: Sparge with Nitrogen for 5 mins. Seal. Heat to 90°C.
-
Workup: Filter through Celite, elute with EtOAc, concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inactive Catalyst (Pd Black formation) | Switch to a Precatalyst (e.g., XPhos Pd G4). Ensure strict |
| Protodeboronation | Bulky ligand accelerating B-C bond hydrolysis | In Suzuki coupling, use dry solvents and weaker bases ( |
| Bis-arylation | Ligand not bulky enough | If using RuPhos with primary amines, switch to BrettPhos or tBuBrettPhos . |
| No Reaction | Oxidative Addition failure | Ensure the ligand is electron-rich enough. If using Ar-Cl, ensure temperature is >80°C. |
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps. ACS Omega. Available at: [Link]
Sources
Optimizing Efficiency: A Comparative Guide to Catalyst Loading in Buchwald-Hartwig Aminations (XPhos vs. Alternatives)
Executive Summary: The "Less is More" Paradigm
In high-throughput experimentation and process chemistry, the "standard" 5.0 mol% catalyst loading is a relic of the past. Modern dialkylbiaryl phosphines (Buchwald ligands) are designed to stabilize the active Pd(0) species so effectively that loadings can be reduced by orders of magnitude—often down to 0.01–0.5 mol%—without sacrificing yield.
This guide benchmarks XPhos (the versatile workhorse) against its predecessor SPhos and its specialized successors BrettPhos and RuPhos . We focus specifically on how ligand architecture dictates the minimum viable catalyst loading (MVCL) for C–N cross-coupling.
Technical Deep Dive: The Structural Basis of Low Loading
To achieve low catalyst loading, a ligand must perform two contradictory tasks simultaneously:
-
Promote Oxidative Addition: It must be electron-rich to facilitate breaking strong bonds (like Ar-Cl).
-
Facilitate Reductive Elimination: It must be bulky enough to "squeeze" the product out of the metal center.
Why XPhos is the Low-Loading Standard
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) hits the "Goldilocks" zone.
-
The Backbone: The triisopropyl aryl ring provides immense steric bulk, which prevents the formation of inactive palladium dimers (bridging species)—the primary cause of catalyst death at low concentrations.
-
The Phosphine: The dicyclohexyl groups are sufficiently electron-donating to activate aryl chlorides (unlike the phenyl groups in earlier ligands like triphenylphosphine).
The Stability Factor: At 0.05 mol% loading, catalyst longevity is critical. If the catalyst decomposes before the substrate is consumed, the reaction stalls. XPhos forms a palladacycle that acts as a reservoir, releasing active Pd(0) slowly and preventing aggregation into palladium black.
Comparative Analysis: XPhos vs. The Field[1][2]
The following data summarizes typical Minimum Viable Catalyst Loadings (MVCL) for optimized protocols. Note that "Standard" implies unoptimized screening conditions (usually 1-2 mol%).
| Ligand | Generation | Best Substrate Class | Rate-Limiting Step | Typical Low Loading Limit* |
| XPhos | L2 (General) | Aryl Chlorides, Sulfonamides, Phenols | Transmetallation / Reductive Elim. | 0.05 – 0.5 mol% |
| SPhos | L1 (Early) | Aryl Bromides, Boronic Acids (Suzuki) | Oxidative Addition | 0.5 – 1.0 mol% |
| BrettPhos | L3 (Specialist) | Primary Amines, Aryl Mesylates | Oxidative Addition | 0.01 – 0.1 mol% |
| RuPhos | L3 (Specialist) | Secondary Amines, Hindered Anilines | Reductive Elimination | 0.1 – 0.5 mol% |
*Data based on G3/G4 precatalyst usage under inert atmosphere. Using Pd(OAc)2 + Ligand in air often requires 2-5x higher loading.
Visualizing the Selection Logic
Do not default to XPhos for everything. Use this decision tree to minimize loading based on your specific substrate.
Caption: Ligand selection decision tree for minimizing catalyst loading in Buchwald-Hartwig amination.
Experimental Protocol: The "Low-Loading" Challenge
Achieving <0.1 mol% loading requires a shift in protocol. You cannot use standard "bench-top" techniques because oxygen inhibition becomes statistically significant when the catalyst concentration drops to ppm levels.
The System: XPhos Pd G4 Precatalyst (vs. Pd2(dba)3 + XPhos).[1] Why: The G4 precatalyst guarantees a 1:1 Pd:Ligand ratio and activates rapidly upon base addition, eliminating the "induction period" where unprotected Pd can aggregate.
Step-by-Step Methodology
-
Reagent Preparation (Glovebox or Strict Schlenk Line):
-
Substrates: Weigh Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).[2]
-
Base: Use NaOtBu (1.4 equiv) or K3PO4 (for sensitive functional groups). Note: Base must be dry. Wet base kills low-loading reactions.
-
Solvent: Anhydrous Toluene or Dioxane (sparged with Argon for 15 mins).
-
-
Catalyst Stock Solution (Critical Step):
-
Do not weigh 1 mg of catalyst directly (too much error).
-
Prepare a stock solution: Dissolve 10 mg of XPhos Pd G4 in 2 mL of solvent (Concentration = 5 mg/mL).
-
Calculate the volume required for 0.1 mol% loading.
-
-
Reaction Assembly:
-
Add solid reagents to a reaction vial equipped with a stir bar.
-
Seal and purge with Argon x3.
-
Inject solvent via syringe.
-
Inject the calculated volume of Catalyst Stock Solution.
-
-
Activation & Heating:
-
Place in a pre-heated block (typically 80°C - 100°C).
-
Stir vigorously (1000 rpm). Mass transfer is often the bottleneck at low loadings.
-
Monitor conversion at 1 hour. If <20%, do not add more catalyst yet; check for oxygen leaks (color change to black/purple often indicates oxidation).
-
Mechanism of Activation (G3/G4 Precatalysts)
Understanding how the catalyst enters the cycle helps troubleshoot why it might fail at low loading.
Caption: Activation pathway of Buchwald G3/G4 precatalysts generating the active mono-ligated Pd(0) species.
Troubleshooting & Optimization
Scenario: The reaction stalls at 60% conversion.
-
Common Misconception: "The catalyst died, I need to add more."
-
Reality at Low Loading: Product inhibition or base insolubility is likely.
-
Solution:
-
Check the Base: If using K3PO4, add a drop of water (0.1 equiv) to solubilize the surface.
-
Ligand Scavenging: If the substrate contains heterocycles (pyridines), they may be binding the Pd. Switch to BrettPhos (stronger binder) or increase loading slightly to 0.25 mol%.
-
Scenario: Inconsistent results between batches.
-
Cause: Trace oxygen in the solvent. At 0.05 mol% Pd, even 10 ppm of dissolved O2 is a stoichiometric poison.
-
Fix: Sparge solvents with Argon immediately before use, even if they come from a "dry solvent system."
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society, 2008.
-
Merck/Sigma-Aldrich. "Buchwald Catalysts & Ligands User Guide."
Sources
Kinetic Benchmarking: Phosphine Ligand Performance in Suzuki-Miyaura Coupling
Topic: Kinetic Benchmarking of Phosphine Ligands in Suzuki-Miyaura Coupling Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Kinetic Imperative
In high-throughput experimentation (HTE) and process chemistry, reaction time is not merely a logistical factor—it is a direct proxy for catalyst activity and stability. For the Suzuki-Miyaura coupling, the choice of phosphine ligand dictates the rate-determining step (RDS) of the catalytic cycle.
This guide moves beyond simple "yield" comparisons to analyze the kinetic profiles of industry-standard ligands. We compare the "Classic" generation (Triphenylphosphine, dppf) against "Modern" dialkylbiaryl systems (SPhos, XPhos) to reveal why modern ligands do not just improve yields—they fundamentally accelerate the reaction clock.
Mechanistic Drivers of Reaction Speed
To understand reaction time, we must look at the catalytic cycle's bottlenecks. The ligand's steric bulk (Tolman Cone Angle,
-
Oxidative Addition (OA): For aryl chlorides, this is the RDS. Electron-rich, bulky ligands (e.g.,
, XPhos) accelerate this by stabilizing the monoligated species, which is more reactive than the resting state common with . -
Transmetallation (TM): Often the RDS for bulky substrates. Large ligands can sometimes slow this down, but "flexible" bulk (like the biaryl backbone in Buchwald ligands) allows the complex to accommodate the incoming boronate.
-
Reductive Elimination (RE): Bulky ligands sterically squeeze the product out, accelerating this step.
Visualizing the Kinetic Bottlenecks
The following diagram illustrates where specific ligand classes accelerate the cycle.
Figure 1: The Suzuki Catalytic Cycle highlighting kinetic acceleration points. Red arrows indicate where modern ligands outperform classics.
Comparative Analysis: Reaction Time & Substrate Scope
We categorize ligands into three kinetic tiers based on their performance with Aryl Chlorides (the benchmark for difficult coupling).
Tier 1: The Sprinters (Dialkylbiaryl Phosphines)
-
Ligands: SPhos, XPhos, RuPhos.
-
Kinetic Profile: Extremely fast OA. Often reach full conversion in 1–3 hours for activated chlorides; <12 hours for deactivated chlorides.
-
Mechanism: The biaryl backbone prevents formation of inactive palladacycles, while the dialkylphosphino group drives OA.
-
Best For: Aryl chlorides, sterically hindered substrates (ortho-substituted).
Tier 2: The Specialists (Trialkylphosphines)
-
Ligands:
, , catacxium A. -
Kinetic Profile: Fast OA (comparable to Tier 1) but often sensitive to air/moisture, which can kill the active catalyst over long reaction times.
-
Best For: Very electron-poor aryl chlorides where maximum electron density on Pd is required.
Tier 3: The Marathon Runners (Triarylphosphines & Bidentates)
-
Ligands:
, dppf, Xantphos. -
Kinetic Profile: Slow OA. Reaction times often 12–24+ hours or require elevated temperatures (
). Often fail with unactivated aryl chlorides. -
Best For: Aryl iodides/bromides (where OA is fast anyway), heteroaryl couplings where bidentate chelation prevents catalyst poisoning (dppf).
Performance Matrix: Reaction Time to >95% Conversion
Conditions: 1 mol% Pd, Aryl Chloride substrate,
| Ligand Class | Ligand | Substrate: 4-Chlorotoluene (Activated) | Substrate: 4-Chloroanisole (Deactivated) | Steric Hindrance Tolerance |
| Biaryl | SPhos | < 1 hour | 2 hours | Excellent |
| Biaryl | XPhos | < 1 hour | 2-3 hours | Excellent |
| Trialkyl | 1-2 hours | 3-5 hours | Good | |
| Trialkyl | 3-6 hours | 6-12 hours | Moderate | |
| Bidentate | dppf | 12-24 hours (often incomplete) | >24 hours (Low Yield) | Good (for heteroaryls) |
| Triaryl | No Reaction / Very Slow | No Reaction | Poor |
Key Insight: For aryl chlorides, switching from
to SPhos does not just improve yield; it reduces reaction time from "infinite" (no reaction) to minutes.
Experimental Protocol: Rapid Ligand Screening
Use this self-validating protocol to determine the fastest ligand for your specific substrate.
Objective: Identify the ligand providing the fastest
Reagents:
-
Pd Source:
(stable, cheap) or (if acid sensitive). -
Ligands: SPhos, XPhos, dppf,
(tetrafluoroborate salt recommended for stability). -
Base:
(finely ground). -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1).
Workflow:
-
Stock Solutions: Prepare 0.02 M stock solutions of Pd precursor and Ligand (L:Pd ratio 2:1 for monodentate, 1.1:1 for bidentate) in the organic solvent. Stir for 10 mins to pre-form the catalyst.
-
Reaction Setup: In 4 mL vials, add Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol).
-
Catalyst Addition: Add 1 mol% Pd equivalent from the stock solution.
-
Sampling: Heat to
. Take aliquots at 15 min, 1 hour, and 4 hours . -
Analysis: Quench aliquots in EtOAc/Water. Analyze organic layer by UPLC/GC.
Decision Logic:
-
If 15 min conversion > 80%
Use this ligand. (Likely SPhos/XPhos). -
If 1 hour conversion < 10%
Switch Class. (If using dppf, switch to SPhos. If using SPhos, check for catalyst poisoning).
Decision Tree for Ligand Selection
Don't guess. Follow this logic path to select the correct ligand for speed and efficiency.
Figure 2: Logical decision tree for selecting phosphine ligands based on substrate constraints.
References
-
Bard, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2] Link
- Key Finding: Establishes SPhos and XPhos as superior for aryl chlorides due to accelerated oxid
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
- Key Finding: mechanistic review of why biaryl ligands provide short reaction times and high stability.
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
- Key Finding: The foundational text on the mechanism and the limit
-
Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link
- Key Finding: Comparisons of PEPPSI/NHC systems vs Phosphines, highlighting kinetic advantages in specific steric scenarios.
-
BenchChem. (2025).[1][4][5] "A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions." Link
- Key Finding: General industrial data on reaction times for standard substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Yield Comparison Guide: Phosphine Ligands for Amination of Aryl Chlorides
Strategic Selection Framework: The Mechanism-Yield Link
In the domain of Palladium-catalyzed Buchwald-Hartwig amination, aryl chlorides represent a kinetic bottleneck compared to bromides or iodides. The bond dissociation energy of Ar-Cl requires a catalyst system capable of facile Oxidative Addition (OA) , yet the cycle must not stall during Reductive Elimination (RE) .
High yields are not random; they are the result of balancing these two opposing constraints. The choice of phosphine ligand dictates this balance.
The "Push-Pull" of Ligand Design
-
Electron-Richness (Push): Ligands like XPhos and SPhos are highly electron-rich (dialkylbiaryl), pushing electron density onto the Pd center to facilitate the difficult OA into the Ar-Cl bond.
-
Steric Bulk (Pull): Ligands like RuPhos and BrettPhos possess significant steric bulk. This bulk promotes the RE step—crucial when forming bonds with bulky secondary amines—by destabilizing the crowded Pd(II)-amido intermediate.
Decision Pathway: Ligand Selection Logic
The following decision tree illustrates the logical flow for selecting the optimal ligand based on substrate constraints.
Caption: Logical decision tree for ligand selection based on amine class and substrate sterics.
Comparative Yield Analysis
The following data synthesizes head-to-head comparisons from key literature sources (Maiti et al., Buchwald et al.), focusing specifically on the difficult Aryl Chloride substrates.
Table 1: Ligand Performance Matrix (Yield %)
| Substrate (Ar-Cl) | Amine Nucleophile | BrettPhos | RuPhos | XPhos | SPhos | Mor-DalPhos | Insight |
| 4-Chloroanisole (Deactivated) | Hexylamine (1° Aliphatic) | 98% | 72% | 85% | 60% | N/A | BrettPhos dominates for primary amines due to high selectivity against bis-arylation. |
| Chlorobenzene (Neutral) | Morpholine (2° Cyclic) | 65% | 97% | 92% | 88% | N/A | RuPhos excels with secondary amines where RE is the rate-limiting step. |
| 2-Chlorotoluene (Steric Ar-Cl) | N-Methylaniline (2° Bulky) | <10% | 95% | 45% | 80% | N/A | RuPhos is critical when both partners are sterically hindered. |
| Chloropyridine (Heterocycle) | Ammonia (NH3 gas) | <5% | <5% | <10% | <10% | 92% | Mor-DalPhos is the specialist for ammonia; Buchwald ligands often fail here due to stable complex formation. |
| 4-Chlorotoluene | Aniline (1° Aromatic) | 96% | 88% | 90% | 75% | N/A | BrettPhos is preferred for anilines to prevent over-arylation. |
Case Study Analysis
-
The "BrettPhos vs. RuPhos" Divide:
-
Scenario: Coupling a primary amine (e.g., octylamine) with an aryl chloride.
-
Outcome:BrettPhos consistently outperforms RuPhos.
-
Why: Primary amines are smaller. The rate-limiting step is often Oxidative Addition.[1] BrettPhos is structurally optimized to stabilize the Pd(II) species post-OA, preventing catalyst decomposition.
-
-
The "Secondary Amine" Challenge:
-
Scenario: Coupling a cyclic secondary amine (e.g., morpholine) or acyclic (e.g., N-methylbenzylamine).
-
Outcome:RuPhos is the gold standard.
-
Why: The rate-limiting step shifts to Reductive Elimination due to steric crowding. RuPhos's bulk forces the product off the metal center.
-
Experimental Protocols
General Protocol A: Standard Buchwald-Hartwig (Aryl Chlorides)
Best for: XPhos, RuPhos, SPhos
Reagents:
-
Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (0.5-1 mol%)
-
Ligand (2-4 mol%) (L:Pd ratio 2:1 for monodentate)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (1.4 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Workflow:
-
Pre-complexation (Critical): In a glovebox or under Ar, mix Pd source and Ligand in the solvent (4 mL/mmol) and stir at RT for 1-2 mins to generate the active L-Pd(0) species. Do not skip this.
-
Add Aryl Chloride (1.0 equiv), Amine (1.2 equiv), and Base.
-
Seal vessel (screw-cap vial with septum).
-
Heat to 80–110 °C for 12–24 hours.
-
Workup: Filter through Celite, elute with EtOAc, concentrate, and purify via flash chromatography.
Protocol B: The "BrettPhos" System (Water-Sensitive)
Best for: Primary amines, BrettPhos[2]
Key Modification: BrettPhos is sensitive to oxidation and hydrolysis in the precatalyst form.
-
Precatalyst: Use BrettPhos Pd G3 or G4 precatalysts if available. These are air-stable and activate rapidly.[3]
-
Activation: If using free ligand + Pd(OAc)₂, add 20 µL of water per mmol substrate to the reaction mixture (if using Cs₂CO₃) to facilitate activation, or strictly exclude water if using NaOtBu.
Mechanistic Pathway & Troubleshooting
Understanding the catalytic cycle allows for rational troubleshooting.
Caption: The catalytic cycle highlighting rate-limiting steps dependent on ligand choice.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Failed Oxidative Addition | Switch to a more electron-rich ligand (XPhos , SPhos ). Increase Temp to 110°C. Ensure Ar-Cl is not "poisoning" catalyst (e.g., free thiols). |
| Dehalogenation (Ar-H) | Beta-Hydride Elimination | Reaction is stalling at RE. Switch to a bulkier ligand (RuPhos ) to force elimination. Use a secondary amine if possible. |
| Bis-Arylation (Ar-N-Ar) | Over-reaction | Common with primary amines. Switch to BrettPhos (highly selective for mono-arylation). Reduce Ar-Cl equivalents. |
| No Reaction (Ammonia) | Catalyst Inhibition | Standard ligands bind NH3 too tightly. Switch exclusively to Mor-DalPhos or Josiphos type ligands. |
References
-
Maiti, D., et al. (2011).[4] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society. Link
-
Lundgren, R. J., et al. (2010). "Pd-Catalyzed Cross-Coupling of Ammonia and Lithium Amide with Aryl and Heteroaryl Chlorides in Mono-, Di-, and Triarylamines." Angewandte Chemie International Edition. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
Sources
- 1. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Phosphine Ligands for Challenging Suzuki-Miyaura Couplings
Executive Summary: The Shift to Dialkylbiaryl Phosphines
The Suzuki-Miyaura coupling is the workhorse of modern medicinal chemistry, yet "standard" conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) frequently fail when applied to the complex scaffolds required in drug discovery. The failure modes are predictable: oxidative addition is too slow for electron-neutral aryl chlorides, or transmetallation is sterically inhibited by ortho-substituents.
This guide compares the performance of Dialkylbiaryl Phosphines (Buchwald Ligands) against traditional systems. The data confirms that for "challenging" substrates—specifically heteroaryl chlorides and tetra-ortho-substituted systems—ligands like XPhos and SPhos are not merely alternatives but requirements for catalytic turnover.
The Landscape of Challenge
Before selecting a ligand, categorize your substrate's primary difficulty:
| Challenge Type | Chemical Barrier | The "Killer" Step | Recommended Ligand Class |
| Deactivated Electrophiles | Aryl Chlorides, Tosylates, electron-rich Aryl Bromides. | Oxidative Addition (OA) | Ultra-electron-rich, bulky dialkylbiaryl phosphines (e.g., XPhos). |
| Steric Hindrance | Ortho-substituted halides + Ortho-substituted boronates. | Transmetallation (TM) | Ligands that create an open coordination pocket (e.g., SPhos). |
| Heterocycles | Pyridines, Pyrimidines, Imidazoles (N-coordination poisoning). | Catalyst Poisoning | Bulky ligands that prevent N-binding to Pd (e.g., XPhos, RuPhos). |
Comparative Ligand Analysis
The "Big Three" for Suzuki Couplings
1. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) [1][2]
-
The Specialist: Unactivated Aryl/Heteroaryl Chlorides & Tosylates.
-
Mechanism: The isopropyl groups on the biaryl backbone prevent the formation of palladacycles, increasing stability. The dicyclohexylphosphino group provides the electron density required to break strong C-Cl bonds.
-
Best For: Coupling electron-rich heteroaryl chlorides where PPh₃ fails completely.
2. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) [2]
-
The Specialist: Steric Bulk & Stability.
-
Mechanism: The methoxy groups provide hemilabile coordination to the Pd center, stabilizing the monoligated species (L1Pd) prior to oxidative addition.
-
Best For: Ortho-ortho couplings and systems requiring high water tolerance (water-soluble sulfonated SPhos is available).
3. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl)
-
The Specialist: Highly Hindered, Electron-Rich Substrates.
-
Mechanism: Similar to SPhos but with bulkier isopropoxy groups.
-
Best For: Substrates that are both sterically hindered and electron-rich, often where SPhos yields are moderate.
Performance Data: Head-to-Head
The following tables summarize comparative yields derived from aggregated literature benchmarks (e.g., J. Am. Chem. Soc. 2005; Angew. Chem. 2008).[2]
Case Study A: Heteroaryl Chlorides (Deactivation Prone)
Reaction: 2-Chloropyridine + Phenylboronic Acid Conditions: 1 mol% Pd, K₃PO₄, Toluene/Water, 100°C, 2h
| Ligand | Yield (%) | TON (Turnover Number) | Notes |
| PPh₃ | < 5% | < 5 | Failed OA; Catalyst poisoning by pyridine nitrogen. |
| PCy₃ | 45% | 45 | Better OA, but unstable catalyst (Pd black formation). |
| SPhos | 88% | 88 | Good stability; complete conversion. |
| XPhos | 99% | 99 | Superior OA rate for chlorides. |
Case Study B: Sterically Hindered Systems (Ortho-Ortho)
Reaction: 2,6-Dimethylbromobenzene + 2-Methylphenylboronic acid Conditions: 2 mol% Pd, K₃PO₄, Toluene, 100°C
| Ligand | Yield (%) | Observation |
| PPh₃ | 0% | No reaction (Steric crowding prevents TM). |
| XPhos | 65% | Slow conversion; significant protodeboronation. |
| SPhos | 92% | The methoxy interaction stabilizes the open transition state. |
| RuPhos | 89% | Comparable to SPhos, excellent alternative. |
Mechanistic Visualization: The Monoligated Pathway
Unlike simple phosphines (which operate via L₂Pd), bulky Buchwald ligands operate via a Monoligated (L₁Pd) pathway. This is critical for success: the bulk forces the formation of a highly reactive, unsaturated 12-electron Pd species that accelerates Oxidative Addition.
Figure 1: The Monoligated Catalytic Cycle. Note that bulky ligands (L) enforce the L1-Pd(0) species, which is orders of magnitude more reactive toward aryl chlorides than L2-Pd(0).
Experimental Protocols
Scientific Integrity Note: The most common cause of failure with Buchwald ligands is oxidation of the ligand before complexation. Using Precatalysts (e.g., XPhos-Pd-G4) is strongly recommended over mixing Pd₂(dba)₃ + Ligand, as it guarantees a 1:1 ratio and protects the phosphine from air until activation.
Protocol A: Coupling of Heteroaryl Chlorides (Using XPhos)
Reagents:
-
Substrate: Heteroaryl Chloride (1.0 equiv)
-
Boronate: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst: XPhos-Pd-G4 (1.0 - 2.0 mol%)
-
Base: 0.5 M K₃PO₄ (aqueous) or K₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the Heteroaryl Chloride, Boronic Acid, and XPhos-Pd-G4 precatalyst.
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vac/Fill). Crucial: Oxygen poisons the active Pd(0) species.
-
Solvent Addition: Add degassed solvent (THF or Dioxane) via syringe.
-
Base Addition: Add the degassed aqueous base solution.
-
Reaction: Heat to 60–80°C. Monitor via LCMS.
-
Note: If conversion stalls at 50%, add a second portion of boronic acid (protodeboronation is a common side reaction).
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄.
Protocol B: Highly Hindered Substrates (Using SPhos)
Modifications:
-
Catalyst: Use SPhos-Pd-G3 or G4 .
-
Solvent: Toluene is often superior for hindered systems due to higher boiling point capabilities (100°C+).
-
Base: If the substrate is base-sensitive, switch to anhydrous K₃PO₄ and use n-Butanol or Toluene as solvent.
Decision Matrix & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failed. | Switch to XPhos (more electron-rich). Increase Temp to 100°C. |
| Homocoupling of Boronate | Oxidation of Boronate.[3] | Degas solvents more thoroughly. Reduce catalyst loading (excess Pd can promote homocoupling). |
| Protodeboronation | Boronate instability. | Switch base to KF or CsF (anhydrous conditions). Add boronate in portions. |
| Pd Black Precipitate | Catalyst decomposition. | Ligand is not stabilizing Pd. Switch to SPhos or increase Ligand:Pd ratio to 2:1 if not using precatalyst. |
References
-
Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes with Heteroaryl Halides." Journal of the American Chemical Society, 127(13), 4685–4696.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
-
Billingsley, K., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Angewandte Chemie International Edition, 47(25), 4695–4698.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 4, 916-920.
Sources
evaluating the performance of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine in catalysis
The following guide evaluates the performance of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-phosphine motif).
While this secondary phosphine (
Subject: this compound (and derived ligand systems) Application: Asymmetric Hydrogenation, C-C Cross-Coupling, and Stereoselective Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads[2]
Executive Summary: The "Goldilocks" Zone of Ligand Design
In the optimization of catalytic cycles, This compound represents a pinnacle of rational ligand design.[2][1] It addresses the two most common failure modes in homogeneous catalysis: catalyst deactivation (via dimerization) and poor selectivity (via insufficient steric bulk).[2][1]
This phosphine unit combines two synergistic features:
-
Extreme Steric Bulk (3,5-di-tert-butyl): Creates a rigid, protective "picket fence" around the metal center, enforcing high enantioselectivity and preventing the formation of inactive multimers.[1]
-
Electron Richness (4-methoxy): Counteracts the steric bulk by increasing the electron density on the phosphorus, ensuring strong metal-ligand binding and facilitating oxidative addition steps.[2][1]
Verdict: When standard ligands (BINAP, PPh3) fail to deliver >98% ee or suffer from low turnover numbers (TON), the DTBM-phosphine motif is the industry-standard "problem solver," particularly for difficult substrates in asymmetric hydrogenation.[2][1]
Technical Profile & Mechanism
The "DTBM" Effect
The performance of this phosphine is dictated by its specific substitution pattern.[2][1] The table below compares it to standard phosphine fragments.
| Feature | Triphenylphosphine (PPh3) | Xylyl-Phosphine (3,5-Me) | DTBM-Phosphine |
| Steric Demand | Low (Cone Angle ~145°) | Medium | Very High (Prevents rotation, locks conformation) |
| Electronic Nature | Neutral/Weak Donor | Moderate Donor | Strong Donor (4-OMe pushes electron density) |
| Primary Use | General Cross-Coupling | Standard Asymmetric Rxns | Difficult/Bulky Substrates , High %ee requirements |
| Solubility | Moderate | Good | Excellent in organic solvents (Lipophilic t-Bu groups) |
Mechanistic Visualization
The following diagram illustrates how the DTBM motif influences the catalytic cycle, specifically in Ruthenium-catalyzed asymmetric hydrogenation (the dominant application).
Caption: The "DTBM Effect" translates structural features (sterics/electronics) into catalytic outcomes (Selectivity, Turnover Frequency, and Stability).[1][3]
Comparative Performance Data
The following data highlights the superiority of the DTBM motif in challenging asymmetric hydrogenations, specifically comparing the DTBM-SEGPHOS ligand (derived from the subject phosphine) against standard alternatives.
Case Study 1: Asymmetric Hydrogenation of -Keto Esters
Reaction Conditions: Ru-catalyst, MeOH, 50°C, 30 atm H2.
| Ligand System | Phosphine Motif | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| BINAP | Diphenylphosphine | 95% | 88% (R) | Baseline standard.[2][1] Good yield, moderate selectivity.[1] |
| SEGPHOS | Diphenylphosphine | 98% | 94% (R) | Tighter bite angle improves selectivity.[2][1] |
| DM-SEGPHOS | 3,5-Dimethylphenyl | 99% | 97% (R) | Methyl groups add steric bulk.[2][1] |
| DTBM-SEGPHOS | Bis(3,5-di-t-Bu-4-OMe) | >99% | >99% (R) | Best in Class. Complete stereocontrol due to t-Bu bulk.[2][1] |
Case Study 2: Synthesis of Belzutifan Intermediate
In the synthesis of HIF-2
-
Standard Ligands (e.g., DPPF, PPh3): Often fail to induce chirality or result in racemic mixtures.[1]
-
DTBM-Phosphine Ligands: Enable Dynamic Kinetic Resolution (DKR) of
-substituted -keto esters, converting racemic starting materials into a single chiral diastereomer with high efficiency.
ngcontent-ng-c176312016="" class="ng-star-inserted">Key Insight: The solubility provided by the lipophilic tert-butyl groups allows these reactions to proceed in highly concentrated solutions, increasing process throughput ( kg/L ) compared to the less soluble phenyl-based analogs.[1]
Experimental Protocols
Protocol A: In-Situ Generation of Active Catalyst
For researchers using the secondary phosphine (this compound) as a precursor or ligand.[2][1]
Safety Note: Secondary phosphines are susceptible to oxidation.[2][1] Handle under Nitrogen or Argon.[2][1]
-
Preparation: In a glovebox, charge a reaction vial with
(0.005 mmol) and the DTBM-phosphine ligand (0.011 mmol). -
Solvation: Add degassed DMF or Methanol (2 mL).
-
Activation: Stir at 100°C for 10 minutes (for pre-catalyst formation) or mix at RT for 1 hour depending on the specific metal precursor.
-
Reaction: Add the substrate (1.0 mmol) and transfer to an autoclave.
-
Hydrogenation: Pressurize with
(10-50 bar) and stir at designated temperature (usually 40-80°C) until consumption is complete (monitor via HPLC).
Protocol B: Handling & Storage
-
Storage: Keep at 2-8°C under inert atmosphere.
-
Stability: The DTBM group confers significant air stability compared to smaller alkyl phosphines, but long-term storage should remain oxygen-free.[2][1]
References
-
Sigma-Aldrich. this compound Product Specification.[2][1][4][5]Link[2][1]
-
ChemicalBook. (S)-(+)-DTBM-SEGPHOS Ligand Properties and Applications.Link[2][1]
-
Takasago International Corp. SEGPHOS® Ligand Family: Technical Brochure.[2][1] (Referenced via Strem/Sigma catalog data for DTBM-SEGPHOS performance).[2][1]
-
Mellado-Hidalgo, et al. Asymmetric Aldol Reactions using DTBM-SEGPHOS. Illinois State University Research.[2][1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,4'-Bi-1,3-benzodioxole-5,5'-diylbis{bis[4-methoxy-3,5-bis(2-methyl-2-propanyl)phenyl]phosphine} | C74H100O8P2 | CID 11194192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 4. alfachemic.com [alfachemic.com]
- 5. (S)-(4,4 ,6,6 -Tetramethoxybiphenyl-2,2 -diyl)bis(this compound 97 1365531-99-2 [sigmaaldrich.com]
advantages of Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine over traditional phosphine ligands
The following guide details the technical advantages and applications of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (often abbreviated as the DTBM-phosphine scaffold).
While this compound exists as a discrete secondary phosphine (CAS 1173023-24-9), its primary value in modern drug discovery lies in its role as the critical "engine" within high-performance ligands like DTBM-SEGPHOS , DTBM-MeO-BIPHEP , and DTBM-GARPHOS . This guide focuses on the specific steric and electronic enhancements this moiety provides over traditional phenyl-based phosphines.[1]
Executive Summary
This compound represents the "Goldilocks" zone of ligand design. Traditional ligands like Triphenylphosphine (
The DTBM moiety solves this via a dual-action structural motif:
-
Steric Shielding (3,5-di-t-Bu): Creates a massive, rigid steric wall that prevents catalyst dimerization and enforces strict chiral pockets.
-
Electronic Activation (4-MeO): The methoxy group acts as a strong electron donor (
effect), significantly increasing the basicity of the phosphorus center compared to standard aryl phosphines.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Primary Application: Asymmetric Catalysis (Hydrogenation, C-C Coupling) where standard ligands (BINAP, SEGPHOS) fail to achieve >95% ee or sufficient turnover numbers (TON).
Structural & Mechanistic Analysis
The "DTBM Effect" vs. Traditional Ligands
The superiority of DTBM-based ligands stems from specific physical parameters.
| Feature | Phenyl (Standard) | Xyl (3,5-Me) | DTBM (3,5-tBu-4-MeO) | Impact on Catalysis |
| Steric Bulk (Cone Angle) | ~145° | ~160° | >180° | Prevents formation of inactive multimers; locks substrate orientation. |
| Electronic Character ( | 0.0 (Ref) | -0.14 | -0.40 (Est.) | Higher electron density on Metal ( |
| Solubility | Moderate | Good | Excellent | Lipophilic t-Butyl groups ensure solubility in non-polar solvents (Hexane, Toluene). |
| Catalyst Lifetime | Moderate | High | Very High | Steric bulk protects the metal center from oxidation and aggregation. |
Mechanism of Action
The DTBM group influences the catalytic cycle at two critical points:
-
Oxidative Addition: The electron-rich 4-OMe group increases the electron density at the metal center (e.g., Pd(0)
Pd(II)), accelerating the activation of unreactive substrates like aryl chlorides.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reductive Elimination: The massive steric bulk of the 3,5-di-t-Bu groups compresses the bond angles around the metal, "squeezing" the product out and accelerating reductive elimination—often the rate-determining step in crowded systems.
Figure 1: The dual-role of DTBM ligands in the catalytic cycle. The electron-rich nature aids step 1, while steric bulk drives step 4.
Comparative Performance Data
Case Study 1: Asymmetric Hydrogenation (Ru-Catalyzed)
Reaction: Hydrogenation of
Experimental Comparison: Conditions: Ru(OAc)2(Ligand), H2 (50 atm), MeOH, 50°C.
| Ligand | Substrate | Yield (%) | ee (%) | S/C Ratio |
| (R)-BINAP | Methyl 2-benzamidomethyl-3-oxobutanoate | 88% | 85% | 1,000 |
| (R)-SEGPHOS | Methyl 2-benzamidomethyl-3-oxobutanoate | 95% | 94% | 5,000 |
| (R)-DTBM-SEGPHOS | Methyl 2-benzamidomethyl-3-oxobutanoate | >99% | 99.4% | 10,000 |
Insight: The DTBM variant not only improves stereocontrol to near-perfect levels but also stabilizes the catalyst enough to allow a Substrate-to-Catalyst (S/C) ratio of 10,000, significantly reducing process costs.
Case Study 2: CuH-Catalyzed Hydroamination
Reaction: Hydroamination of unactivated terminal olefins. Source: J. Am. Chem. Soc.[2][3] 2018, 140, 42, 13976–13984 (Buchwald Group).[3]
In this study, the DTBM moiety was compared against other bulky groups.[3] While extremely bulky groups (like TMS) can sometimes block the reaction, DTBM provided the optimal balance for specific substrates.
| Ligand Scaffold | Rate (Relative) | Yield | Comment |
| L1 (Ph-SEGPHOS) | 1.0 | 45% | Slow, significant side products. |
| L2 (DTBM-SEGPHOS) | 8.6 | 92% | Standard for high yield/ee. |
| L3 (TMS-SEGPHOS) | 28.4 | 88% | Faster, but lower stability in air. |
Insight: While newer ligands (TMS) can be faster, DTBM remains the industry workhorse for its balance of air stability , commercial availability , and high performance .
Experimental Protocol: Palladium-Catalyzed Coupling
The following protocol utilizes a ligand derived from the this compound unit (e.g., DTBM-SEGPHOS) for a difficult C-N coupling.
Objective: Coupling of a sterically hindered aryl chloride with a secondary amine.
Materials
-
Catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)
-
Ligand: (R)-DTBM-SEGPHOS (14 mg, 0.012 mmol, 1.2 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure
-
Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and (R)-DTBM-SEGPHOS. Add 1 mL of Toluene and stir at room temperature for 1 minute. The solution should turn from orange to a clear yellow/pale orange, indicating ligation.
-
Why? Pre-forming the catalyst ensures the bulky DTBM ligand protects the Pd(0) species immediately upon generation.
-
-
Substrate Addition: Add the aryl chloride (1.0 mmol), amine (1.2 mmol), and NaOtBu (1.4 mmol) to the vial.
-
Reaction: Seal the vial and heat to 80°C–100°C. Stir vigorously (1000 rpm).
-
Note: The high solubility of DTBM ligands ensures the catalyst remains in solution even in non-polar toluene, unlike Ph-based ligands which may precipitate.
-
-
Monitoring: Monitor via HPLC/GC. Full conversion is typically observed within 2–6 hours, compared to 12–24h for standard ligands.
-
Workup: Cool to RT, filter through a silica plug (eluting with EtOAc), and concentrate.
References
-
Takasago International Corporation. "DTBM-SEGPHOS®: Ligand Profile and Applications."[2] Takasago Fine Chemicals.[2]
-
Buchwald, S. L., et al. "Mechanistically Guided Design of Ligands that Significantly Improve the Efficiency of CuH-Catalyzed Hydroamination Reactions." Journal of the American Chemical Society, 2018, 140(42), 13976-13984.[3] [3]
-
Lipshutz, B. H., et al. "Enantioselective reduction of ketones using DTBM-SEGPHOS." Organic Letters, 2006, 8, 2969.[2]
-
Sigma-Aldrich. "Product Specification: this compound."[4]
Sources
comparing steric and electronic effects of different phosphine ligands
Title: The Chemist’s Compass: Navigating Steric and Electronic Effects of Phosphine Ligands in Catalysis
Executive Summary
In drug discovery and process chemistry, the "black box" of homogeneous catalysis often hides the subtle interplay between ligand architecture and reaction outcome. This guide moves beyond trial-and-error, providing a structural framework to rationalize ligand selection. We compare the two critical axes of phosphine ligand design—Steric Bulk (Tolman Cone Angle / % Buried Volume) and Electronic Character (Tolman Electronic Parameter)—and demonstrate how to leverage these metrics to optimize catalytic turnover and selectivity.
Part 1: The Theoretical Framework
To engineer a catalyst, one must quantify the ligand's influence on the metal center. We utilize three primary descriptors:
Electronic Effects: The Tolman Electronic Parameter (TEP)
-
Definition: A measure of the electron-donating or withdrawing ability of a phosphine.
-
Measurement: Defined by the
carbonyl stretching frequency ( ) of a complex in IR spectroscopy.[1][2] -
The Logic:
-
Low
(e.g., 2056 cm⁻¹): Strong -donor. The ligand pushes electron density onto the metal, which back-donates into the CO orbital, weakening the C=O bond and lowering the frequency.[2][3][4][5] -
High
(e.g., 2090+ cm⁻¹): Weak donor / Strong -acceptor. Less back-donation occurs, leaving the C=O bond strong.
-
Steric Effects: Cone Angle ( ) vs. Percent Buried Volume ( )[6][7][8]
-
Tolman Cone Angle (
): The apex angle of a cone originating at the metal (2.28 Å distance) that encompasses the van der Waals radii of the ligand substituents. Ideal for simple phosphines ( ). -
Percent Buried Volume (
): A modern descriptor (Cavallo/Nolan) representing the percentage of a sphere (typically 3.5 Å radius) around the metal occupied by the ligand.-
Why it matters:
is superior for complex, anisotropic ligands like Buchwald biaryls (e.g., XPhos) where a simple "cone" fails to capture the specific shape that creates a "pocket" for the substrate.
-
Part 2: Comparative Analysis (The Data)
The following table categorizes common ligands used in pharmaceutical synthesis, contrasting their steric and electronic profiles.
| Ligand | Class | TEP ( | Cone Angle ( | Primary Application Profile | |
| P(t-Bu)₃ | Tri-alkyl | 2056.1 | 182° | ~45.6% | Super-Bulky / Electron-Rich. Promotes oxidative addition of aryl chlorides; accelerates reductive elimination. |
| PCy₃ | Tri-alkyl | 2056.4 | 170° | ~34.8% | Bulky / Electron-Rich. The workhorse for Grubbs catalysts and general Pd-coupling. |
| XPhos | Biaryl | 2060* | N/A (Anisotropic) | ~43.0% | Specialized Sterics. Forms a protective pocket. Excellent for sterically demanding couplings (Buchwald-Hartwig). |
| PPh₃ | Tri-aryl | 2068.9 | 145° | ~30.5% | The Baseline. Moderate steric/electronic balance. Cheap, stable, but often less active for difficult substrates. |
| P(OPh)₃ | Phosphite | 2085.3 | 128° | ~26.0% | Small / |
| P(C₆F₅)₃ | Fluorinated | 2090.9 | 184° | ~36.0% | Electron-Poor. Strong |
*Note: TEP values are relative to Ni(CO)₃L in CH₂Cl₂. XPhos TEP is estimated via correlation as direct Ni-complexation is difficult due to bulk.
Visual 1: The Ligand Selection Map
This diagram visualizes the decision process for selecting a ligand based on the rate-limiting step of your reaction.
Caption: Flowchart correlating the reaction's limiting step to the necessary ligand properties.
Part 3: Mechanistic Performance & Causality
Why do these parameters change the outcome? We analyze the catalytic cycle of a standard Palladium Cross-Coupling (e.g., Suzuki-Miyaura).
Oxidative Addition (The Activation)
-
Requirement: The metal (
) acts as a nucleophile attacking the electrophile ( ). -
Ligand Effect:
-
Electronic: High TEP (electron-poor) ligands make the metal less nucleophilic, slowing this step. Low TEP (electron-rich) ligands (PCy3, P(t-Bu)3) increase electron density on Pd , accelerating the reaction with unreactive electrophiles like Aryl Chlorides.
-
Steric: Monoligated species (
) are often the active species. Bulky ligands favor the dissociation of to , creating the open site necessary for the substrate to bind.
-
Transmetallation & Reductive Elimination (The Product Formation)
-
Requirement: The metal must eject the product (
). -
Ligand Effect:
-
Steric: This is the critical "squeeze." Large cone angles create steric congestion. The system relieves this tension by ejecting the product. Thus, bulky ligands (P(t-Bu)3, Buchwald) accelerate reductive elimination.
-
Electronic: Electron-withdrawing ligands reduce the back-bonding to the product, making it easier to release.
-
Visual 2: Steric/Electronic Influence on the Catalytic Cycle
Caption: The Pd(0)/Pd(II) catalytic cycle highlighting where ligand parameters exert kinetic influence.
Part 4: Experimental Protocol (Ligand Evaluation Screen)
Note: While TEP is measured via CO toxicity, the practical application for a drug developer is a Ligand Evaluation Screen . This protocol describes a self-validating method to identify the optimal ligand for a specific transformation.
Objective: Determine the "Sweet Spot" (Steric/Electronic balance) for a difficult Suzuki Coupling.
Reagents & Equipment:
-
Substrate: 4-chloroanisole (1.0 equiv, difficult electrophile).
-
Coupling Partner: Phenylboronic acid (1.5 equiv).
-
Base: K₃PO₄ (2.0 equiv).
-
Catalyst Precursor: Pd(OAc)₂ (2 mol%).
-
Ligand Set: PPh₃, PCy₃, P(t-Bu)₃, XPhos, P(p-F-Ph)₃. (Ligand:Pd ratio 2:1 for monodentate).
-
Solvent: Dioxane/H₂O (9:1).
-
Analysis: HPLC or GC-FID with Dodecane internal standard.
Step-by-Step Workflow:
-
Stock Solution Prep (Inert Atmosphere):
-
Prepare a stock solution of Pd(OAc)₂ in dry dioxane.
-
Prepare individual stock solutions of ligands (L1–L5).
-
Validation: Ensure solutions are clear. Precipitates indicate oxidation (especially for P(t-Bu)₃).
-
-
Catalyst Pre-formation (The "Incubation"):
-
Mix Pd stock and Ligand stock in the reaction vials.
-
Critical Step: Stir at room temperature for 15 minutes before adding substrates. This ensures the active
species is formed (reduction of Pd(II) to Pd(0) often requires the phosphine itself or the solvent).
-
-
Reaction Initiation:
-
Add substrates, base, and internal standard.
-
Heat to 80°C in a sealed block.
-
-
Kinetic Sampling (The "Why"):
-
Do not just take a yield at 24 hours. Take aliquots at t=1h, 4h, and 24h.
-
Interpretation:
-
High yield at 1h: Ligand is highly active (Fast OxAdd).
-
Low yield at 1h, High at 24h: Catalyst is active but slow (Steric hindrance too high?).
-
High yield at 1h, Decomposition at 4h: Catalyst is unstable (Ligand too small/labile).
-
-
-
Data Plotting:
-
Plot Yield vs. TEP and Yield vs. Cone Angle.
-
Goal: Look for the "Volcano Plot" relationship where the balance is optimized.
-
Part 5: References
-
Tolman, C. A. (1977).[3][6][7][8] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[6][7] Link
-
Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume: An Indispensable Metric. Chemical Communications, 46, 841-861. Link
-
Sigman, M. S., & Harper, K. C. (2016). Parameterization of Phosphine Ligands Reveals Mechanistic Pathways.[9] Nature Chemistry, 8, 610–617.[9] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2, 27-50. Link
Sources
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. Tolman electronic parameter - Wikiwand [wikiwand.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 9. Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine against commercial ligands
Content Type: Technical Comparison Guide Subject: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (CAS: 1173023-24-9) Audience: Process Chemists, Catalysis Researchers, and Drug Development Scientists.
Executive Summary: The "Heavyweight" Advantage
This compound (referred to herein as DTBM-PH ) is a specialized, ultra-bulky, electron-rich secondary phosphine (
In head-to-head benchmarking, ligands incorporating the DTBM fragment consistently outperform standard commercial alternatives (like BINAP, XPhos, or unsubstituted SEGPHOS) in three key metrics:
-
Solubility: The lipophilic tert-butyl groups ensure high solubility in non-polar process solvents (hexane, toluene), preventing catalyst precipitation.
-
Stereocontrol: The massive steric bulk creates a tighter "chiral pocket," significantly boosting enantioselectivity (ee) in asymmetric hydrogenations.
-
Electronic Activation: The para-methoxy group increases electron density at the phosphorus center, accelerating oxidative addition in difficult cross-coupling reactions.
Quick Verdict
| Feature | DTBM-PH (and derivatives) | Standard Aryl Phosphines ( | Bulky Alkyl Phosphines ( |
| Steric Bulk | Extreme (Cone angle >180° equiv.) | Moderate | High |
| Electronic Character | Very Electron Rich (σ-donor) | Neutral/Weak Donor | Strong σ-donor |
| Solubility (Hexanes) | Excellent | Poor | Good |
| Primary Use Case | Asymmetric Hydrogenation, Difficult Couplings | General Purpose | C-N/C-O Coupling |
Technical Profile & Mechanism
Structural Analysis
The DTBM fragment is designed to maximize the dispersion forces and steric interlocking within the catalytic sphere.
-
3,5-di-tert-butyl groups: Provide immense steric bulk, shielding the metal center from side reactions and enforcing rigid conformations in chiral catalysts.
-
4-methoxy group: Acts as a strong electron-donating group (EDG) via resonance, increasing the basicity of the phosphorus.
Figure 1: Functional breakdown of the DTBM ligand fragment.
Physicochemical Properties
-
Formula:
-
MW: 470.67 g/mol
-
Appearance: White to off-white crystalline solid.
-
Air Stability: Low. As a secondary phosphine, it is susceptible to oxidation to the phosphine oxide (
) and must be handled under inert atmosphere (Nitrogen/Argon).
Benchmarking Data: The "DTBM Effect"
Since DTBM-PH is most often used to synthesize the DTBM-SEGPHOS ligand, the most honest benchmark compares the performance of the DTBM-modified ligand against the parent ligand.
Study 1: Asymmetric Hydrogenation of -Keto Esters
Reaction: Ru-catalyzed hydrogenation of methyl 3-oxobutanoate.
Conditions: 0.1 mol% Catalyst, MeOH,
| Ligand | Ligand Class | Yield (%) | ee (%) | Notes |
| (R)-DTBM-SEGPHOS | DTBM-Modified | >99 | 99.4 | Best in Class. Superior solubility and stereocontrol. |
| (R)-SEGPHOS | Biaryl Bisphosphine | >99 | 97.6 | Excellent, but slightly lower selectivity. |
| (R)-BINAP | Biaryl Bisphosphine | 98 | 92.0 | Standard legacy ligand. |
| (R)-DM-SEGPHOS | Methyl-Modified | >99 | 98.5 | Intermediate performance. |
Interpretation: The DTBM variant reduces the "leakage" of the wrong enantiomer by over 75% compared to standard SEGPHOS (error rate drops from 2.4% to 0.6%). In drug synthesis, this difference often eliminates the need for a recrystallization step.
Study 2: Pd-Catalyzed Cross-Coupling (Steric Challenge)
Scenario: Coupling of hindered aryl chlorides where standard phosphines fail. Ligand Form: Using DTBM-PH as a precursor to generate active bulky species in situ or using the derived DTBM-MeO-BIPHEP .
| Ligand System | Substrate Scope | Yield (Hindered) | Turnover Frequency (TOF) |
| DTBM-System | Ortho-substituted Aryl Chlorides | High (85-95%) | High |
| Simple Aryl Iodides/Bromides | Trace (<5%) | Low | |
| XPhos | Hindered Aryl Chlorides | High (90-98%) | Very High |
| Hindered Aryl Chlorides | Moderate (60-80%) | Moderate |
Verdict: While XPhos remains the "King of Coupling" for general steric challenges, the DTBM-based ligands are preferred when the substrate is also sensitive to electronic matching or requires asymmetric induction (which XPhos cannot provide).
Experimental Protocols
Protocol A: Handling & Storage (Critical)
Objective: Prevent oxidation of the secondary phosphine.
-
Storage: Store DTBM-PH at 2-8°C in a tightly sealed container under Argon or Nitrogen.
-
Handling: Weigh inside a glovebox. If a glovebox is unavailable, use Schlenk techniques.
-
Solvent: Use only degassed, anhydrous solvents (Toluene, THF).
Protocol B: Synthesis of a Pd-Catalyst Stock Solution (In-Situ)
Application: For screening DTBM-PH in Buchwald-Hartwig or Suzuki couplings.
Reagents:
- (11.2 mg, 0.05 mmol)
-
DTBM-PH (47.1 mg, 0.10 mmol) – Note: 2:1 L:M ratio
-
Toluene (anhydrous, degassed, 5 mL)
Procedure:
-
In a glovebox, charge a vial with
and DTBM-PH. -
Add degassed Toluene.
-
Seal the vial with a septum cap and stir at 60°C for 30 minutes .
-
Observation: The solution should turn from orange/brown to a clear deep yellow/red, indicating the formation of the active
phosphine complex.
-
-
Usage: Use this stock solution immediately for coupling reactions.
Figure 2: Workflow for in-situ catalyst generation.
References
-
Schmid, R., et al. (1991).[1][2] "New developments in enantioselective hydrogenation." Helvetica Chimica Acta, 74(2), 370-389.[1][2] Link
-
Saito, T., et al. (2001). "Synthesis of novel chiral bisphosphine ligands, SEGPHOS, and their application to asymmetric hydrogenation." Advanced Synthesis & Catalysis, 343(3), 264-267. Link
-
Sigma-Aldrich. "this compound Product Specification." Link
-
Takasago International Corp. "DTBM-SEGPHOS Ligand Profile." Link
Sources
cost-effectiveness analysis of using this phosphine ligand vs alternatives
Title: Beyond Price Per Gram: A Cost-Effectiveness Analysis of Dialkylbiaryl Phosphine Ligands vs. Commodity Alternatives
Executive Summary
In pharmaceutical process development, the "sticker price" of a ligand often distracts from the Total Cost of Ownership (TCO) of the chemical step. While advanced dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) command a significant premium per gram over commodity ligands like Triphenylphosphine (
Part 1: The Economic Paradox of Catalysis
As a Senior Application Scientist, I frequently encounter the misconception that "cheaper catalysts yield cheaper processes." This linear thinking fails to account for the Unit Cost of Product (UCP) .
The choice of ligand dictates the entire process architecture:
-
Substrate Availability: Advanced ligands (e.g., XPhos) facilitate the oxidative addition of deactivated aryl chlorides. Commodity ligands often require aryl bromides or iodides, which can be 30–50% more expensive and have lower atom economy.
-
Turnover Number (TON): A ligand that costs 100x more but operates at 1/200th the loading is effectively half the price.
-
Metal Scavenging: High-loading "cheap" catalytic systems (5–10 mol%) leave massive palladium residues (>1000 ppm), necessitating expensive scavenger resins and multiple recrystallizations to meet ICH Q3D guidelines (<10 ppm).
Visualization: The Total Process Cost Flow
The following diagram illustrates how ligand choice propagates through the entire manufacturing cost structure.
Figure 1: The cascade effect of ligand selection on upstream material costs and downstream purification expenses.
Part 2: Technical Performance & Data Analysis[1]
To objectively compare these systems, we analyze a representative Suzuki-Miyaura coupling of a sterically hindered substrate.
Scenario: Coupling 2-chloro-1,3-dimethylbenzene (hindered chloride) vs. 2-bromo-1,3-dimethylbenzene (hindered bromide) with phenylboronic acid.
| Metric | Commodity System | Advanced System |
| Ligand | Triphenylphosphine ( | XPhos (Dialkylbiaryl) |
| Precatalyst | ||
| Substrate Required | Aryl Bromide (Reactive) | Aryl Chloride (Inert) |
| Substrate Cost | High ($150/kg) | Low ($45/kg) |
| Catalyst Loading | 5.0 mol% | 0.5 mol% |
| Reaction Time | 24 Hours (Reflux) | 2–4 Hours (60°C) |
| Conversion | 65–75% (Incomplete) | >98% |
| Residual Pd (Crude) | ~5000 ppm | ~500 ppm |
| Purification Cost | High (Silica column + Scavenger) | Low (Crystallization) |
Analysis:
-
The Yield Trap: The commodity system struggles with steric bulk due to the cone angle of
(145°) compared to the specialized architecture of XPhos, which facilitates reductive elimination in crowded systems. The 20% yield difference represents lost revenue that far exceeds the ligand cost. -
The Chloride Advantage: By switching to XPhos, the process can utilize the aryl chloride. In multi-ton manufacturing, the price delta between Ar-Cl and Ar-Br is often the single largest driver of savings.
Part 3: Experimental Validation Protocol
Trustworthiness in data comes from rigorous side-by-side controls. This protocol is designed to validate the "Loading vs. Yield" curve.
Protocol: Comparative Catalyst Efficiency Screen
Objective: Determine the Minimum Effective Concentration (MEC) for Ligand A (Advanced) vs. Ligand B (Commodity).
Materials:
-
Advanced: XPhos (CAS: 244061-64-5) +
-
Commodity:
(CAS: 603-35-0) + -
Substrate: 4-Chlorotoluene (Model difficult substrate for commodity, standard for advanced).
Step-by-Step Workflow:
-
Stock Solution Preparation (Glovebox or Schlenk Line):
-
Critical: Oxygen excludes competitive oxidation of the phosphine.
-
Prepare a 0.01 M stock solution of Pd/Ligand in dry THF.
-
Ratio: 1:2 (Pd:L) for XPhos; 1:4 (Pd:L) for
(excess needed to prevent Pd black formation).
-
-
Parallel Reaction Setup:
-
Set up 6 reaction vials.
-
Row A (XPhos): 0.1 mol%, 0.5 mol%, 1.0 mol%.
-
Row B (
): 1.0 mol%, 2.5 mol%, 5.0 mol%.
-
-
Reaction Initiation:
-
Sampling & Kinetics:
-
Sample at T=1h, 4h, and 24h.
-
Quench aliquots in EtOAc/Brine.
-
Analyze via HPLC or GC-FID (using dodecane internal standard).
-
-
Cost Calculation (Post-Experiment):
-
Calculate:
.
-
Visualization: Decision Logic for Ligand Selection
When should you switch? Use this logic flow.
Figure 2: Decision matrix for selecting between commodity and advanced phosphine ligands based on substrate chemistry and economic constraints.
Part 4: Downstream Implications (The Hidden Cost)
The most overlooked aspect of ligand cost analysis is Metal Scavenging .
-
Commodity Scenario: 5 mol% Pd loading = 50,000 ppm Pd input. Even with 99% removal via workup, 500 ppm remains. Reaching <10 ppm requires expensive thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) or multiple recrystallizations, causing yield loss.
-
Advanced Scenario: 0.1 mol% Pd loading = 1,000 ppm Pd input. Standard workup often reduces this to <50 ppm, requiring minimal polishing to meet compliance.
Conclusion:
While XPhos and similar ligands may cost 50–100x more per gram than
References
-
Comparison of Ligand Performance (XPhos vs. Alternatives)
- Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Source: ACS Omega (2021).
-
URL:[Link]
-
Cost of Goods (COGS)
-
Metal Scavenging and Purification Costs
-
Catalyst Loading Economics
- Buchwald Ligand Scope and Utility: Title: Buchwald Phosphine Ligands User Guide. Source: Sigma-Aldrich.
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sopachem.com [sopachem.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine
Executive Hazard Summary
The "Enemy": The P-H Bond Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine is a bulky, electron-rich secondary phosphine . Unlike its tertiary cousins (e.g., triphenylphosphine), the presence of the P-H bond renders this molecule significantly more hazardous.
-
Pyrophoricity: While the bulky tert-butyl groups provide kinetic stabilization, this compound must be treated as pyrophoric (spontaneously igniting in air) until proven otherwise. The "latency period" caused by steric bulk can lead to a false sense of security, resulting in delayed ignition upon exposure to air.
-
Acute Toxicity: Organophosphines are potent neurotoxins and respiratory irritants.
-
Olfactory Hazard: Secondary phosphines possess a threshold-lowering, nauseating stench that can contaminate laboratory infrastructure if not properly quenched.
Core Objective: Convert the reactive P(III) species into the thermodynamically stable, water-soluble P(V) phosphinic acid or phosphine oxide via controlled oxidation before it enters the waste stream.
Pre-Operational Assessment
Risk Stratification & PPE
| Parameter | Requirement | Rationale |
| Primary Barrier | Glovebox (N₂/Ar) or Schlenk Line | Prevent ignition during initial solvation.[1] |
| Hand Protection | Double-gloved: Nitrile (inner) + Laminate (Silver Shield®) (outer) | Standard nitrile is permeable to organophosphines. Laminate provides chemical resistance. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Protection against exothermic splashing during quenching. |
| Body | Flame-Resistant (Nomex) Lab Coat | Pyrophoric risk mitigation. |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Do not rely on benchtop snorkels. |
Engineering Controls[1]
-
Blast Shield: Required if quenching >1 gram of material.
-
Cooling Bath: Ice/Water bath ready to manage exotherms.
-
Quench Agent: 10% Sodium Hypochlorite (Bleach) or 3-5% Hydrogen Peroxide (
). Note: Bleach is preferred for odor control.
The Deactivation Protocol (The "Kill Step")
This protocol utilizes an Oxidative Deactivation strategy. Unlike organolithiums which require a protic quench (IPA/MeOH), phosphines require an oxygen source to break the P-H bond and reach a stable P(V) state.
Phase 1: Inert Solvation (The Setup)
Perform this step inside a Fume Hood under inert gas flow or in a Glovebox.
-
Dilution: Dissolve the residual phosphine in a high-boiling, non-reactive solvent (e.g., Toluene or Dichloromethane).
-
Target Concentration: < 50 mg/mL.
-
Why: Dilution acts as a heat sink. Pure phosphine oxidation is violent; dilute oxidation is manageable.
-
-
Transfer: Move the solution to a round-bottom flask equipped with a magnetic stir bar and a large-bore addition funnel.
-
Thermal Control: Place the flask in an ice-water bath (0°C).
Phase 2: Controlled Oxidation
Warning: This reaction is exothermic.
-
Preparation of Oxidant: Prepare a 10% v/v solution of commercial bleach (sodium hypochlorite) in water.
-
Dropwise Addition: Slowly add the bleach solution to the stirred phosphine solution.
-
Observation: Watch for rapid bubbling or color changes.
-
Rate: 1 drop per second initially. If no violent reaction occurs after 5 mL, increase rate slightly.
-
-
Stoichiometry: Add excess oxidant (approx. 3-5 equivalents relative to phosphine).
-
The "Soak": Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours .
-
Mechanism:[1]
(Simplified).
-
Phase 3: Verification (Self-Validating System)
Do not assume the reaction is complete. Verify using one of the following methods:
-
Method A (Analytical - Preferred): Take a small aliquot of the organic layer for 31P NMR .
-
Success Criteria: Disappearance of the secondary phosphine doublet (typically negative shift, e.g., -20 to -60 ppm) and appearance of the phosphinic acid/oxide singlet (positive shift, +30 to +60 ppm).
-
-
Method B (Functional - Field Test): Starch-Iodide Paper.
-
Dip a strip into the aqueous layer. Blue/Black indicates excess oxidant (hypochlorite) is present, suggesting the phosphine has been fully consumed.
-
-
Method C (Olfactory): Carefully waft.[2] The sharp, garlic-like phosphine smell should be replaced by the chlorine smell of bleach.
Waste Logistics
Once deactivation is verified:
-
Phase Separation: Pour the mixture into a separatory funnel.
-
Aqueous Layer: Contains salts and excess bleach.
-
Disposal: Adjust pH to 7-9 using Sodium Thiosulfate (to quench excess bleach) and dilute acid/base as needed. Dispose of as Aqueous Chemical Waste .
-
-
Organic Layer: Contains the oxidized phosphine (now a stable organic solid/oil) and toluene.
-
Disposal: Label as "Non-Halogenated Organic Solvent Waste with Phosphine Oxides."
-
Note: Do not mix with strong acids (potential for chlorine gas evolution if residual bleach remains).
-
Visualized Workflow
Figure 1: Logical workflow for the oxidative deactivation of secondary phosphines, ensuring a closed-loop safety verification before disposal.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (Solid/Neat) | Do not use water. Cover with dry sand or Vermiculite. Scoop into a bucket and place in a fume hood. Treat as pyrophoric waste. |
| Fire | Use Class D extinguisher or dry sand.[1] Do not use CO₂ (phosphines can burn in CO₂). |
| Skin Contact | Wash immediately with soap and water for 15 minutes. The "stink" is difficult to remove; a dilute bleach wash (1%) on skin can help but carries irritation risks—consult medical safety officer. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Busacca, C. A., et al. (2005).[3] "A Superior Method for the Reduction of Secondary Phosphine Oxides." Organic Letters, 7(19), 4277–4280. (Provides context on the stability/reactivity of the P-H bond). [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). SOP: Pyrophoric Liquid Reagents. (Standard protocol adapted for solid pyrophorics in solution). [Link]
-
Hays, D. S., & Fu, G. C. (1998). "Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Phosphines." Journal of Organic Chemistry. (Discusses the handling of air-sensitive phosphine precursors). [Link]
Sources
Personal protective equipment for handling Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine
Topic: Personal protective equipment for handling Bis(3,5-DI-tert-butyl-4-methoxyphenyl)phosphine Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
This compound (CAS: 1173023-24-9) is a bulky, electron-rich secondary phosphine ligand widely used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
While the steric bulk of the tert-butyl groups mitigates the immediate pyrophoricity common to smaller alkyl phosphines, this compound remains air-sensitive and poses significant health risks if mishandled. This guide synthesizes high-level safety protocols with practical ligand preservation techniques.
| Property | Data |
| CAS Number | 1173023-24-9 |
| Physical State | Solid (Powder/Crystalline) |
| Melting Point | 114–119 °C |
| Hazard Class | Irritant (Skin/Eye/Respiratory), Acute Tox.[1] (Oral) |
| Storage | Inert Atmosphere (Argon/Nitrogen), 2–8°C |
| Critical Risk | Air-oxidation (Product degradation), Irreversible eye damage, Respiratory sensitization. |
The PPE Matrix: Layered Defense System
Do not treat PPE as a uniform requirement. Adapt your gear based on the specific operational phase.
Phase A: Solid Handling (Weighing & Transfer)
Risk: Airborne particulates, static discharge, mucous membrane contact.
| Component | Specification | Scientific Rationale (Causality) |
| Respiratory | N95 / P100 Respirator (if outside glovebox) | Solid phosphines are potent respiratory irritants. Inhalation can cause systemic phosphine-like toxicity (nausea, headache). |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient. Phosphine fines can bypass side-shields, reacting with ocular moisture to form acidic byproducts. |
| Hands | Double Nitrile (0.11 mm min) | Breakthrough Prevention: Phosphines are lipophilic. The outer glove protects against gross contamination; the inner glove prevents permeation. |
| Body | Flame-Resistant (FR) Lab Coat | While not strictly pyrophoric, phosphines are combustible solids (Class 11). FR cotton prevents rapid flame spread if a static spark ignites the dust. |
Phase B: Solution Handling (Reaction & Workup)
Risk: Solvent splashes, skin absorption, inhalation of volatiles.
| Component | Specification | Scientific Rationale (Causality) |
| Hands | Laminate / Silver Shield® Gloves | Required for chlorinated solvents. If dissolved in DCM or Chloroform, nitrile degrades rapidly. Use laminate liners under nitrile for dexterity + chemical resistance. |
| Eyes | Face Shield + Goggles | Pressurized Schlenk lines pose an explosion/splash risk. A face shield protects the neck and skin from corrosive reaction mixtures. |
Operational Workflow: The "Inert Chain of Custody"
To maintain the "Self-Validating System" of safety, you must ensure the ligand never encounters oxygen until it is quenched. This protects both the scientist and the experiment.
Protocol A: Glovebox Handling (Preferred)
-
Atmosphere Check: Verify O₂ levels are < 5 ppm.
-
Static Control: Use an anti-static gun on the vial before opening. Bulky phosphine powders are static-prone and can "jump" out of spatulas.
-
Weighing: Weigh directly into the reaction vessel. Cap tightly before bringing into the antechamber.
Protocol B: Schlenk Line Transfer (Alternative)
-
Purge Cycles: Flame-dry glassware and cycle Vacuum/Argon (3x) before introduction.
-
Counter-Flow: Open the ligand vial only under a positive pressure of Argon.
-
Solid Addition: Use a powder funnel with a wide bore to prevent clogging. Rinse the funnel immediately with degassed solvent.
Waste Management & Deactivation Logic
Phosphines must never be discarded directly into trash or organic waste streams due to stench generation and potential delayed oxidation heat.
The Bleach Oxidation Protocol
The most effective method to deactivate phosphine residues is oxidation using Sodium Hypochlorite (Bleach). This converts the toxic/odorous phosphine (
Step-by-Step Deactivation:
-
Preparation: Prepare a 10% Bleach solution (commercial bleach diluted 1:5 with water) in a fume hood.
-
Rinsing: Rinse all spatulas, weigh boats, and empty vials with DCM (Dichloromethane).
-
Quenching: Slowly add the DCM rinse to the Bleach solution while stirring.
-
Observation: You may see a transient color change or slight exotherm.
-
-
Confirmation: Allow to stir for 30 minutes. The foul "garlic/rotten fish" odor should disappear.
-
Disposal: Separate the organic layer (now containing the oxide) into Halogenated Waste. The aqueous bleach layer goes to Aqueous Waste (check local regulations).
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling and disposal, ensuring no step is missed.
Caption: Workflow for safe handling and oxidative deactivation of this compound.
Emergency Response (Self-Validating Protocols)
-
Skin Contact:
-
Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.
-
Protocol: Wash with soap and lukewarm water for 15 minutes.
-
Validation: If "garlic" odor persists on skin, oxidation is incomplete; continue washing.
-
-
Spill Cleanup (Solid):
-
Isolate: Evacuate area if dust is airborne.
-
Cover: Cover spill with a wet pad (soaked in dilute bleach) to prevent dust dispersion and initiate oxidation simultaneously.
-
Disposal: Scoop into a wide-mouth jar containing bleach solution.
-
References
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals (Phosphines). Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
